H-Leu-nhnh-Z tfa
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
benzyl N-[[(2S)-2-amino-4-methylpentanoyl]amino]carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.C2HF3O2/c1-10(2)8-12(15)13(18)16-17-14(19)20-9-11-6-4-3-5-7-11;3-2(4,5)1(6)7/h3-7,10,12H,8-9,15H2,1-2H3,(H,16,18)(H,17,19);(H,6,7)/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOXFVJOMSSDEY-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NNC(=O)OCC1=CC=CC=C1)N.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
H-Leu-NHNH-Z TFA mechanism of action in peptide synthesis
An In-Depth Technical Guide to the Strategic Application of Protected Leucine Hydrazide Intermediates in Peptide Synthesis
Introduction
The synthesis of long-chain peptides and small proteins is a cornerstone of biochemical research and pharmaceutical development. While automated solid-phase peptide synthesis (SPPS) has revolutionized the field, its efficiency diminishes for sequences exceeding 50-60 amino acids due to accumulating side reactions and incomplete coupling steps. To overcome these limitations, fragment condensation —a strategy where smaller, protected peptide segments are independently synthesized and then ligated—has become an indispensable tool.
A pivotal challenge in fragment condensation is the preservation of stereochemical integrity. The C-terminal amino acid of a peptide fragment is particularly susceptible to racemization during the carboxyl group activation required for coupling. The development of low-racemization coupling strategies is therefore paramount.
This guide focuses on the mechanism and application of a key building block in this domain: Z-Leucyl-Hydrazide and its derivatives, such as its N-terminally deprotected trifluoroacetate (TFA) salt form. Peptide hydrazides serve as stable, isolable precursors to highly reactive acyl azides. The subsequent azide-mediated coupling proceeds with a remarkably low propensity for racemization, making it a trusted method for ligating complex peptide fragments. Here, we will dissect the roles of the leucine residue, the benzyloxycarbonyl (Z) protecting group, the critical hydrazide moiety, and the trifluoroacetate (TFA) counter-ion, providing a comprehensive view of its mechanism of action in advanced peptide synthesis.
Chapter 1: Decoding the Components: A Structural and Functional Analysis
The efficacy of a chemical building block lies in the interplay of its constituent parts. The molecule H-Leu-NHNH-Z TFA, more commonly derived from its precursor Z-Leu-NHNH₂, is a prime example where each component serves a distinct and critical function.
-
The Leucine (Leu) Residue : An aliphatic, hydrophobic amino acid that is a common constituent of peptides and proteins. Its isobutyl side chain is chemically inert, simplifying its incorporation into peptide chains without the need for side-chain protection.
-
The Hydrazide Moiety (-NHNH₂) : The hydrazide group is the cornerstone of this reagent's utility. It functions as a stable, "masked" carboxylic acid.[1][2] Unlike a free carboxylic acid, it does not require activation via carbodiimides or other reagents that can promote racemization. Instead, it can be selectively and cleanly converted into a highly reactive acyl azide intermediate under specific conditions.[3] Peptide hydrazides are valuable building blocks, often serving as precursors for peptide thioesters used in native chemical ligation or for direct use in fragment condensation.[4][5]
-
The Benzyloxycarbonyl (Z or Cbz) Group : The Z-group is one of the classical and most reliable urethane-type protecting groups for α-amino functionalities.[6] Its key advantages include its stability under both acidic and basic conditions used for the removal of other protecting groups (like Boc and Fmoc, respectively) and its role in suppressing racemization during coupling reactions.[7][8][9] The Z-group is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd) or with strong acids like HBr in acetic acid, providing excellent orthogonality.[7]
-
The Trifluoroacetate (TFA) Counter-ion : In peptide synthesis, TFA is ubiquitously used for the cleavage of peptides from the resin support and/or the removal of acid-labile protecting groups like tert-butoxycarbonyl (Boc).[10][11] Consequently, peptides with free amino groups are often isolated as TFA salts, where the trifluoroacetate anion (CF₃COO⁻) forms an ion pair with the protonated amine (e.g., -NH₃⁺).[12] The presence of H-Leu-NHNH-Z as a TFA salt indicates that the N-terminal protecting group has been removed with TFA, yielding a species ready for elongation at the N-terminus.
Figure 1: Chemical structures of key leucine hydrazide intermediates.
Chapter 2: The Core Mechanism: Azide-Mediated Fragment Condensation
The primary mechanism of action for peptide hydrazides in fragment condensation is their conversion to peptide azides, a method pioneered by Curtius. This strategy is highly valued because the activation and coupling steps proceed with minimal risk of epimerization at the C-terminal chiral center.
Step 1: Formation of the Peptide Acyl Azide
The process begins with the conversion of the stable, protected peptide hydrazide into a highly reactive acyl azide. This is achieved by treating the hydrazide with a nitrosylating agent, typically nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (typically -15 to -5 °C).
Mechanism:
-
Protonation of nitrous acid generates the nitrosonium ion (NO⁺).
-
The terminal amino group of the hydrazide acts as a nucleophile, attacking the nitrosonium ion.
-
A series of proton transfers and elimination of two water molecules yields the resonance-stabilized acyl azide.
The reaction must be kept cold to prevent the thermally unstable acyl azide from decomposing or undergoing the Curtius rearrangement to form an isocyanate, which would lead to unwanted side products.[13]
Figure 2: Conversion of a peptide hydrazide to a peptide acyl azide.
Step 2: Azide Coupling to Form the Peptide Bond
Once formed, the peptide acyl azide is not isolated. It is extracted into a cold, dry organic solvent and immediately used for the coupling step. The free α-amino group of the second peptide fragment (the nucleophile) attacks the carbonyl carbon of the acyl azide. This is followed by the elimination of hydrazoic acid (HN₃), a good leaving group, to form the new peptide bond.
Mechanism:
-
The N-terminal amine of the second fragment attacks the electrophilic carbonyl carbon of the acyl azide.
-
A tetrahedral intermediate is formed.
-
The intermediate collapses, expelling the azide ion (N₃⁻), which is immediately protonated to form hydrazoic acid, yielding the final coupled peptide.
The reaction is typically started at a low temperature and allowed to warm slowly to room temperature to ensure controlled coupling and minimize side reactions.
Figure 3: Acyl azide coupling with an amino component to form a peptide bond.
Chapter 3: Experimental Protocols & Practical Insights
The successful application of the azide method requires careful execution and adherence to established protocols. Below are representative procedures for the synthesis and use of Z-Leu-hydrazide.
Protocol 1: Synthesis of Z-L-Leucine Hydrazide (Z-Leu-NHNH₂) from Z-Leu-OH
This protocol describes the conversion of a protected amino acid into its corresponding hydrazide.
-
Dissolution: Dissolve Z-L-Leucine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Activation: Cool the solution to 0 °C in an ice bath. Add a coupling agent like isobutyl chloroformate (1 equivalent) and a tertiary amine base such as N-methylmorpholine (NMM) (1 equivalent) to form a mixed anhydride. Stir for 15-20 minutes.
-
Hydrazinolysis: Add hydrazine hydrate (NH₂NH₂·H₂O, 1.2 equivalents) dropwise to the cold solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, a weak base solution (e.g., 5% NaHCO₃), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure Z-Leu-NHNH₂.
Protocol 2: Fragment Condensation via the Azide Method
This protocol outlines the coupling of a Z-protected fragment hydrazide with another peptide fragment.
-
Dissolution of Hydrazide: Dissolve the Z-peptide-hydrazide (1 equivalent) in a mixture of dimethylformamide (DMF) and 3N HCl at -15 °C.
-
Azide Formation: Add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below -10 °C. Stir for 15 minutes. A successful azide formation can often be confirmed by a positive starch-iodide test for excess nitrous acid.
-
Extraction: Add cold ethyl acetate to the reaction mixture. Wash the organic layer rapidly with cold 5% NaHCO₃ solution and cold brine until the aqueous layer is neutral. Dry the organic layer over anhydrous Na₂SO₄.
-
Preparation of Amino Component: In a separate flask, dissolve the amino component (e.g., H-Peptide-OtBu, 0.9 equivalents) in DMF. If it is a TFA or HCl salt, neutralize it with a non-nucleophilic base like diisopropylethylamine (DIPEA) until the pH is ~8.
-
Coupling: Add the cold, dried azide solution from step 3 to the amino component solution.
-
Reaction: Keep the reaction mixture at 0 °C for 2-3 hours, then allow it to stir at 4 °C for 24-48 hours. Monitor the reaction progress by HPLC.
-
Isolation: Once the reaction is complete, concentrate the mixture and purify the resulting protected peptide by precipitation, crystallization, or column chromatography.
Data Presentation: Representative Reaction Parameters
| Step | Key Reagents | Temperature (°C) | Typical Time | Typical Yield (%) | Purity (%) |
| Hydrazide Synthesis | Z-Leu-OH, Isobutyl chloroformate, NH₂NH₂·H₂O | 0 to 25 | 2-4 hours | 85-95 | >98 |
| Azide Formation | Z-Peptide-NHNH₂, NaNO₂, HCl | -15 to -5 | 15 min | (Used in situ) | N/A |
| Fragment Coupling | Z-Peptide-N₃, H-Peptide-OR, DIPEA | 0 to 4 | 24-48 hours | 70-85 | >95 |
Overall Workflow
The entire process, from a protected amino acid to a coupled fragment, follows a logical and sequential workflow designed to maximize yield and minimize side reactions.
Figure 4: Experimental workflow for azide-mediated fragment condensation.
Chapter 4: Orthogonality and Strategic Considerations
The strategic power of the Z-protected hydrazide method lies in its orthogonality with other common protecting group schemes used in peptide synthesis.
-
Orthogonality with Boc/Bn Strategy : The Z-group is stable to the TFA used for Boc-group removal.[14] This allows for the synthesis of a C-terminal Z-protected fragment hydrazide while using Boc for temporary N-terminal protection during chain elongation. The final Z-group can be removed along with other benzyl-type side-chain protecting groups (e.g., Bzl, OBzl) via hydrogenolysis.
-
Orthogonality with Fmoc/tBu Strategy : The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal. However, the final removal of the Z-group by hydrogenolysis may not be compatible with all side-chain protecting groups used in Fmoc chemistry. More importantly, the hydrazide itself is generally stable to both Fmoc and Boc removal conditions, making it a robust functional handle.
Advantages of the Hydrazide/Azide Method
-
Suppression of Racemization : This is the primary advantage. The acyl azide intermediate is less prone to forming an oxazolone, the key intermediate in the racemization pathway, compared to other activated species.[9]
-
Clean Reactions : The reactions are generally clean with easily removable byproducts (water, salts, hydrazoic acid).
-
Stable Precursors : Peptide hydrazides are often crystalline, stable solids that can be stored, purified, and fully characterized before being committed to a coupling reaction.[15]
Limitations and Potential Side Reactions
-
Curtius Rearrangement : If the temperature is not carefully controlled during azide formation and coupling, the acyl azide can rearrange to an isocyanate, which can be capped by nucleophiles or lead to urea-type byproducts.
-
Hydrazide Side Reactions : The direct hydrazinolysis of peptide esters to form hydrazides can sometimes be accompanied by side reactions, especially with certain amino acids.[15] Preparing the hydrazide from the protected acid is often a cleaner route.
-
TFA-Induced Modifications : While TFA is effective, residual TFA in peptide samples can interfere with biological assays.[10][12] Furthermore, under certain SPPS conditions, trifluoroacetylation of free amino groups can occur, leading to chain termination.[16]
Conclusion
The use of protected leucine hydrazide, particularly in the form of Z-Leu-NHNH₂, represents a powerful and enduring strategy in the synthesis of complex peptides. Its mechanism of action, centered on the low-racemization conversion to a reactive acyl azide, provides researchers with a reliable method for the crucial step of fragment condensation. By understanding the distinct roles of the Z-protecting group, the hydrazide functional core, and the associated counter-ions like TFA, scientists can strategically design synthetic routes that maximize purity, preserve stereochemical integrity, and ultimately enable the creation of large, biologically active peptides for therapeutic and research applications. The principles discussed herein underscore the elegance and precision required in modern peptide chemistry and highlight the continued relevance of classic methodologies in solving contemporary synthetic challenges.
References
- Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Vertex AI Search. (2026).
- CiteDrive. (2026). Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Unlocking Peptide Potential: The Power of Hydrazide Chemistry in Drug Discovery.
- Open Exploration Publishing. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides.
- Bruckdorfer, T., et al. (2020). Convenient method of peptide hydrazide synthesis using a new hydrazone resin.
- PubMed. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins.
- ACS Publications. (1965). The Hydrazide as a Carboxylic-Protecting Group in Peptide Synthesis. The Journal of Organic Chemistry.
- PubMed. (1965). The hydrazide as a carboxylie-protecting group in peptide synthesis.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields.
- NIH. (1978).
- ACS Publications. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides.
- Benchchem. (2025). Application Notes and Protocols: The Strategic Use of Boc-His(Z)
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Peptide Synthesis: The Role of Protected Amino Acids like Z-Met-OH.
- ResearchGate. (2025).
- PubMed. (1975). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling.
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Benzyloxycarbonyl-L-leucyl-hydrazide TFA Salt: A Versatile Moiety in Contemporary Drug Discovery and Protease Research
A Senior Application Scientist's In-depth Technical Guide to Benzyloxycarbonyl-L-leucyl-hydrazide TFA Salt
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of Benzyloxycarbonyl-L-leucyl-hydrazide trifluoroacetate (TFA) salt, a key chemical entity in the field of medicinal chemistry and biochemical research. We will dissect its molecular architecture, elucidate its primary applications as a versatile building block, and provide detailed, field-tested protocols for its synthesis and utilization. Particular emphasis is placed on its role in the development of protease inhibitors, with a focused case study on its application in the context of cathepsin B. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their experimental workflows.
Introduction: Deconstructing the Molecular Scaffold
Benzyloxycarbonyl-L-leucyl-hydrazide, often abbreviated as Z-Leu-NHNH2, is a dipeptide derivative that combines several key functional groups, making it a valuable tool in synthetic chemistry. The TFA salt form is a common consequence of its synthesis and purification, particularly when using trifluoroacetic acid for deprotection steps or in high-performance liquid chromatography (HPLC)[1][2][3].
-
The Benzyloxycarbonyl (Z) Group: This carbamate serves as a crucial N-terminal protecting group in peptide synthesis. Its stability under various conditions and its susceptibility to removal by catalytic hydrogenation make it a reliable choice for controlled peptide elongation.
-
L-Leucine: An essential amino acid with a bulky isobutyl side chain, leucine is frequently found in the active sites of enzymes and plays a significant role in protein-protein interactions. Its incorporation into synthetic molecules can confer specific binding properties.
-
The Hydrazide Moiety (-CO-NHNH2): This functional group is a cornerstone of the compound's versatility. It can act as a nucleophile in subsequent coupling reactions, serving as a precursor for the synthesis of larger, more complex molecules. Peptide hydrazides are valuable intermediates in the production of peptide thioesters, which are essential for native chemical ligation[4][5].
-
The Trifluoroacetate (TFA) Salt: The presence of the TFA counterion is typically a result of the purification process using TFA-containing buffers in reversed-phase HPLC[1][2][3]. While often present, it's crucial to be aware of the potential effects of residual TFA in biological assays, as it can be cytotoxic[1][3].
Core Applications in Medicinal Chemistry and Drug Discovery
Z-Leu-NHNH2 TFA salt is primarily utilized as a molecular building block in the synthesis of more complex bioactive molecules, particularly in the realm of protease inhibitor development[6][7][8][9][10].
A Foundational Component for Protease Inhibitor Libraries
Proteases are a class of enzymes that catalyze the breakdown of proteins and are implicated in a wide range of physiological and pathological processes. Consequently, the development of specific protease inhibitors is a major focus in drug discovery[11][12]. Z-Leu-NHNH2 serves as an excellent starting point for the synthesis of inhibitor libraries targeting proteases that recognize leucine at the P2 position of their substrates.
A notable example is the cysteine protease cathepsin B . This enzyme is involved in various diseases, including cancer and neurodegenerative disorders[13][14]. Several known cathepsin B substrates and inhibitors feature a Z-protected dipeptide structure, highlighting the relevance of the Z-Leu moiety in targeting this enzyme[15][16][17].
The diagram below illustrates the conceptual workflow for utilizing Z-Leu-NHNH2 in the development of protease inhibitors.
Caption: Workflow for Protease Inhibitor Development using Z-Leu-NHNH2.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of Z-Leu-NHNH2 TFA salt.
Synthesis of Benzyloxycarbonyl-L-leucyl-hydrazide
This protocol is adapted from established methods for the synthesis of amino acid hydrazides using a peptide coupling agent[18].
Materials:
-
N-Benzyloxycarbonyl-L-leucine (Z-Leu-OH)
-
Hydrazine hydrate
-
N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable alternative coupling reagent like HATU[18]
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hexanes
Procedure:
-
Activation: Dissolve Z-Leu-OH (1 equivalent) and HOBt (1.1 equivalents) in DCM in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Hydrazinolysis: In a separate flask, dissolve hydrazine hydrate (1.2 equivalents) in DCM.
-
Slowly add the hydrazine solution to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by flash chromatography to yield the desired Z-Leu-NHNH2.
Characterization and Analysis
The identity and purity of the synthesized Z-Leu-NHNH2 should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
The TFA content in the final product can be quantified using methods such as ion chromatography or ¹⁹F-NMR[1][2][3][19].
Application in a Cathepsin B Inhibition Assay
This protocol outlines a general procedure for screening compounds derived from Z-Leu-NHNH2 for their ability to inhibit cathepsin B activity.
Materials:
-
Human liver cathepsin B (or recombinant)
-
Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Dithiothreitol (DTT)
-
Fluorogenic cathepsin B substrate (e.g., Z-Arg-Arg-AMC)[16]
-
Test compounds (derived from Z-Leu-NHNH2) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Prepare a stock solution of cathepsin B in assay buffer. Just before use, activate the enzyme by incubating with DTT (final concentration ~2.5 mM) for 10-15 minutes at room temperature.
-
Assay Setup: In the wells of the microplate, add:
-
Assay buffer
-
Test compound at various concentrations (typically a serial dilution)
-
Activated cathepsin B solution
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence over time using a microplate reader (Excitation ~360 nm, Emission ~460 nm for AMC-based substrates).
-
Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
The diagram below illustrates the principle of the cathepsin B inhibition assay.
Caption: Principle of a Fluorogenic Cathepsin B Inhibition Assay.
Quantitative Data Summary
| Compound/Substrate | Target Enzyme | Parameter | Value | Reference |
| Z-Phe-Arg-AMC | Cathepsin B | K_m | ~200 µM | [16] |
| Z-Arg-Arg-AMC | Cathepsin B | K_m | ~130 µM | [16] |
| Thiadiazole Derivative 3a | Cathepsin B | K_i | 2.6 µM | [17] |
Conclusion and Future Perspectives
Benzyloxycarbonyl-L-leucyl-hydrazide TFA salt stands out as a highly valuable and versatile building block in medicinal chemistry. Its well-defined structure allows for predictable reactivity, making it an ideal starting point for the synthesis of compound libraries targeting a range of biological targets, with a particular promise in the development of protease inhibitors. The protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively harness the potential of this compound in their drug discovery and chemical biology endeavors. Future work in this area could involve the development of novel synthetic routes to this and related hydrazides, as well as the expansion of its application to a broader range of enzyme targets.
References
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Use of new synthetic substrates for assays of cathepsin L and cathepsin B. PubMed. [Link]
-
Use of protease substrate specificity screening in the rational design of selective protease inhibitors with unnatural amino acids: Application to HGFA, matriptase, and hepsin. PubMed. [Link]
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Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. National Institutes of Health (NIH). [Link]
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Selection of SARS-CoV-2 main protease inhibitor using structure-based virtual screening. PubMed. [Link]
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Role of the Occluding Loop in Cathepsin B Activity. ResearchGate. [Link]
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Supporting Information Total chemical synthesis of proteins without HPLC purification. The Royal Society of Chemistry. [Link]
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Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. ResearchGate. [Link]
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A close-up look at the chemical space of commercially available building blocks for medicinal chemistry. ResearchGate. [Link]
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Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate. eScholarship.org. [Link]
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Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed. [Link]
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1,2,4-thiadiazole: a novel Cathepsin B inhibitor. PubMed. [Link]
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Computational analysis of the cathepsin B inhibitors activities through LR-MMPBSA binding affinity calculation based on docked complex. PubMed. [Link]
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A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
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Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed. [Link]
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Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. [Link]
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Convenient method of peptide hydrazide synthesis using a new hydrazone resin. ResearchGate. [Link]
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Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. ResearchGate. [Link]
-
Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. MDPI. [Link]
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. [Link]
-
A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers. [Link]
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- 15. Use of new synthetic substrates for assays of cathepsin L and cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Synthesis of Peptide Hydrazides Using Z-Protected Amino Acids
Introduction
Peptide hydrazides are pivotal intermediates in modern bioorganic and medicinal chemistry. Their unique reactivity makes them valuable precursors for the synthesis of larger peptides and proteins through fragment condensation strategies like native chemical ligation, where they can serve as thioester surrogates.[1][2] Furthermore, the hydrazide moiety itself can be a critical pharmacophore in various therapeutic agents. This guide provides a comprehensive technical overview of the synthesis of peptide hydrazides, with a specific focus on the use of the benzyloxycarbonyl (Z or Cbz) protecting group for N-terminal protection of amino acids. The Z-group, a classical yet highly relevant protecting group, offers distinct advantages in solution-phase synthesis, making it a reliable choice for researchers and drug development professionals.[3][4][5]
This document will delve into the rationale behind using Z-protected amino acids, provide detailed experimental protocols for the synthesis of peptide hydrazides, and discuss the critical parameters that ensure a successful and high-yielding reaction.
The Benzyloxycarbonyl (Z) Protecting Group: A Strategic Choice
In peptide synthesis, the temporary masking of the α-amino group of an amino acid is crucial to prevent undesired side reactions and ensure the formation of the correct peptide bond.[6] The benzyloxycarbonyl group, introduced by Bergmann and Zervas in 1932, remains a cornerstone of peptide chemistry for several compelling reasons.[4]
Advantages of the Z-Group:
-
Ease of Introduction and Crystallinity: The Z-group is readily introduced by reacting the amino acid with benzyl chloroformate under alkaline conditions.[7] The resulting Z-protected amino acids are often crystalline solids, which facilitates their purification and handling.[3][7]
-
Stability and Racemization Resistance: Z-protected amino acids are stable under a variety of reaction conditions, including those used for peptide coupling.[3][8] Importantly, the urethane-type protection afforded by the Z-group significantly suppresses racemization of the chiral α-carbon during activation of the carboxyl group.[3][4][7]
-
Orthogonal Deprotection: The Z-group is stable to the mildly acidic conditions often used to remove other protecting groups like tert-butoxycarbonyl (Boc), allowing for selective deprotection strategies.[4][9] It is typically removed under neutral conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C) or by strong acids like HBr in acetic acid, providing flexibility in synthetic design.[3][4][7][10][11]
These characteristics make the Z-group particularly well-suited for the solution-phase synthesis of peptide hydrazides, where purity and stereochemical integrity are paramount.
Synthesis of Z-Protected Amino Acid Hydrazides: A Step-by-Step Guide
The synthesis of a Z-protected amino acid hydrazide involves two primary stages: the protection of the amino acid's N-terminus with the Z-group, followed by the conversion of the C-terminal carboxylic acid to a hydrazide.
Part 1: N-terminal Protection of the Amino Acid
This initial step ensures that the amino group of the amino acid does not interfere with the subsequent hydrazinolysis reaction.
Experimental Protocol: Z-Protection of an Amino Acid
-
Dissolution: Dissolve the desired amino acid in an appropriate aqueous alkaline solution, such as 1 M sodium hydroxide, at 0-5 °C with stirring.
-
Addition of Benzyl Chloroformate: While maintaining the temperature and vigorous stirring, slowly add benzyl chloroformate (Cbz-Cl) and an additional equivalent of the alkaline solution concurrently to maintain a pH between 8 and 10.[7]
-
Reaction: Allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up:
-
Wash the reaction mixture with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted benzyl chloroformate.
-
Acidify the aqueous layer to a pH of approximately 2 with a suitable acid (e.g., 1 M HCl) to precipitate the Z-protected amino acid.
-
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).
Part 2: Conversion to the Hydrazide
There are two principal methods for converting the carboxylic acid of a Z-protected amino acid into a hydrazide: direct hydrazinolysis of an activated ester or a one-pot synthesis using a coupling agent.
Method A: Two-Step Synthesis via an Activated Ester
This classic method involves the initial conversion of the Z-protected amino acid into a more reactive species, such as a methyl or ethyl ester, followed by reaction with hydrazine.
-
Esterification: Convert the Z-protected amino acid to its corresponding methyl or ethyl ester using standard esterification methods (e.g., reaction with methanol or ethanol in the presence of a catalytic amount of acid).
-
Hydrazinolysis: Dissolve the purified Z-protected amino acid ester in a suitable solvent like ethanol or tetrahydrofuran (THF). Add an excess of hydrazine hydrate (NH₂NH₂·H₂O) and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the product often precipitates from the reaction mixture. The precipitate can be collected by filtration, washed with a cold solvent, and dried. Alternatively, the solvent can be removed under reduced pressure, and the product purified by recrystallization.
Method B: One-Pot Synthesis using a Coupling Agent
A more direct and often milder approach involves the use of a coupling agent to facilitate the direct reaction between the Z-protected amino acid and hydrazine.[12] This method avoids the need to isolate the intermediate ester and can minimize side reactions.[12]
-
Reaction Setup: Dissolve the Z-protected amino acid in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Activation: Add a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and an additive like N-hydroxybenzotriazole (HOBt).[12] Stir the mixture for 15-20 minutes to form the activated intermediate.
-
Hydrazine Addition: Add a solution of hydrazine hydrate in the same solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
-
Work-up and Purification:
-
Filter off the urea byproduct (dicyclohexylurea, DCU) that forms when using DCC.
-
Wash the filtrate with dilute acid and base to remove any unreacted starting materials and byproducts.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
-
Causality Behind Experimental Choices
-
Choice of Base in Z-protection: A controlled pH is crucial during the introduction of the Z-group to prevent both the decomposition of benzyl chloroformate and the racemization of the amino acid.[7]
-
Use of Coupling Agents: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. HOBt is often added to suppress side reactions and reduce the risk of racemization by forming a less reactive but still efficient active ester.[12]
-
Solvent Selection: The choice of solvent is critical for ensuring the solubility of reactants and facilitating the reaction. Aprotic solvents like DCM and DMF are commonly used in coupling reactions to avoid interference with the activated intermediates.[13]
Visualization of the Synthetic Workflow
General Workflow for Peptide Hydrazide Synthesis
Caption: DCC/HOBt mediated hydrazide formation mechanism.
Characterization of Peptide Hydrazides
The purity and identity of the synthesized Z-protected amino acid hydrazide must be confirmed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. [14][15][16][17] | A single major peak corresponding to the desired product, with purity typically >95%. |
| Mass Spectrometry (MS) | Confirmation of molecular weight. [14][15][17] | The observed molecular weight should match the calculated molecular weight of the Z-protected amino acid hydrazide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of functional groups. [14][15] | The ¹H and ¹³C NMR spectra should show characteristic peaks for the Z-group, the amino acid side chain, and the hydrazide protons. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Characteristic absorption bands for N-H (hydrazide), C=O (amide and carbamate), and aromatic C-H bonds. |
Conclusion
The synthesis of peptide hydrazides using Z-protected amino acids is a robust and reliable method, particularly for solution-phase applications. The stability, ease of introduction, and favorable crystallization properties of the Z-group make it an excellent choice for protecting the N-terminus. [3][7]By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers and drug development professionals can confidently synthesize these valuable building blocks for their advanced peptide and protein chemistry needs. The choice between a two-step esterification/hydrazinolysis approach and a one-pot coupling method will depend on the specific amino acid, available resources, and desired scale of the synthesis. Thorough characterization of the final product is essential to ensure its suitability for subsequent applications.
References
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- Mastering Peptide Synthesis: The Role of Protected Amino Acids like Z-Met-OH. (2025, October 14).
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry.
- Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. (1978, April). International Journal of Peptide and Protein Research, 11(4), 297-300.
- Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. (2013, December). Nature Protocols, 8(12), 2483-95.
- How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry? (n.d.). Proprep.
- Mastering Protecting Groups in Peptide Synthesis. (2022, October 6). SBS Genetech.
- Fast and Convenient Synthesis of α-N-Protected Amino Acid Hydrazides. (2025, August 10). ResearchGate.
- Amino protecting group—benzyloxycarbonyl (Cbz). (2025, July 31). Suzhou Highfine Biotech.
- Identification of Substituted Amino Acid Hydrazides as Novel Anti-Tubercular Agents, Using a Scaffold Hopping Approach. (2020, May 21). PubMed Central.
- Amino acid hydrazides. (n.d.). Google Patents.
- Study of the Reaction between Carbamoyl Azides of α‐N‐Protected Amino Acids and Hydrazine Monohydrate. (2025, August 6). ResearchGate.
- Mastering Peptide Synthesis: The Role of Benzyl 1-methylhydrazinecarboxylate. (n.d.).
- Chemical synthesis of proteins using hydrazide intermediates. (2025, August 6). ResearchGate.
- Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. (2025, August 9). ResearchGate.
- Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. (n.d.). PubMed.
- Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (n.d.).
- Synthesis of protected hydrazides from the corresponding anhydrides. (n.d.). ResearchGate.
- Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. (2023, October 9). Open Exploration Publishing.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 24). International Journal of Science and Research Archive.
- Z - Benzyloxycarbonyl. (2021, March 18). Bachem.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications.
- Convenient method of peptide hydrazide synthesis using a new hydrazone resin. (2020, March 25). ResearchGate.
- Research Progress About Amino Acid Protection In Solid-Phase Peptide Synthesis. (2025, October 17).
- HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera.
- Peptide Characterization Techniques and Applications. (2025, July 22). ResolveMass Laboratories Inc.
- Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (2023, March 1).
- Peptide Characterization & Analytics. (n.d.).
- Two general synthetic pathways to prepare the protected hydrazides, PG... (n.d.). ResearchGate.
- Amino Acid-Protecting Groups. (2019, November 19).
- Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
- 1 Protection Reactions. (n.d.). Wiley-VCH.
- Phenylhydrazide as an enzyme-labile protecting group in peptide synthesis. (n.d.). PubMed.
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- 17. resolvemass.ca [resolvemass.ca]
A Senior Application Scientist's Guide to the Hydrazide Group in Peptide Ligation: From Stable Precursor to Synthetic Powerhouse
Introduction: Overcoming the Central Bottleneck in Protein Synthesis
The total chemical synthesis of proteins stands as one of the paramount achievements in modern chemistry, enabling researchers to construct these complex biomolecules with atomic precision. This capability is foundational to advancements in drug development, molecular biology, and materials science. The advent of Native Chemical Ligation (NCL) in 1994 by Kent and colleagues was a watershed moment, providing the first robust method to stitch together unprotected peptide fragments into a full-length protein.[1][2][3] NCL forges a native peptide bond at the ligation site, making the synthetic product chemically indistinguishable from its biologically expressed counterpart.
The core of the NCL reaction involves the chemoselective coupling of a peptide segment with a C-terminal thioester to another peptide with an N-terminal cysteine.[2] While elegant and powerful, the practical application of NCL has long been hampered by a significant bottleneck: the synthesis and handling of the requisite peptide thioester. Peptide thioesters are notoriously susceptible to hydrolysis and are particularly unstable under the basic conditions required for 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), the predominant method for peptide production.[1][4]
This guide delves into the elegant solution to this long-standing problem: the use of the C-terminal peptide hydrazide . We will explore, from both a mechanistic and practical standpoint, how the hydrazide group functions as a stable, activatable precursor—a "crypto-thioester"—that has revolutionized the field.[1] By serving as a robust and easily handled intermediate, the peptide hydrazide has dramatically expanded the scope, efficiency, and accessibility of chemical protein synthesis, empowering scientists to build larger and more complex proteins than ever before.
Chapter 1: The Foundational Principle of Native Chemical Ligation (NCL)
To appreciate the function of the hydrazide group, one must first understand the mechanism it is designed to serve. NCL is a two-step process that occurs in aqueous solution between two unprotected peptide fragments.
-
Chemoselective Transthioesterification: The thiol side chain of the N-terminal cysteine residue of Peptide 2 attacks the C-terminal thioester of Peptide 1. This is a reversible exchange reaction that forms a new thioester intermediate, linking the two peptides.
-
Irreversible S-to-N Acyl Shift: The α-amino group of the cysteine residue in the intermediate then performs an intramolecular nucleophilic attack on the adjacent thioester carbonyl. This rapid and irreversible rearrangement proceeds through a five-membered ring transition state, yielding a stable, native amide (peptide) bond at the ligation junction.[1]
The exquisite chemoselectivity of NCL is its defining feature; the reaction proceeds smoothly at neutral pH without interference from the numerous other functional groups present on amino acid side chains.[2] However, the entire process is predicated on the availability of the C-terminal peptide thioester, whose instability during synthesis has been the primary obstacle to the widespread application of NCL.
Figure 1: The two-step mechanism of Native Chemical Ligation (NCL).
Chapter 2: The Hydrazide Group: A Superior Thioester Surrogate
The core function of the hydrazide group is to act as a stable chemical precursor that can be converted into the reactive thioester at the moment of ligation. This strategy neatly sidesteps the stability issues associated with synthesizing and purifying peptide thioesters directly. Peptide hydrazides are exceptionally stable throughout the Fmoc-SPPS process, including the repeated piperidine treatments that would readily cleave a thioester.[5]
Mechanism of Hydrazide Activation and Ligation
The hydrazide-based NCL method transforms the stable hydrazide into a reactive thioester in situ through a simple, two-step activation process, which is immediately followed by the conventional NCL reaction.
-
Oxidation to Acyl Azide: The peptide hydrazide is first oxidized to a highly reactive peptidyl azide intermediate. This is typically achieved by adding sodium nitrite (NaNO₂) under acidic conditions (pH 3-4) at low temperatures (-15 to 0 °C) to prevent side reactions.[6][7]
-
Thiolysis to Thioester: An excess of a thiol, commonly 4-mercaptophenylacetic acid (MPAA), is then added to the reaction mixture. The thiol rapidly converts the acyl azide into the desired peptide thioester.[5]
-
Native Chemical Ligation: With the thioester now formed in situ, the second peptide fragment containing an N-terminal cysteine is added. The reaction then proceeds as described in the classic NCL mechanism to form the native peptide bond.
Figure 2: In-situ activation of a peptide hydrazide for NCL.
Comparative Advantages
The superiority of the hydrazide approach over direct thioester synthesis is multifaceted, offering significant practical benefits for the research scientist.
| Feature | Direct C-Terminal Thioester | C-Terminal Hydrazide Surrogate | Causality & Field-Proven Insight |
| Synthesis Compatibility | Poorly compatible with Fmoc-SPPS due to instability in basic piperidine. Requires more complex Boc-chemistry or specialized linkers. | Fully compatible with standard Fmoc-SPPS.[7] | This is the single most important advantage. It allows labs to use established, robust, and less hazardous Fmoc protocols without modification. |
| Chemical Stability | Prone to hydrolysis, especially at neutral or basic pH. Difficult to purify and store. | Highly stable. Can be purified by standard HPLC and stored as a lyophilized powder for extended periods.[8] | Enhanced stability translates to higher purity of starting materials, leading to cleaner ligation reactions and higher final yields. |
| Handling & Purification | Requires careful handling and often immediate use after purification. | Robust and easy to handle, behaving much like a standard peptide amide. | This operational simplicity reduces material loss and experimental failure rates, making the synthesis of long proteins more reliable. |
| Reaction Control | The thioester is always "active," which can complicate sequential ligations. | Activation is triggered on demand, allowing for precise temporal control of the ligation reaction. | This control is the key enabler for advanced "one-pot" multi-fragment assembly strategies, which drastically reduce purification steps.[9] |
Chapter 3: Core Methodologies for Peptide Hydrazide Synthesis
The practical utility of the hydrazide ligation strategy is underpinned by straightforward and reliable methods for preparing the necessary peptide hydrazide fragments. Both chemical and recombinant routes are well-established.
Protocol 1: Solid-Phase Synthesis of Peptide Hydrazides
This protocol details the standard Fmoc-SPPS approach to generate a C-terminal peptide hydrazide. The key is the use of a resin functionalized with a hydrazine moiety.[5][7]
Objective: To synthesize a peptide fragment with a C-terminal hydrazide using manual or automated Fmoc-SPPS.
Materials:
-
2-Chlorotrityl chloride (2-Cl-Trt-Cl) resin
-
Hydrazine hydrate
-
Dichloromethane (DCM), Dimethylformamide (DMF)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
20% Piperidine in DMF (v/v) for Fmoc deprotection
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
Step-by-Step Methodology:
-
Resin Preparation:
-
Swell 2-Cl-Trt-Cl resin in DCM.
-
Treat the resin with a solution of hydrazine hydrate in DCM. The trityl group is highly sensitive to acid, so this step must be performed carefully. This reaction substitutes the chloride with hydrazine, creating the 2-Cl-Trt-NHNH₂ resin.
-
Wash the resin extensively with DCM and DMF to remove excess hydrazine.
-
-
First Amino Acid Coupling:
-
Couple the first Fmoc-protected amino acid to the hydrazide resin using standard coupling reagents. The coupling occurs on the terminal nitrogen of the hydrazide.
-
-
Peptide Chain Elongation:
-
Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling according to standard Fmoc-SPPS protocols until the desired peptide sequence is assembled.
-
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin thoroughly and dry it.
-
Treat the resin with the cleavage cocktail to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups simultaneously. The C-terminal hydrazide remains intact.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification and Verification:
-
Purify the crude peptide hydrazide using reverse-phase HPLC.
-
Verify the mass and purity of the final product using LC-MS.
-
Figure 3: Workflow for the solid-phase synthesis of peptide hydrazides.
Recombinant Expression of Protein Hydrazides
For larger protein segments, recombinant expression is more practical. The hydrazide can be introduced at the C-terminus by modifying the well-established intein-based expression system.
-
Intein-Mediated Ligation: In a typical expressed protein ligation (EPL) workflow, a target protein is expressed as a fusion with an intein domain followed by a chitin-binding domain for purification. The intein's active site cysteine catalyzes the formation of a C-terminal thioester upon addition of a thiol.
-
Hydrazine Interception: To generate a protein hydrazide, this process is simply intercepted by adding hydrazine instead of a thiol (e.g., MESNA or DTT). The hydrazine acts as a potent nucleophile, attacking the intein-protein thioester intermediate to release the target protein as a C-terminal hydrazide.[1] This method provides access to large, folded protein domains that can be used as building blocks in a semi-synthetic approach.
Chapter 4: Advanced Strategies Enabled by Hydrazide Chemistry
The true power of the hydrazide method lies in its ability to enable complex, multi-fragment ligation strategies that would be impractical with pre-formed thioesters.
"One-Pot" Sequential Ligation
The ability to trigger thioester formation on demand is the key to "one-pot" synthesis, a strategy that significantly boosts efficiency by eliminating the need to purify intermediate ligation products.[9][10] In this approach, multiple peptide fragments are ligated sequentially in the same reaction vessel.
A General Three-Fragment One-Pot Strategy:
-
First Ligation: Peptide-1-NHNH₂ is activated in situ to its thioester form and ligated to Peptide-2-(N-term Cys). The reaction is allowed to proceed to completion.
-
Second Ligation: Without any purification, the third fragment, Peptide-3-(N-term Cys), is added to the vessel. The C-terminal hydrazide of the newly formed Peptide(1-2)-NHNH₂ is then activated in situ with a fresh addition of NaNO₂ and thiol.
-
Final Product: The second ligation proceeds, yielding the full-length three-fragment protein, which is then purified in a single final step.
This approach saves considerable time and prevents material loss associated with multiple HPLC purification steps.[1]
Figure 4: Conceptual workflow for a one-pot, three-fragment protein synthesis.
Case Study: Total Synthesis of Modified Histones
The synthesis of histones with specific post-translational modifications (PTMs) is a critical application area for hydrazide-based NCL.[9] These modifications are often difficult to produce homogeneously using biological systems. A one-pot hydrazide strategy was successfully employed for the multi-milligram scale synthesis of various histone H3 and H4 analogues.[9] For example, the synthesis of H4K16ac (Histone H4 acetylated at Lysine 16) was achieved via a three-fragment, one-pot approach, demonstrating the method's practicality and efficiency for producing biologically important proteins for chromatin research.[9]
Chapter 5: Troubleshooting and Field-Proven Insights
As with any powerful chemical method, success with hydrazide-based ligation requires attention to detail and an understanding of potential pitfalls.
-
Controlling the Oxidation Step: The NaNO₂ activation is the most critical step. Using a stoichiometric excess of nitrite or allowing the temperature to rise can lead to the oxidation of sensitive amino acid side chains, particularly methionine (to sulfoxide), cysteine, and tryptophan.[1]
-
Expert Tip: Always use a freshly prepared NaNO₂ solution. Perform the reaction at -15 °C in a refrigerated bath and add the NaNO₂ solution slowly. Monitor the conversion of hydrazide to azide/thioester by LC-MS on a small aliquot before proceeding with the ligation.
-
-
Ensuring Complete Thiolysis: The conversion of the acyl azide to the thioester must be rapid and complete to avoid side reactions of the azide.
-
Expert Tip: Use a high concentration of a thiol catalyst like MPAA (typically 100-200 mM). The aryl thiol not only facilitates the thiolysis but also catalyzes the subsequent NCL transthioesterification step.[2]
-
-
Monitoring One-Pot Reactions: In a one-pot reaction, you lose the ability to characterize intermediates via isolation.
-
Expert Tip: Analytical HPLC is your most critical tool. Before initiating the next ligation step, draw a small sample from the reaction mixture and analyze it by HPLC and LC-MS to confirm that the previous ligation is complete.[9] This self-validating check is essential for a successful outcome.
-
-
Peptide Solubility: As larger fragments are assembled, the resulting intermediate may precipitate from the ligation buffer.
-
Expert Tip: Ligation buffers typically contain strong denaturants like 6 M Guanidinium hydrochloride (Gn·HCl) or 8 M Urea to maintain solubility. If solubility remains an issue, consider adding organic co-solvents like isopropanol or acetonitrile.
-
Conclusion: The Hydrazide as an Indispensable Tool
The function of the hydrazide group in peptide ligation is a masterful example of strategic chemical design. By serving as a stable, Fmoc-compatible surrogate for the temperamental thioester, the peptide hydrazide has effectively removed the most significant operational barrier to the routine chemical synthesis of proteins.[1][5] Its ability to be activated on-demand has unlocked powerful one-pot strategies that streamline the assembly of multiple fragments, making the synthesis of complex targets like modified histones and other large proteins a more tractable endeavor for research labs.[9][10] As the demand for precisely engineered proteins for therapeutics, diagnostics, and fundamental research continues to grow, the robust and versatile chemistry of the peptide hydrazide will undoubtedly remain a cornerstone of the field.
References
-
Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., Cui, H. K., & Liu, L. (2011). Chemical synthesis of proteins using hydrazide intermediates. Angewandte Chemie (International ed. in English), 50(33), 7645–7649. [Link]
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 11(19), 3108-3111. [Link]
-
Fang, G. M., Wang, J. X., & Liu, L. (2012). Convergent chemical synthesis of proteins by ligation of peptide hydrazides. Angewandte Chemie (International ed. in English), 51(41), 10347–10350. [Link]
-
Fairweather, E., & Mascagni, P. (2019). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 24(10), 1894. [Link]
-
Tan, Z., Shang, S., & Liu, L. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 12(24), 4145-4150. [Link]
-
Zheng, J. S., Chang, H. N., & Liu, L. (2012). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature protocols, 7(2), 297–308. [Link]
-
Zheng, J. S., Chang, H. N., & Liu, L. (2012). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 7(2), 297-308. [Link]
-
Zheng, J. S., Chang, H. N., & Liu, L. (2012). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 7, 297-308. [Link]
-
Zheng, J. S., Chang, H. N., & Liu, L. (2012). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. PubMed, 22262013. [Link]
-
Wikipedia contributors. (2023). Native chemical ligation. Wikipedia, The Free Encyclopedia. [Link]
-
Yang, M. Y., Chen, Y. Y., & Liu, L. (2012). Ligation of expressed protein α-hydrazides via genetic incorporation of an α-hydroxy acid. Chemical Communications, 48(22), 2731-2733. [Link]
-
(No author). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. The Royal Society of Chemistry. [Link]
-
Ferreira, R. J., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6666. [Link]
-
Seebach, D., et al. (2007). '100 years of peptide synthesis': ligation methods for peptide and protein synthesis with applications to beta-peptide assemblies. Chimia, 61(5), 264-278. [Link]
-
Thompson, R. E., & Muir, T. W. (2014). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 43(9), 3049-3061. [Link]
-
Kulkarni, S. S., Sayyed, J. A., & Torbeev, V. Y. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(8), 1894. [Link]
-
Johnson, E. C. B., & Kent, S. B. H. (2006). Insights into the mechanism and catalysis of native chemical ligation. Journal of the American Chemical Society, 128(20), 6640–6646. [Link]
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Part 1: The Genesis of Controlled Peptide Synthesis: A Historical Perspective
An In-Depth Technical Guide to H-Leu-NHNH-Z TFA: From Historical Context to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a specialized amino acid derivative crucial in modern peptide chemistry and drug discovery. We will delve into the historical context that led to the development of such reagents, its synthesis, chemical properties, and its pivotal role in the construction of complex peptide structures.
The journey to synthesizing peptides with defined sequences was a central challenge in early biochemistry. Before the 1930s, attempts to link amino acids often resulted in uncontrolled polymerization, yielding intractable mixtures. The landscape of chemical synthesis was fundamentally altered by the introduction of the benzyloxycarbonyl (Z or Cbz) protecting group by Max Bergmann and Leonidas Zervas in 1932.[1][2] This innovation provided the first truly effective method for the stepwise synthesis of peptides, establishing synthetic peptide chemistry as a distinct and powerful field.[1]
The "Bergmann-Zervas synthesis" utilized the Z-group to temporarily "mask" the nucleophilic amino group of an amino acid, preventing self-condensation.[1][2] The Z-group is stable under the conditions required for peptide bond formation but can be removed under specific, non-hydrolytic conditions, namely catalytic hydrogenation or with strong acids like HBr in acetic acid.[1][3] This concept of selective protection and deprotection remains the cornerstone of all modern peptide synthesis strategies.
Parallel to the development of protecting groups, the use of C-terminal modifications to facilitate peptide segment condensation emerged as a powerful strategy. The hydrazide functional group (-NHNH2) proved to be a particularly versatile tool. For over half a century, peptide hydrazides have been instrumental as precursors to acyl azides, which can be used for amide bond formation, and more recently, as precursors to thioesters for native chemical ligation.[4][5]
The subject of this guide, this compound, is a direct descendant of these foundational discoveries. It combines a free N-terminal amino group on a leucine residue (H-Leu), a C-terminal hydrazide functionality, and a Z-group protecting the terminal nitrogen of the hydrazide (-NHNH-Z). The trifluoroacetic acid (TFA) salt form is a common consequence of modern solid-phase peptide synthesis (SPPS) and purification techniques.[6][7][8]
Part 2: Synthesis and Chemical Properties of this compound
The synthesis of this compound involves a multi-step process that leverages standard peptide chemistry techniques. A plausible synthetic route is outlined below.
Synthesis Pathway
A common approach to synthesizing a C-terminally modified amino acid like H-Leu-NHNH-Z starts with an N-terminally protected leucine, typically with a Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) group. The C-terminal carboxylic acid is then activated and reacted with a Z-protected hydrazine. The final step involves the deprotection of the N-terminal group, often using trifluoroacetic acid, which results in the TFA salt.
Caption: Plausible synthetic route for this compound.
Detailed Experimental Protocol (Illustrative)
-
Activation of Boc-Leu-OH:
-
Dissolve Boc-Leu-OH (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).
-
Add a coupling reagent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like N-hydroxysuccinimide (NHS) (1.1 equivalents) at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 2-4 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Formation of Boc-Leu-NHNH-Z:
-
To the filtrate containing the activated Boc-Leu-OH, add a solution of Z-hydrazine (carbobenzoxy hydrazide) (1 equivalent) in the same solvent.
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-Leu-NHNH-Z.
-
Purify the product by column chromatography or recrystallization.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified Boc-Leu-NHNH-Z in a solution of trifluoroacetic acid (TFA) in dichloromethane (typically 20-50% TFA).[9]
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Remove the solvent and excess TFA under reduced pressure.
-
The resulting product is H-Leu-NHNH-Z as its TFA salt.[10]
-
Chemical Properties and Characterization
| Property | Description |
| Molecular Formula | C16H22F3N3O5 |
| Molecular Weight | 393.36 g/mol |
| Appearance | Typically a white to off-white solid. |
| Solubility | Soluble in water and polar organic solvents like methanol and DMF. |
| Stability | Stable under standard storage conditions, but should be protected from strong bases and heat. |
Characterization would typically involve:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the presence of the leucine side chain, the Z-group, and the hydrazide moiety.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Part 3: Applications in Peptide Synthesis and Drug Discovery
This compound is a valuable building block in peptide chemistry, primarily for the synthesis of peptide fragments that can be subsequently coupled to form larger peptides or proteins.
Role as a C-Terminal Building Block in Fragment Condensation
The key utility of this reagent lies in its differentially protected termini. The free N-terminal amino group of the leucine allows for its incorporation into a growing peptide chain using standard peptide coupling methods. The Z-protected hydrazide at the C-terminus remains stable during these coupling steps.
Once the desired peptide fragment is synthesized, the Z-protected hydrazide can be converted into a reactive acyl azide. This is typically achieved by treatment with a nitrite source (e.g., sodium nitrite or isoamyl nitrite) under acidic conditions.[11] The resulting peptide acyl azide is a highly reactive species that can be coupled with the N-terminus of another peptide fragment, forming a native peptide bond. This strategy is particularly useful in solution-phase peptide synthesis for the convergent synthesis of large peptides.
Caption: Workflow for using H-Leu-NHNH-Z in peptide fragment condensation.
Precursor for Thioester Formation in Native Chemical Ligation (NCL)
In recent years, peptide hydrazides have gained prominence as convenient precursors to peptide thioesters, which are key intermediates in Native Chemical Ligation (NCL).[4][12] NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.
The peptide hydrazide can be converted to a thioester through a two-step, one-pot procedure involving oxidation to the acyl azide followed by in situ thiolysis. This "crypto-thioester" strategy simplifies the synthesis of peptide thioesters, which can sometimes be challenging to prepare directly.[4]
The Significance of the TFA Salt
Trifluoroacetic acid is a strong acid (pKa ≈ 0.23-0.52) widely used in the final cleavage step of solid-phase peptide synthesis and as an ion-pairing agent in reverse-phase HPLC purification.[8][13][14] Consequently, peptides and amino acid derivatives with free amino groups are often isolated as TFA salts.[6][7]
For many applications in peptide synthesis, the TFA salt form is acceptable. However, in biological assays, residual TFA can be detrimental, potentially affecting cell viability and the accuracy of experimental results.[6][7] In such cases, it may be necessary to perform a salt exchange to replace the TFA counter-ion with a more biocompatible one, such as acetate or hydrochloride.[6][15]
Part 4: Conclusion and Future Outlook
This compound represents the culmination of decades of research in peptide chemistry. It is a testament to the enduring legacy of the Bergmann-Zervas synthesis and the versatility of hydrazide chemistry. For researchers and drug development professionals, this reagent is a valuable tool for the construction of complex peptides through fragment condensation and as a precursor for Native Chemical Ligation. As the demand for synthetic peptides and proteins for therapeutic and research purposes continues to grow, the importance of well-designed building blocks like this compound will only increase. Future developments may focus on creating more environmentally friendly and efficient methods for the synthesis and deprotection of such reagents, aligning with the principles of green chemistry.[16][17]
References
-
Liu, L., & Li, Y. (2014). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Peptide Potential: The Power of Hydrazide Chemistry in Drug Discovery. Ningbo Inno Pharmchem Co., Ltd.[Link]
-
Zheng, J.-S., & Liu, L. (2020). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. Methods in Molecular Biology. [Link]
-
Wikipedia. (2024). Peptide synthesis. Wikipedia. [Link]
-
PrepChem.com. (n.d.). Preparation of Z-Ser-Leu-NHNH2. PrepChem.com. [Link]
-
Li, X., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. Accounts of Chemical Research. [Link]
-
Lee, Y. S., & Lee, S. (2006). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron. [Link]
-
Thompson, R. E., et al. (2018). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. Protein Science. [Link]
-
PrepChem.com. (n.d.). Synthesis of Z-Tyr-Asn-Leu-NHNH2. PrepChem.com. [Link]
-
Veranova. (n.d.). A Glimpse into the Development of Peptide Coupling Reagents. Veranova. [Link]
-
Li, X., et al. (2024). Ynamide Coupling Reagents: Origin and Advances. PubMed. [Link]
-
Abdellatif, M. M., et al. (2018). New C-terminal hydrazide L-Leucine derivatives as multi-solvent low molecular weight organogelators. ResearchGate. [Link]
- Kiso, Y. (Ed.). (2002). Peptide Science.
- Fields, G. B. (Ed.). (2005). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Shionari, S., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI. [Link]
-
Boger, D. L., et al. (2000). Scheme 2 Synthesis of protected hydrazine-containing amino acid 22 by Boger et al. ResearchGate. [Link]
-
SB-PEPTIDE. (n.d.). TFA removal service. SB-PEPTIDE. [Link]
-
GenScript. (2019). Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]
-
Di Giosia, M., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. ACS Publications. [Link]
-
Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]
-
Popiołek, Ł., et al. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
-
Löffler, P. M. G., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. [Link]
-
AAPPTec. (n.d.). Removing Trifluoroacetic Acid (TFA) From Peptides. AAPPTec. [Link]
-
The Royal Society of Chemistry. (n.d.). Trifluoroacetic acid (TFA), Dichloromethane (DCM), round bottom flask (rbf), thin layer chromatography. The Royal Society of Chemistry. [Link]
- Gutmann, H., et al. (1962). U.S. Patent No. 3,065,265.
-
Zlatić, L., et al. (2024). α-Hydrazino Acid Insertion Governs Peptide Organization in Solution by Local Structure Ordering. ACS Omega. [Link]
-
Tedeschi, L., & Piccolo, O. (2015). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]
-
Al-Ostath, A. I. A., et al. (2022). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. [Link]
-
Wikipedia. (2024). Trifluoroacetic acid. Wikipedia. [Link]
-
Organic Syntheses. (n.d.). Methyl Ester. Organic Syntheses. [Link]
-
Albericio, F., et al. (2025). Advancing sustainable peptide synthesis. Green Chemistry. [Link]
-
Davies, M. J., & Dean, R. T. (1993). Structural Characterization of the Products of Hydroxyl-Radical Damage to Leucine and Their Detection on Proteins. PubMed. [Link]
-
Li, Y., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature Communications. [Link]
-
Li, Y., et al. (2022). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Nature. [Link]
Sources
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- 5. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
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- 10. pharmaffiliates.com [pharmaffiliates.com]
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- 12. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Ynamide Coupling Reagents: Origin and Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application and Protocol for the Solid-Phase Synthesis of C-Terminal Z-Protected Peptide Hydrazides
Abstract
This comprehensive guide details a robust protocol for the solid-phase peptide synthesis (SPPS) of peptides featuring a C-terminal Z-protected (benzyloxycarbonyl-protected) hydrazide. This methodology is of significant interest to researchers and drug development professionals engaged in the synthesis of complex peptide structures, peptide conjugates, and cyclic peptides. The use of a C-terminal hydrazide offers a versatile chemical handle for further modifications, and the Z-group provides an orthogonal protecting group strategy compatible with standard Fmoc-based SPPS. This document provides a detailed, step-by-step protocol, explains the chemical principles behind the methodology, and offers insights into critical parameters for successful synthesis.
Introduction: The Strategic Importance of Z-Protected Peptide Hydrazides
Peptide hydrazides are valuable synthetic intermediates in peptide chemistry.[1][2] They serve as precursors for the generation of peptide azides, which can be used in the formation of amide bonds, or for the synthesis of peptide thioesters, facilitating Native Chemical Ligation (NCL).[2][3] The incorporation of a C-terminal hydrazide moiety opens up a wide array of possibilities for peptide modification and conjugation.[4]
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, is a foundational amine protecting group in peptide synthesis.[5] Its stability under a range of conditions, coupled with its removal by methods such as hydrogenolysis or strong acids, makes it an excellent choice for an orthogonal protection strategy in conjunction with the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS).[5][6]
This application note focuses on a modern and reliable method for the synthesis of Z-protected peptide hydrazides utilizing a pre-functionalized hydrazine resin. This approach offers advantages over older methods, such as post-synthesis hydrazinolysis of peptide esters, by providing a more direct and controlled route to the desired product.[1][4]
The Synthetic Strategy: Orthogonal Protection in SPPS
The synthesis of a C-terminal Z-protected peptide hydrazide via Fmoc-SPPS relies on a carefully planned orthogonal protection scheme. In this strategy, different classes of protecting groups are used for the α-amino group, the side chains of the amino acids, and the C-terminal hydrazide. These groups can be selectively removed under distinct chemical conditions, allowing for precise control over the synthesis.[7]
The core of this protocol involves the use of a 2-chlorotrityl hydrazine resin, which serves as the solid support. The synthesis proceeds as follows:
-
Loading of the First Amino Acid: The first amino acid, in this case, Leucine, is coupled to the hydrazine resin. The α-amino group of the Leucine is Fmoc-protected.
-
Peptide Elongation: The peptide chain is extended from the N-terminus of the Leucine residue using standard Fmoc-SPPS cycles of deprotection and coupling.
-
Z-Group Introduction: Following the completion of the peptide sequence, the N-terminal Fmoc group is removed, and the Z-group is introduced by reacting the free amine of the N-terminal amino acid with benzyl chloroformate.
-
Cleavage and Deprotection: The fully assembled, Z-protected peptide hydrazide is cleaved from the resin using a mild acidic solution, leaving the acid-labile side-chain protecting groups intact.
This approach ensures the selective formation of the desired Z-protected peptide hydrazide, which can then be purified and used in subsequent synthetic steps.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride resin | Major Supplier | 100-200 mesh, 1% DVB |
| Fmoc-Leu-OH | Major Supplier | Synthesis Grade |
| Fmoc-amino acids | Major Supplier | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Major Supplier | Synthesis Grade |
| 1-Hydroxybenzotriazole (HOBt) | Major Supplier | Synthesis Grade |
| Piperidine | Major Supplier | Synthesis Grade |
| N,N-Diisopropylethylamine (DIPEA) | Major Supplier | Synthesis Grade |
| Dichloromethane (DCM) | Major Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Major Supplier | Peptide Synthesis Grade |
| Benzyl chloroformate (Cbz-Cl) | Major Supplier | Reagent Grade |
| Trifluoroacetic acid (TFA) | Major Supplier | Reagent Grade |
| Triisopropylsilane (TIS) | Major Supplier | Reagent Grade |
Workflow Diagram
Caption: Workflow for the synthesis of a Z-protected peptide hydrazide.
Step-by-Step Protocol
Step 1: Preparation of 2-Chlorotrityl Hydrazine Resin
-
Swell 1 g of 2-chlorotrityl chloride resin in anhydrous DCM (10 mL) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve hydrazine monohydrate (5 equivalents relative to resin loading) in a mixture of DCM and DMF (1:1, v/v).
-
Add the hydrazine solution to the resin and shake for 2 hours at room temperature.
-
Drain the reaction mixture and wash the resin thoroughly with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 2: Loading of the First Amino Acid (Fmoc-Leu-OH)
-
Swell the 2-chlorotrityl hydrazine resin in anhydrous DCM (10 mL) for 30 minutes.
-
In a separate flask, dissolve Fmoc-Leu-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.
-
Drain the DCM from the resin and add the activated Fmoc-Leu-OH solution.
-
Shake the reaction mixture for 4 hours at room temperature.
-
To cap any unreacted hydrazine groups, add a solution of 10% acetic anhydride in DCM and shake for 30 minutes.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Step 3: Peptide Elongation (Fmoc-SPPS)
Perform standard Fmoc-SPPS cycles for each subsequent amino acid. A typical cycle for a 1 g scale synthesis is as follows:
-
Fmoc Deprotection: Add 10 mL of 20% piperidine in DMF to the resin and shake for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Amino Acid Coupling:
-
In a separate flask, dissolve the next Fmoc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
-
Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Repeat this cycle for all amino acids in the sequence.
Step 4: N-terminal Z-Protection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 3.1.
-
Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Swell the resin in anhydrous DCM (10 mL).
-
In a separate flask, dissolve benzyl chloroformate (Cbz-Cl, 5 equivalents) and DIPEA (5 equivalents) in DCM.
-
Add the Cbz-Cl solution to the resin and shake for 2 hours at room temperature.
-
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Step 5: Cleavage of the Z-Protected Peptide Hydrazide from the Resin
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). CAUTION: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [8][9]
-
Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Step 6: Purification
Purify the crude Z-protected peptide hydrazide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water, both containing 0.1% TFA.
Causality and Experimental Choices
-
Choice of Resin: The 2-chlorotrityl resin is chosen for its acid lability, which allows for the cleavage of the peptide under mild acidic conditions, thus preserving the acid-labile side-chain protecting groups.[10]
-
Orthogonality of Protecting Groups: The Fmoc group is base-labile (removed by piperidine), the side-chain protecting groups (e.g., tBu, Trt) are strongly acid-labile (removed by high concentrations of TFA), and the Z-group is stable to both of these conditions but can be removed by hydrogenolysis or strong acids like HBr in acetic acid.[5][6] This orthogonality is key to the success of the synthesis.[7]
-
Coupling Reagents: The use of DIC/HOBt is a classic and effective method for activating the carboxylic acid of the incoming amino acid for amide bond formation.
-
Cleavage Cocktail: The TFA/TIS/H₂O cocktail is a standard reagent for cleaving peptides from the resin and removing acid-labile side-chain protecting groups. TIS acts as a scavenger to prevent side reactions with reactive carbocations generated during cleavage.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low loading of the first amino acid | Incomplete activation or insufficient reaction time. | Ensure complete dissolution and pre-activation of the amino acid. Extend the coupling time to 6-8 hours. |
| Incomplete coupling during SPPS | Steric hindrance or peptide aggregation. | Double couple the problematic amino acid. Use a stronger activating agent like HATU. |
| Incomplete Z-protection | Insufficient reagents or reaction time. | Use a higher excess of Cbz-Cl and DIPEA. Extend the reaction time. |
| Low yield after cleavage | Incomplete cleavage. | Extend the cleavage time to 3-4 hours. Ensure the resin is dry before adding the cleavage cocktail. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the solid-phase synthesis of C-terminal Z-protected peptide hydrazides. By leveraging an orthogonal protection strategy and a well-defined workflow, researchers can access these valuable synthetic intermediates for a wide range of applications in peptide chemistry and drug discovery. The detailed step-by-step instructions and troubleshooting guide are intended to facilitate the successful implementation of this methodology in the laboratory.
References
- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., & Wenqing, Y. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron Letters, 30(30), 3943-3946.
-
Bird, M. J., & Dawson, P. E. (2022). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Peptide Science, 114(5), e24268. [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature protocols, 8(12), 2483-2495. [Link]
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(4), 255-266.
- Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Xu, L. H. (2011). A new native chemical ligation auxiliary: 2-mercapto-1-phenylethanone, for the chemical synthesis of peptides and proteins.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239-254.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
- Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford university press.
- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Bruckdorfer, T., Mühle, C., & Koksch, B. (2004). Solid-phase peptide synthesis (SPPS): a continuous evolution of new tools. CHIMIA International Journal for Chemistry, 58(11), 802-808.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2009). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 42(10), 1581-1593.
- Oreate AI. (2026, January 7). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1).
-
Wikipedia. (2024). Trifluoroacetic acid. In Wikipedia. [Link]
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- UCI Department of Chemistry. (2020, March 17).
- Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides - Open Explor
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich.
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Application Notes and Protocols: A Step-by-Step Guide for the Z-Deprotection of H-Leu-NHNH-Z
Introduction: The Critical Role of Z-Deprotection in Peptide Chemistry
The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, represents a cornerstone in the art of peptide synthesis.[1][2] Its stability under a range of conditions and the diverse methods for its removal have made it an indispensable tool for chemists synthesizing complex peptides and other molecules.[3] The selective removal, or deprotection, of the Z-group is a pivotal step, enabling the elongation of a peptide chain or the unveiling of a final product. This guide provides a detailed protocol and underlying principles for the Z-deprotection of H-Leu-NHNH-Z (Leucine-hydrazide protected with a Z-group), a common intermediate in the synthesis of peptide hydrazides. Peptide hydrazides are valuable precursors for creating peptide thioesters, which are essential building blocks for protein synthesis through native chemical ligation.[4]
This document will delve into the most prevalent and effective method for Z-group removal: catalytic transfer hydrogenation. This technique offers a milder and often safer alternative to traditional catalytic hydrogenation using hydrogen gas.[3][5] We will explore the mechanism, provide a step-by-step protocol, and discuss critical parameters for successful deprotection.
Mechanism of Z-Deprotection via Catalytic Transfer Hydrogenation
The removal of the Z-group via catalytic transfer hydrogenation involves the cleavage of the benzylic C-O bond.[3] In this process, a hydrogen donor, such as ammonium formate or formic acid, transfers hydrogen to the substrate in the presence of a palladium on carbon (Pd/C) catalyst.[6][7] The reaction proceeds through the reduction of the benzyloxycarbonyl group, which then spontaneously decarboxylates to release the free amine, toluene, and carbon dioxide.[2]
The use of a hydrogen donor in place of gaseous hydrogen simplifies the experimental setup and is particularly advantageous for reactions at scale.[3]
Experimental Protocol: Z-Deprotection of H-Leu-NHNH-Z
This protocol details the deprotection of H-Leu-NHNH-Z using catalytic transfer hydrogenation with ammonium formate.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purpose |
| H-Leu-NHNH-Z | C₁₄H₂₁N₃O₃ | 279.34 | Starting Material |
| 10% Palladium on Carbon (Pd/C) | Pd/C | N/A | Catalyst |
| Ammonium Formate | HCOONH₄ | 63.06 | Hydrogen Donor |
| Methanol (MeOH) | CH₃OH | 32.04 | Solvent |
| Celite® | N/A | N/A | Filtration Aid |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Aqueous Wash |
| Brine (Saturated NaCl) | NaCl | 58.44 | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve H-Leu-NHNH-Z (1.0 equivalent) in methanol. The volume of methanol should be sufficient to fully dissolve the starting material.
-
To this solution, add ammonium formate (4-5 equivalents).[5]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).[3] Caution: Pd/C is flammable when dry and should be handled with care. It is often handled as a wet paste.
-
-
Reaction Execution:
-
If necessary, gently heat the reaction mixture to reflux and stir vigorously.[5] The optimal temperature will depend on the specific substrate and should be determined empirically. For many Z-deprotections, the reaction can proceed at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][5] The reaction is typically complete within 1-4 hours.[5]
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[5] Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
-
Purification:
-
Dissolve the residue in dichloromethane (DCM).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining ammonium formate, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected product, H-Leu-NHNH₂.
-
Visualizing the Workflow and Mechanism
To provide a clearer understanding of the process, the following diagrams illustrate the experimental workflow and the chemical mechanism of Z-deprotection.
Caption: A step-by-step workflow for the Z-deprotection of H-Leu-NHNH-Z.
Caption: The chemical mechanism of Z-deprotection via catalytic hydrogenation.
Troubleshooting and Key Considerations
-
Catalyst Activity: The quality and activity of the Pd/C catalyst are crucial for the reaction's success.[8] If the reaction is sluggish, consider using a fresh batch of catalyst or increasing the catalyst loading. Catalyst deactivation can occur due to impurities like sulfur or phosphorus in the starting material.[8]
-
Solvent Choice: While methanol and ethanol are common solvents, other solvents like ethyl acetate can also be used.[3] The choice of solvent can influence the reaction rate and solubility of the reactants.
-
Alternative Hydrogen Donors: Formic acid and 1,4-cyclohexadiene can also be used as hydrogen donors in catalytic transfer hydrogenation.[7][9][10][11]
-
Orthogonality: The Z-group is stable to the acidic conditions used for Boc deprotection and the basic conditions for Fmoc cleavage, making it a valuable component of orthogonal protection strategies in complex peptide synthesis.[5][12]
-
Monitoring the Reaction: Close monitoring of the reaction by TLC or LC-MS is essential to determine the endpoint and prevent over-reaction or side product formation.[5]
Conclusion
The Z-deprotection of H-Leu-NHNH-Z via catalytic transfer hydrogenation is a robust and efficient method for generating the free leucine hydrazide. By understanding the underlying mechanism and adhering to a well-defined protocol, researchers can reliably perform this critical step in peptide synthesis. The mild reaction conditions and the avoidance of gaseous hydrogen make this a preferred method in many synthetic laboratories.
References
- Bieg, T., & Szeja, W. (1985).
-
ResearchGate. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?. Retrieved from [Link]
- Gowda, D. C., Rajesh, S., & Gowda, S. (2000). Catalytic transfer hydrogenation: a versatile method for removal of protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(7), 504-508.
- O'Brien, A. G., Mar-Zohlman, R., & Seeberger, P. H. (2020).
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]
- de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(21), 5143.
- O'Brien, A. G., Mar-Zohlman, R., & Seeberger, P. H. (2021). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. The Journal of Organic Chemistry, 86(14), 9393–9400.
- Mori, K., Takeda, K., & Akiyama, T. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(11), 14595–14601.
- Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196.
-
The Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]
- ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490–491.
-
Scientific Update. (2023). To Deprotect and Serve. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of Z-Tyr-Asn-Leu-NHNH2. Retrieved from [Link]
- Goodman, M., Felix, A., Moroder, L., & Toniolo, C. (Eds.). (2004). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22a.
-
National Institutes of Health. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]
-
Organic Syntheses. (n.d.). L-Proline. Retrieved from [Link]
- Bornscheuer, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(19), 7530–7539.
-
Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]
- Wang, S. S., et al. (1975). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. The Journal of Organic Chemistry, 40(9), 1235–1239.
-
National Institutes of Health. (n.d.). Hydrazine hydrate: A new reagent for Fmoc group removal in solid phase peptide synthesis. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]
- Ouchi, T., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1198.
-
National Institutes of Health. (n.d.). Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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Application Notes and Protocols for the Coupling of H-Leu-NHNH-Z TFA Salt
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the successful coupling of the C-terminally Z-protected Leucine hydrazide trifluoroacetic acid salt (H-Leu-NHNH-Z·TFA) with a carboxyl component. This document outlines the underlying chemical principles, offers a detailed experimental protocol, and discusses critical parameters to ensure high yield and purity of the resulting peptide hydrazide conjugate.
Introduction: The Significance of Peptide Hydrazides
Peptide hydrazides are valuable synthetic intermediates in peptide and protein chemistry. The hydrazide moiety serves as a masked carboxyl group, which can be converted to an acyl azide for subsequent fragment condensation with minimal risk of racemization.[1] This strategy is particularly advantageous in the synthesis of complex peptides and proteins.[2][3] Furthermore, the hydrazide functional group can be utilized in the generation of various conjugates and cyclic peptides.[4]
The target molecule, H-Leu-NHNH-Z, possesses a free N-terminal amine, making it amenable to standard peptide coupling reactions. However, its existence as a trifluoroacetic acid (TFA) salt, a common counter-ion from solid-phase peptide synthesis (SPPS) cleavage or chromatographic purification, necessitates careful consideration of the reaction conditions, specifically the choice and stoichiometry of the base used for neutralization.[5][6]
The Chemistry of Peptide Bond Formation: Mechanism of Carbodiimide-Mediated Coupling
The formation of a peptide bond between a carboxylic acid and an amine is a dehydration reaction that is not spontaneous and requires an activating agent. Carbodiimides, such as N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[7][8][9]
The general mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate.[7][8] This intermediate can then react with the amine component to form the desired amide bond and a urea byproduct. However, this intermediate is also susceptible to rearrangement to an unreactive N-acylurea, which can lower the reaction yield.[7]
To suppress this side reaction and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[10][11] HOBt intercepts the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions, while still being sufficiently reactive towards the amine.
Experimental Protocol: Coupling of H-Leu-NHNH-Z·TFA with a Carboxylic Acid
This protocol describes a general procedure for the solution-phase coupling of H-Leu-NHNH-Z·TFA with a generic N-protected amino acid (e.g., Boc-Ala-OH) as the carboxylic acid component.
Materials and Reagents
-
H-Leu-NHNH-Z·TFA
-
N-protected amino acid (e.g., Boc-Ala-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)[11]
-
1-Hydroxybenzotriazole (HOBt)[11]
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and magnetic stirrer
Pre-Reaction Setup
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of activated species.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions.
-
Prepare appropriate TLC mobile phases for monitoring the reaction progress.
Step-by-Step Coupling Procedure
-
Dissolution of Reactants: In a round-bottom flask, dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM (or a mixture of DCM/DMF for poorly soluble reactants).
-
Activation: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 eq.) to the solution and stir for 30-60 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) may start to form.[7]
-
Neutralization and Amine Addition: In a separate flask, dissolve H-Leu-NHNH-Z·TFA (1.0 eq.) in anhydrous DCM. Add DIPEA (2.0-2.2 eq.) to neutralize the TFA salt and the hydrochloride that will form from the coupling reagent. Stir for 5-10 minutes at room temperature.
-
Coupling: Slowly add the neutralized H-Leu-NHNH-Z solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
Work-up and Purification
-
Filtration: Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The acidic wash removes unreacted amine and excess base, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure peptide hydrazide.
Optimization of Reaction Conditions
The success of the coupling reaction depends on several factors. The following table summarizes key parameters and their typical ranges.
| Parameter | Recommended Condition | Rationale & Considerations |
| Coupling Reagent | DCC, EDC, HATU, HBTU, COMU[9][12][13][14] | DCC is cost-effective, but the DCU byproduct can be difficult to remove in some cases.[7] EDC forms a water-soluble urea byproduct, simplifying work-up.[7][15] Uronium/aminium salts like HATU and HBTU are highly efficient but more expensive.[12][13][16] |
| Additive | HOBt, HOAt, OxymaPure[13][17] | HOBt is standard for carbodiimide-mediated couplings to reduce racemization.[10][11] HOAt and OxymaPure-based reagents can offer higher reactivity.[13][16][17] |
| Base | DIPEA, N-Methylmorpholine (NMM) | A non-nucleophilic tertiary amine is required to neutralize the TFA salt without competing in the coupling reaction. At least 2 equivalents are needed: 1 for the TFA salt and 1 for the proton generated during coupling. |
| Solvent | DCM, DMF, Acetonitrile | DCM is a good general solvent. DMF can be used for less soluble reactants. Anhydrous conditions are crucial. |
| Temperature | 0 °C to Room Temperature | Activation is typically performed at 0 °C to minimize side reactions. The coupling can then proceed at room temperature. |
| Stoichiometry | Near-equimolar amounts of reactants | Using a slight excess (1.1-1.2 eq.) of the coupling reagent and additive can drive the reaction to completion. |
Troubleshooting Common Issues
-
Low Yield:
-
Incomplete reaction: Extend the reaction time or consider a more powerful coupling reagent like HATU.
-
Hydrolysis of activated species: Ensure anhydrous conditions are strictly maintained.
-
Side reactions: Ensure the activation step is performed at 0 °C and that a racemization suppressor like HOBt is used.
-
-
Presence of Byproducts:
-
N-acylurea: This indicates the O-acylisourea intermediate rearranged before reacting with the amine. Ensure HOBt is present during activation.
-
Unreacted starting materials: Optimize stoichiometry and reaction time.
-
-
Difficulty in Purification:
-
DCU contamination: Ensure thorough filtration. If issues persist, consider using EDC.
-
Streaking on TLC: Residual TFA or base may be present. Ensure proper aqueous work-up.
-
Conclusion
The coupling of H-Leu-NHNH-Z·TFA requires a careful and systematic approach. By understanding the underlying reaction mechanism and meticulously controlling the experimental parameters, researchers can achieve high yields of the desired peptide hydrazide conjugate. The protocol and guidelines presented in these application notes provide a robust starting point for the successful synthesis of these important chemical entities.
References
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760–772. [Link]
-
Subiros-Funosas, R., et al. (2009). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 65(1), 1–25. [Link]
-
DilunBio. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Mazzeo, G., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4146–4155. [Link]
-
Toth, K., et al. (2012). Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis. Journal of Peptide Science, 18(3), 169–175. [Link]
-
ResearchGate. Synthesis of protected hydrazides from the corresponding anhydrides. [Link]
-
Fang, G.-M., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 6(11), 1911–1920. [Link]
-
Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297–300. [Link]
-
The Royal Society of Chemistry. Supplementary Information for - General procedure I: peptide coupling. [Link]
-
ResearchGate. (PDF) Chemical synthesis of proteins using hydrazide intermediates. [Link]
-
ResearchGate. Protein Chemical Synthesis by Ligation of Peptide Hydrazides. [Link]
-
Reddit. (2022, July 4). Anyone ever ran an amide coupling reaction using the TFA salt of the amine?[Link]
-
Dalabehera, N. R., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 25841–25854. [Link]
-
Kumar, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(34), 4585–4589. [Link]
-
National Institutes of Health. (2024, July 17). Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid. [Link]
-
ResearchGate. (2016, April 18). How to remove TFA salt?[Link]
-
ResearchGate. (PDF) Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β‑Troponylhydrazino Acid. [Link]
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Application of Peptide Hydrazides in Native Chemical Ligation: A Guide for Advanced Protein Synthesis
Authored by: A Senior Application Scientist
Introduction: Overcoming the Thioester Hurdle in Protein Synthesis
The chemical synthesis of proteins is a cornerstone of modern chemical biology and drug development, providing access to complex biomolecules that are inaccessible through recombinant methods. Native Chemical Ligation (NCL) stands as the most powerful strategy for assembling large proteins from smaller, unprotected peptide fragments.[1][2] The core reaction involves the chemoselective coupling of a peptide with a C-terminal thioester to another peptide bearing an N-terminal cysteine residue.[2][3] While elegant and robust, a significant bottleneck in the NCL workflow has been the synthesis and handling of peptide thioesters.[4][5]
Peptide thioesters are notoriously difficult to prepare using the popular and milder Fmoc-based solid-phase peptide synthesis (SPPS), as they are susceptible to degradation by the piperidine used for Fmoc deprotection.[4][6] This has often forced researchers to rely on Boc-based SPPS, which requires the use of hazardous hydrofluoric acid (HF) for cleavage.[7]
To circumvent these challenges, peptide C-terminal hydrazides have emerged as highly effective and versatile thioester surrogates, or "crypto-thioesters".[6][8][9] These stable precursors are fully compatible with Fmoc-SPPS and can be readily converted in situ to the reactive peptide thioester immediately before ligation. This application note provides an in-depth guide to the principles, protocols, and best practices for utilizing peptide hydrazides, such as those derived from Z-Leucyl-hydrazide or other amino acid precursors, in NCL workflows.
The Core Principle: Hydrazide to Thioester In Situ Conversion
The hydrazide-based NCL strategy hinges on a two-step activation process that occurs in the same reaction vessel, immediately preceding the ligation event.[8][10]
-
Oxidation to Acyl Azide: The peptide hydrazide is first oxidized under mild, acidic conditions (pH 3-4) at low temperatures (-15 to -20 °C) using a simple reagent like sodium nitrite (NaNO₂). This rapidly and chemoselectively converts the C-terminal hydrazide into a highly reactive acyl azide intermediate.[6][11]
-
Thiolysis to Thioester: The acyl azide is not isolated. Instead, an excess of an aryl thiol, most commonly 4-mercaptophenylacetic acid (MPAA), is added to the solution. The thiol attacks the acyl azide, displacing the azide group to form the desired peptide thioester. This conversion is efficient and proceeds without epimerization at the C-terminal α-carbon.[6][12]
Once the peptide thioester is generated in situ, the pH of the reaction mixture is adjusted to neutral (pH 6.8-7.5), and the peptide fragment containing the N-terminal cysteine is introduced. The reaction then proceeds via the canonical NCL mechanism: a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift to form a native peptide bond at the ligation junction.[3][13]
Visualizing the Mechanism
Caption: Mechanism of hydrazide-mediated Native Chemical Ligation.
Advantages for Researchers and Drug Developers
The adoption of peptide hydrazides offers significant practical and strategic benefits for protein synthesis:
-
Full Fmoc-SPPS Compatibility: Peptide hydrazides are stable to the basic conditions of Fmoc deprotection, allowing for the synthesis of thioester precursors using the most common and versatile SPPS chemistry.[6][8]
-
Enhanced Stability and Shelf-Life: Unlike thioesters, peptide hydrazides are stable compounds that can be purified by HPLC and stored for long periods, improving the reliability and planning of complex, multi-segment synthesis campaigns.[14]
-
Simplified Workflows: The ability to perform the activation and ligation in a single pot ("one-pot" ligation) minimizes handling steps, reduces sample loss, and improves overall synthesis efficiency.[6][7]
-
Access to Complex Targets: This method has proven invaluable for the total synthesis of proteins with acid-sensitive post-translational modifications (PTMs), such as phosphorylation, which would not survive the harsh HF cleavage of Boc-SPPS.[7][8]
-
Improved Safety: The protocol avoids the use of highly hazardous HF gas.[10][15]
Experimental Protocols
Protocol 1: Synthesis of Peptide C-Terminal Hydrazide
The most reliable method for preparing peptide hydrazides is through Fmoc-SPPS on a resin pre-loaded with hydrazine. The 2-chlorotrityl chloride (2-CTC) resin is ideal for this purpose.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrazine hydrate
-
Diisopropylethylamine (DIPEA)
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
-
20% (v/v) Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)
Procedure:
-
Resin Preparation: Swell 2-CTC resin in anhydrous DCM for 30 minutes.
-
Add a solution of hydrazine hydrate (10 eq.) in DMF to the resin. Allow the reaction to proceed for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and finally methanol. Dry the resin under vacuum. This creates the stable hydrazine-functionalized resin.[10][12]
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the hydrazine resin using standard coupling reagents. It is crucial to use conditions that minimize diacylation (coupling to both nitrogens of the hydrazine). Using an HOBt-based activator is recommended.
-
Peptide Elongation: Perform standard Fmoc-SPPS cycles:
-
Fmoc deprotection with 20% piperidine in DMF.
-
Washing with DMF.
-
Coupling of the next Fmoc-amino acid (3-5 eq.) with coupling reagents.
-
Washing with DMF.
-
Repeat until the desired peptide sequence is assembled.
-
-
Cleavage and Deprotection: After synthesis, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide hydrazide in cold diethyl ether, centrifuge to pellet, and wash the pellet with ether.
-
Dry the crude peptide and purify by reverse-phase HPLC (RP-HPLC).
-
Confirm the mass of the purified peptide hydrazide by mass spectrometry (e.g., ESI-MS).
Protocol 2: One-Pot Native Chemical Ligation
This protocol details the ligation of a peptide hydrazide (Peptide-A-NHNH₂) with an N-terminal cysteine peptide (Peptide-B).
Materials:
-
Purified Peptide-A-NHNH₂ and Peptide-B (with N-terminal Cys)
-
Ligation Buffer: 6 M Guanidine hydrochloride (Gdn·HCl), 0.2 M sodium phosphate, pH 7.0
-
Activation Buffer: 6 M Gdn·HCl, 0.2 M sodium phosphate, pH 3.0
-
Sodium nitrite (NaNO₂) solution: 0.5 M in water, freshly prepared
-
4-mercaptophenylacetic acid (MPAA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
Procedure:
-
Dissolution: Dissolve the peptide hydrazide (Peptide-A-NHNH₂, 1 eq.) in ice-cold Activation Buffer (pH 3.0) to a final concentration of 1-2 mM. Place the reaction vial in an ice/salt bath to maintain a temperature of approximately -15 °C.
-
Activation to Acyl Azide: Add a freshly prepared solution of NaNO₂ (10 eq.) to the peptide solution. Stir the reaction at -15 °C for 20-30 minutes. Monitor the conversion to the acyl azide by LC-MS if possible.[12]
-
Thiolysis to Thioester: Add solid MPAA (to a final concentration of 100-200 mM) directly to the reaction mixture. Allow the thiolysis reaction to proceed for 5-10 minutes while still at low temperature.
-
pH Adjustment and Ligation: Add the N-terminal Cys peptide (Peptide-B, 1.0-1.2 eq.) and TCEP (final concentration 20-50 mM) to the reaction. Immediately adjust the pH of the solution to ~7.0 by adding concentrated sodium phosphate buffer (pH 7.5) or 1 M NaOH.
-
Reaction Monitoring: Allow the ligation reaction to proceed at room temperature or 37 °C. Monitor the formation of the final ligated product by RP-HPLC and ESI-MS. Reactions are typically complete within a few hours.
-
Purification: Once the reaction is complete, purify the final ligated protein product by RP-HPLC.
Visualizing the Workflow
Caption: Workflow for protein synthesis using peptide hydrazides.
Data and Considerations
Table 1: Typical Reaction Parameters
| Parameter | Activation (Hydrazide → Azide) | Thiolysis (Azide → Thioester) | Ligation (Thioester → Amide) |
| pH | 3.0 - 4.0 | 3.0 - 4.0 | 6.8 - 7.5 |
| Temperature | -20 °C to -10 °C | -20 °C to -10 °C | Room Temp to 37 °C |
| Duration | 20 - 30 minutes | 5 - 10 minutes | 1 - 12 hours |
| Key Reagents | NaNO₂ (5-20 mM) | MPAA (100-200 mM) | TCEP (20-50 mM) |
| Solvent | 6 M Gdn·HCl | 6 M Gdn·HCl | 6 M Gdn·HCl |
Key Scientific Considerations
-
C-Terminal Residue Limitations: While the method is broadly applicable, using Asp, Asn, or Gln as the C-terminal residue of the hydrazide fragment can be problematic. These residues may lead to unproductive intramolecular cyclization side products upon activation.[6]
-
Oxidation of Sensitive Residues: The NaNO₂ activation step is oxidative. While generally chemoselective, side chains of Cys, Met, and Trp can be susceptible to oxidation. The oxidation of Cys to S-nitroso cysteine is reversible and is typically reduced back to the free thiol by TCEP and MPAA in the ligation step.[6] Careful control of temperature and reaction time is essential to minimize other side reactions.
-
Alternative Activation Methods: While NaNO₂ is common, new methods for converting peptide hydrazides to thioesters are emerging. One notable strategy involves reacting the hydrazide with acetylacetone (acac) to form a peptide acyl-pyrazole intermediate, which can then undergo thiolysis under mild conditions.[4][5] This avoids the use of an oxidant, which can be advantageous for highly sensitive sequences.
Conclusion
The use of peptide hydrazides as stable, Fmoc-compatible thioester surrogates represents a major advance in the field of chemical protein synthesis. This strategy elegantly solves the long-standing problem of peptide thioester preparation, enabling more efficient, scalable, and safer access to complex proteins. For researchers and drug development professionals, mastering this technique opens the door to synthesizing proteins with intricate post-translational modifications, incorporating unnatural amino acids, and ultimately, accelerating the discovery and development of novel protein-based therapeutics and biological tools.
References
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Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495. [Link]
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Zheng, J.-S., Tang, S., Qi, Y.-K., Wang, Z.-P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2483–2495. [Link]
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Liu, C. F., Rao, C., & Tam, J. P. (2001). Orthogonal ligation strategies for peptide and protein. Biopolymers, 60(3), 194-205. [Link]
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Fang, G.-M., Li, Y.-M., Shen, F., Huang, Y.-C., Li, J.-B., Lin, Y., Cui, H.-K., & Liu, L. (2015). Chemical synthesis of proteins using hydrazide intermediates. National Science Review, 3(1), 84–102. [Link]
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Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. ResearchGate. [Link]
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Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). General description for the native chemical ligation of peptide hydrazides. ResearchGate. [Link]
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Jaradat, D. S. M. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(1), 169. [Link]
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Ambrogelly, A., Brik, A., Gries, A., & Lisurek, M. (2020). Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA International Journal for Chemistry, 74(11), 853-861. [Link]
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Flood, D. T., Hintzen, J. C., Bird, M. J., Cistrone, P. A., Chen, J. S., & Dawson, P. E. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(34), 10937–10941. [Link]
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Zheng, J. S., Chang, H. N., & Liu, L. (2012). Peptide cyclization by native chemical ligation. Bio-protocol, 2(21), e286. [Link]
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Kulkarni, S. S., Sayes, M., & Tale, R. H. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 23(9), 2123. [Link]
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Tam, J. P., & Xu, J. (2001). Methods and strategies of peptide ligation. Biopolymers, 60(3), 194-205. [Link]
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Zhang, Y., Xu, C., & Lam, H. Y. (2021). Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers in Chemistry, 9, 725459. [Link]
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Jaradat, D. S. M. (2018). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 23(1), 169. [Link]
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Bondalapati, S., & Raines, R. T. (2021). Enhancing Native Chemical Ligation for Challenging Chemical Protein Syntheses. Israel Journal of Chemistry, 61(1-2), 14–24. [Link]
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White, C. J., & Ault, A. (2020). Native Chemical Ligation of Peptides and Proteins. Current Protocols in Protein Science, 100(1), e104. [Link]
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Shigenaga, A., Sumikawa, Y., Uesugi, M., & Otaka, A. (2016). Direct synthesis of N-terminal thiazolidine-containing peptide thioesters from peptide hydrazides. Organic & Biomolecular Chemistry, 14(30), 7218–7222. [Link]
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Tang, S., Zheng, J.-S., & Liu, L. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. Chemical Science, 5(9), 3559-3564. [Link]
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Dawson, P. E., et al. (2018). Peptide Thioesters for Native Chemical Ligation. ChemistryViews. [Link]
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Antonatou, E., Verleysen, Y., & Madder, A. (2017). Singlet oxygen-mediated one-pot chemoselective peptide–peptide ligation. Organic & Biomolecular Chemistry, 15(38), 8015–8018. [Link]
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Hackeng, T. M., Dawson, P. E., Kent, S. B. H., & Griffin, J. H. (2003). Native Chemical Ligation with Aspartic and Glutamic Acids as C‐Terminal Residues: Scope and Limitations. European Journal of Organic Chemistry, 2003(17), 3267-3272. [Link]
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Wikipedia. (n.d.). Native chemical ligation. [Link]
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Payne, R. J. (2012). Native chemical ligation in protein synthesis and semi-synthesis. SciSpace. [Link]
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Gomes, P., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(16), 4994. [Link]
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Tian, C., et al. (2021). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science, 12(35), 11735–11741. [Link]
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Zheng, J. S., & Liu, L. (2020). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. Methods in Molecular Biology, 2133, 119-140. [Link]
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ResearchGate. (n.d.). a) Native chemical ligation (NCL); b) Internal activation of peptidyl... [Link]
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Danishefsky, S. J., et al. (2009). Insights into the Finer Issues of Native Chemical Ligation: An Approach to Cascade Ligations. Journal of the American Chemical Society, 131(41), 14911-14920. [Link]
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Chemistry For Everyone. (2024, May 23). What Is Native Chemical Ligation?. YouTube. [Link]
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ResearchGate. (n.d.). Mechanism of native chemical ligation. [Link]
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Fang, G. M., et al. (2015). Chemical synthesis of proteins using hydrazide intermediates. ResearchGate. [Link]
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Weerapana, E., et al. (2020). Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. ResearchGate. [Link]
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Ché, P. T., et al. (2006). Hydrazone and Hydrazide-Containing N-Substituted Glycines as Peptoid Surrogates for Expedited Library Synthesis: Application to the Preparation of Tsg101-Directed HIV-1 Budding Antagonists. Journal of Medicinal Chemistry, 49(8), 2371–2374. [Link]
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Application Note & Protocol: Facile Synthesis of Peptide Thioesters from C-Terminal Hydrazide Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Peptide Thioesters in Protein Science
The chemical synthesis of large peptides and proteins has been revolutionized by the development of chemoselective ligation strategies, with Native Chemical Ligation (NCL) standing out as the most powerful and widely adopted method.[1][2][3][4] NCL facilitates the formation of a native peptide bond between two unprotected peptide segments: one bearing a C-terminal thioester and the other an N-terminal cysteine residue.[4] This elegant chemistry has unlocked access to complex proteins, including those with post-translational modifications, that are difficult or impossible to produce through purely biological methods.
The critical prerequisite for NCL is the efficient preparation of the C-terminal peptide thioester.[5][6] While traditional methods often relied on Boc-based solid-phase peptide synthesis (SPPS) with hazardous reagents like hydrogen fluoride (HF), modern approaches seek compatibility with the milder and more common Fmoc-SPPS.[7][8] The use of peptide hydrazides as stable, readily prepared precursors that can be converted into thioesters post-synthesis has emerged as a robust and versatile strategy.[9][10][11]
This document provides a detailed technical guide for the synthesis of a peptide thioester starting from a C-terminal protected hydrazide, using H-Leu-NHNH-Z TFA as a model compound. We will delve into the underlying chemical principles, provide a validated step-by-step protocol, and offer expert insights into process optimization and troubleshooting.
The Core Chemistry: Oxidative Activation and Thiolysis
The conversion of a peptide hydrazide to a peptide thioester is a two-stage process performed in a single pot. This method leverages the peptide hydrazide as a stable "thioester surrogate" that is fully compatible with standard Fmoc-SPPS procedures.[10][11]
Stage 1: Acyl Azide Formation The process begins with the oxidative activation of the C-terminal peptide hydrazide. In an acidic aqueous solution (typically pH 3-4), sodium nitrite (NaNO₂) is introduced. The acid protonates the nitrite to form nitrous acid (HONO) in situ, which then reacts with the peptide hydrazide to generate a highly reactive peptide acyl azide intermediate.[12] This reaction is performed at low temperatures (e.g., -15°C to 0°C) to minimize the hydrolysis of the unstable acyl azide and prevent potential side reactions.
Stage 2: Thiolysis Once the acyl azide is formed, a thiol-containing compound is added to the reaction mixture. The pH is raised to neutral (pH ~6.5-7.0) to deprotonate the thiol, forming the more nucleophilic thiolate anion. This thiolate rapidly attacks the acyl azide, displacing the azide anion (N₃⁻) and forming the desired peptide thioester product.[9][13][14] A slight excess of the thiol is often used to ensure complete conversion and to quench any remaining nitrous acid.[12]
The overall transformation is depicted below:
Caption: Overall experimental workflow.
-
Buffer Preparation: Prepare a 0.2 M sodium phosphate buffer containing 6 M Gn·HCl. Adjust the pH to 7.0.
-
Peptide Dissolution: Dissolve this compound (e.g., 20 mg, ~0.04 mmol) in 4 mL of the prepared buffer to achieve a final peptide concentration of ~10 mM. Add TCEP to a final concentration of 5 mM.
-
Cooling and Acidification: Place the reaction vial in an acetone/dry ice bath to cool the solution to -15°C. Once cooled, slowly add 1 M citric acid dropwise to adjust the pH to 3.0 - 3.5. Monitor the pH carefully with a calibrated electrode suitable for cold temperatures.
-
Acyl Azide Formation: Add 1.2 equivalents of freshly prepared 0.5 M NaNO₂ solution (approx. 100 µL) dropwise while gently vortexing. Allow the activation to proceed for 15-20 minutes at -15°C.
-
Scientist's Note: Maintaining a low temperature is critical to prevent the premature degradation of the acyl azide intermediate. A slight yellow tint may appear, which is normal.
-
-
Thiolysis: Add a 20-fold excess of benzyl mercaptan (~100 µL, ~0.8 mmol). Immediately and carefully, adjust the pH to 6.5 - 7.0 by adding 1 M sodium phosphate dibasic solution.
-
Scientist's Note: The pH is raised to facilitate the deprotonation of the thiol to the more potent thiolate nucleophile. A large excess of thiol drives the reaction to completion.[12]
-
-
Reaction and Monitoring: Remove the reaction from the cold bath and allow it to warm to room temperature. Let the reaction proceed for 1-2 hours. Monitor the progress by taking small aliquots, quenching with 0.1% TFA, and analyzing via RP-HPLC and ESI-MS. The product will have a mass shift corresponding to the replacement of -NHNH-Z with -S-Bn.
-
Purification: Once the reaction is complete, acidify the entire mixture with TFA to pH 2-3 and filter it through a 0.45 µm syringe filter. Purify the crude product immediately by preparative RP-HPLC using a C18 column.
HPLC Purification and Characterization
Purification is essential to remove excess thiol, unreacted starting material, and any side products.
Table: Representative HPLC Gradient
| Time (min) | % Solvent A (0.1% TFA in H₂O) | % Solvent B (0.1% TFA in ACN) |
|---|---|---|
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 45 | 15 | 85 |
| 50 | 5 | 95 |
| 55 | 5 | 95 |
| 60 | 95 | 5 |
-
Characterization: Collect fractions corresponding to the major product peak. Confirm the identity and purity of the fractions using ESI-MS or MALDI-TOF MS. [6][8]The observed mass should match the theoretical mass of the H-Leu-S-Bn peptide. Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.
Troubleshooting and Key Insights
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Inefficient acyl azide formation. 2. Hydrolysis of acyl azide. 3. Incomplete thiolysis. | 1. Ensure pH is accurately between 3.0-3.5 during NaNO₂ addition. 2. Maintain temperature at -15°C or below during activation. 3. Ensure pH is raised to ~6.8 for thiolysis; consider using a more reactive aryl thiol like 4-mercaptophenylacetic acid (MPAA). [2] |
| Multiple Peaks in HPLC | 1. Hydrolyzed peptide (carboxylic acid). 2. Disulfide-bonded thiol. 3. Unreacted starting material. | 1. Work quickly after acyl azide formation and ensure low temperatures. 2. Ensure sufficient TCEP is present throughout the reaction. 3. Increase reaction time or excess of thiol. |
| Peptide Precipitation | Poor solubility of the starting material or product. | Ensure Gn·HCl concentration is at least 6 M. For very hydrophobic peptides, consider adding a co-solvent like DMSO (up to 20%). |
Conclusion
The conversion of C-terminal peptide hydrazides to peptide thioesters via oxidative activation and thiolysis is a cornerstone technique in modern protein chemistry. It provides a reliable and high-yielding route to the key building blocks required for Native Chemical Ligation. By carefully controlling reaction parameters such as temperature and pH, researchers can efficiently synthesize peptide thioesters from stable, Fmoc-SPPS-compatible precursors, thereby enabling the assembly of complex and functionally important protein targets for research and therapeutic development.
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Mező, G., et al. (1998). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Letters in Peptide Science, 5(2), 125-131. [Link]
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- 1. Peptide Thioesters for Native Chemical Ligation - ChemistryViews [chemistryviews.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Insights into the Mechanism and Catalysis of Peptide Thioester Synthesis by Alkylselenols Provide a New Tool for Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Shortcut to the Synthesis of Peptide Thioesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijairjournal.in [ijairjournal.in]
- 9. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 15. Enhanced native chemical ligation by peptide conjugation in trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
H-Leu-NHNH-Z TFA in the synthesis of cyclic peptides
Application Note & Protocol
Harnessing H-Leu-NHNH-Z TFA for Efficient Head-to-Tail Peptide Cyclization via the Acyl Azide Method
Introduction: The Imperative for Cyclic Peptides
Cyclic peptides have emerged as a premier class of therapeutic and research molecules, bridging the gap between small molecules and large biologics. Their constrained macrocyclic structure often imparts significant advantages over linear counterparts, including enhanced metabolic stability against proteolysis, improved receptor binding affinity and selectivity, and potentially increased cell permeability.[1][2] Head-to-tail cyclization, which forms a lactam bond between the N- and C-termini, is a fundamental strategy for creating these powerful scaffolds.[1]
Among the various cyclization techniques, the hydrazide-mediated approach stands out for its efficiency, reliability, and, most critically, its ability to proceed with minimal to no epimerization of the C-terminal amino acid.[3][4] This method relies on the conversion of a C-terminal peptide hydrazide into a highly reactive acyl azide intermediate, which then undergoes intramolecular aminolysis.
This guide provides a comprehensive overview and detailed protocols for the use of Z-Leucyl-hydrazide TFA salt (this compound) as a foundational building block for synthesizing linear peptide precursors destined for cyclization. We will explore the underlying chemical principles, provide step-by-step methodologies from solid-phase synthesis to final product characterization, and offer insights grounded in practical laboratory experience.
The Mechanism: From Hydrazide to Lactam Bridge
The core of this cyclization strategy is a two-step, one-pot transformation of the C-terminal hydrazide. The entire process is designed to be chemoselective and maintain the stereochemical integrity of the peptide backbone.
Step A: Acyl Azide Formation The linear peptide precursor, bearing a C-terminal Leucyl-hydrazide, is first treated with a nitrosylating agent, typically sodium nitrite (NaNO₂), under cold, acidic conditions (pH ≈ 3).[5] This environment protonates the N-terminal α-amine, protecting it from reacting prematurely. The hydrazide, however, is readily converted into a highly reactive acyl azide intermediate. The low temperature (e.g., -15 °C) is critical to minimize potential side reactions, such as hydrolysis or Curtius rearrangement of the unstable azide.[6][7]
Step B: Intramolecular Cyclization The reaction pH is then rapidly raised to a neutral or slightly basic level (pH ≈ 7.5–8.5). This deprotonates the N-terminal α-amine, transforming it into a potent nucleophile. This amine swiftly attacks the electrophilic C-terminal acyl azide, displacing the azide group (N₃⁻) and forming the desired head-to-tail amide (lactam) bond. This intramolecular reaction is performed under high dilution to sterically favor the ring-closing reaction over intermolecular oligomerization.
Caption: The two-step conversion of a C-terminal hydrazide to a cyclic peptide.
Experimental Workflow: A Step-by-Step Guide
The synthesis of a cyclic peptide using this compound can be broken down into four major stages: solid-phase synthesis of the linear precursor, cleavage from the resin, cyclization in solution, and finally, purification and analysis.
Caption: High-level workflow from synthesis to characterization.
Protocol 1: Solid-Phase Synthesis of the Linear Peptide Hydrazide
This protocol outlines the synthesis of the fully protected linear peptide on a solid support using standard Fmoc/tBu chemistry.
1.1. Materials & Reagents:
-
2-Chlorotrityl chloride (2-CTC) resin
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU, HOBt, or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
1.2. Procedure: Loading of H-Leu-NHNH-Z onto 2-CTC Resin
-
Swell 1.0 g of 2-CTC resin in 10 mL of DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve this compound (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in a minimal amount of DMF, then dilute with 10 mL of DCM.
-
Add the solution to the resin and agitate at room temperature for 2-4 hours.
-
To cap any unreacted trityl chloride sites, add 1 mL of methanol and agitate for 30 minutes.
-
Drain the solution and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.
Scientist's Note: The use of 2-CTC resin is advantageous as it allows for the cleavage of the final peptide under very mild acidic conditions (e.g., 1-2% TFA), which can keep acid-labile side-chain protecting groups intact if a protected fragment is desired.[6][7] The Z-group on the hydrazide is stable to the piperidine used for Fmoc deprotection.[8]
1.3. Procedure: Peptide Chain Elongation
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes. Wash thoroughly with DMF.
-
Coupling: In a separate vial, pre-activate the next Fmoc-amino acid (4 eq.) with a coupling agent like HATU (3.9 eq.) and DIPEA (8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 45-60 minutes.
-
Confirm coupling completion with a Kaiser test.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 1-5 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
This protocol describes the release of the linear peptide hydrazide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.
2.1. Materials & Reagents:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
2.2. Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet 2-3 times with cold ether.
-
Dry the crude linear peptide hydrazide under vacuum.
ngcontent-ng-c2487356420="" class="ng-star-inserted">Scientist's Note: TIS is a scavenger used to trap reactive carbocations generated from deprotected side chains (e.g., from Trp or tBu groups), preventing re-alkylation of the peptide. The final product is a fully unprotected linear peptide hydrazide, ready for cyclization.
Protocol 3: Head-to-Tail Cyclization in Solution
This is the critical ring-closing step. High dilution is paramount to prevent the formation of dimers and higher-order oligomers.
3.1. Materials & Reagents:
-
Crude linear peptide hydrazide
-
Solvents: Acetonitrile (MeCN) or DMF
-
Denaturant (optional): Guanidinium chloride (GdmCl)
-
Acid: 0.2 M HCl
-
Sodium Nitrite (NaNO₂), freshly prepared 0.5 M solution in water
-
Base: 0.5 M Sodium Bicarbonate (NaHCO₃) or DIPEA
3.2. Cyclization Parameters:
| Parameter | Recommended Value | Rationale |
| Peptide Concentration | 0.1 - 1.0 mM | Favors intramolecular cyclization over intermolecular reactions.[9] |
| Solvent | MeCN or DMF | Good solvating properties for peptides. |
| Temperature (Azide Formation) | -20 °C to -15 °C | Stabilizes the reactive acyl azide intermediate.[5] |
| pH (Azide Formation) | ~3.0 | Activates hydrazide while keeping N-terminus protonated.[5] |
| Temperature (Cyclization) | 0 °C to Room Temp. | Allows for efficient nucleophilic attack. |
| pH (Cyclization) | ~7.5 - 8.5 | Deprotonates N-terminus to initiate cyclization. |
3.3. Procedure:
-
Dissolve the crude linear peptide hydrazide in the chosen solvent (e.g., MeCN) to achieve the target high-dilution concentration (e.g., 0.5 mM). If solubility is poor, add GdmCl up to 6 M.[6][7]
-
Cool the solution to -15 °C in an appropriate bath (e.g., acetonitrile/dry ice).
-
Adjust the pH to ~3.0 by the dropwise addition of 0.2 M HCl.
-
Slowly add the 0.5 M NaNO₂ solution (1.5 equivalents) to the stirred peptide solution. Let the reaction proceed for 20-30 minutes at -15 °C. The hydrazide is now converted to the acyl azide.
-
Rapidly adjust the pH to ~8.0 by adding 0.5 M NaHCO₃ or DIPEA.
-
Allow the reaction to warm slowly to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by LC-MS, observing the consumption of the linear precursor and the appearance of the cyclic product mass.
-
Once the reaction is complete, quench by adding a small amount of acetic acid to neutralize the solution.
-
Remove the organic solvent under reduced pressure.
Protocol 4 & 5: Purification and Characterization
The final stage involves isolating the pure cyclic peptide and verifying its identity and structure.
4.1. Purification by RP-HPLC:
-
Dissolve the crude cyclization mixture in a minimal amount of aqueous buffer.
-
Purify using a preparative C18 RP-HPLC column.
-
Mobile Phase A: 0.1% TFA in H₂O
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Apply a suitable gradient (e.g., 5-65% B over 60 minutes) to elute the cyclic peptide.
-
Collect fractions and analyze by LC-MS to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder (TFA salt).[10]
4.2. Characterization and Quality Control:
| Technique | Purpose | Expected Outcome |
| Analytical RP-HPLC | Purity Assessment | A single major peak, typically >95% purity. |
| High-Resolution MS | Identity Confirmation | Observed mass should match the theoretical exact mass of the cyclic peptide within 5 ppm.[11] |
| Tandem MS (MS/MS) | Sequence Verification | Fragmentation is complex for cyclic peptides, requiring two bond cleavages for a loss of residue. The pattern confirms the amino acid composition.[12][13] |
| NMR Spectroscopy | Structural Elucidation | Provides information on the 3D conformation and backbone structure of the cyclic peptide in solution.[12][14] |
Self-Validating System: The combination of these analytical techniques provides a robust, self-validating system. The exact mass from HRMS confirms the successful cyclization (loss of H₂O and N₂ from the linear precursor), HPLC confirms purity and the absence of diastereomers, and MS/MS confirms that the correct amino acids were incorporated and cyclized.[15]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cyclization Yield | • Hydrolysis of acyl azide. • Curtius rearrangement. • Peptide aggregation. | • Ensure temperature is maintained at -15 °C during azide formation. • Adjust pH for cyclization quickly. • Add denaturants (GdmCl, Urea) or use alternative solvents (e.g., TFE). |
| Dimer/Oligomer Formation | • Peptide concentration is too high. | • Decrease the initial peptide concentration to < 0.5 mM. • Use a syringe pump for slow addition of the activated peptide to a basic buffer. |
| No Reaction | • Incomplete conversion to acyl azide. • Inactive reagents. | • Use freshly prepared NaNO₂ solution. • Verify pH is acidic (~3) before adding nitrite. • Confirm the presence of the hydrazide in the linear precursor by MS. |
Conclusion
The use of Z-Leucyl-hydrazide TFA in conjunction with the acyl azide cyclization method represents a powerful and reliable strategy for the synthesis of head-to-tail cyclic peptides. This approach leverages the stability of the Z-protected hydrazide during standard Fmoc-SPPS and culminates in a high-yield, epimerization-free ring closure. By carefully controlling key parameters such as temperature, pH, and concentration, researchers can efficiently access complex cyclic scaffolds for applications ranging from drug discovery to materials science. The detailed protocols and insights provided herein serve as a robust foundation for scientists and drug development professionals aiming to incorporate this versatile technique into their research endeavors.
References
-
Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. RSC Publishing. [Link]
-
Zheng, J. S., Tang, S., Guo, Y., Chang, H. N., & Liu, L. (2012). Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides. Chembiochem, 13(4), 542–546. [Link]
-
Resolve Mass Spectrometry. (2023). FDA Requirements for Peptide Characterization. YouTube. [Link]
-
Zheng, J. S., Tang, S., Guo, Y., Chang, H. N., & Liu, L. (2012). Synthesis of Cyclic Peptides and Cyclic Proteins via Ligation of Peptide Hydrazides. Zendy. [Link]
-
Liau, H. D., et al. (2021). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. [Link]
-
Liau, H. D., et al. (2021). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. PMC - NIH. [Link]
-
Fang, G., et al. (2018). Chemical synthesis of proteins using hydrazide intermediates. Oxford Academic. [Link]
-
Protein Metrics. (2024). Cyclic Peptide Analysis. Protein Metrics Support. [Link]
-
Rondeau, D., et al. (2023). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. PubMed Central. [Link]
-
Malins, L. R., & Payne, R. J. (2014). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Publishing. [Link]
-
Camarero, J. A. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.GOV. [Link]
-
Matsubara, T., Inohana, Y., & Hirano, I. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. Shimadzu. [Link]
-
ResearchGate. (2006). Principle for the solid-phase of head-to-tail cyclized peptides employing an oxidation-labile aryl hydrazide linker. ResearchGate. [Link]
-
Not specified. (2015). Synthesis of hybrid hydrazino peptides: protected vs unprotected chiral α-hydrazino acids. [Link]
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]
-
Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. [Link]
-
Amblard, M., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. [Link]
-
Coin, I., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. [Link]
-
Wang, Y., et al. (2024). Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities. MDPI. [Link]
-
Wang, Y., et al. (2024). Synthesis of Cyclic Hexapeptides via the Hydrazide Method and Evaluation of Their Antibacterial Activities. PubMed. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Thieme. (n.d.). Synthesis of Cyclic Peptides. [Link]
-
PrepChem. (n.d.). Synthesis of Z-Tyr-Asn-Leu-NHNH2. [Link]
-
Fang, G., et al. (2015). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. ResearchGate. [Link]
-
Biotage. (n.d.). Automated Synthesis of Cyclic Peptides on Biotage® Initiator+ Alstra™. [Link]
-
ResearchGate. (n.d.). Accessory Publication Synthesis of self assembling cyclic peptide-polymer conjugates using click chemistry. [Link]
-
Loibl, S. F., Harpaz, Z., & Zitterbart, R. (n.d.). Supporting Information Total chemical synthesis of proteins without HPLC purification. The Royal Society of Chemistry. [Link]
-
Bodanszky, M. (n.d.). Synthesis of Peptides. [Link]
-
Tadesse, S., et al. (2009). Synthesis of the Chlorofusin Cyclic Peptide. PMC - NIH. [Link]
-
Not specified. (n.d.). Fluorescent amino acid initiated de novo cyclic peptides for the label-free assessment of cell permeability. [Link]
-
Johnson, R. L., et al. (1986). Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN. PubMed. [Link]
-
Linares-Palomino, P. J. (2016). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. ResearchGate. [Link]
Sources
- 1. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 2. biotage.com [biotage.com]
- 3. Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Cyclic Peptides and Cyclic Proteins via Ligation of Peptide Hydrazides | Zendy [zendy.io]
- 5. academic.oup.com [academic.oup.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biocat.com [biocat.com]
- 11. shimadzu.com [shimadzu.com]
- 12. books.rsc.org [books.rsc.org]
- 13. support.proteinmetrics.com [support.proteinmetrics.com]
- 14. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Analytical techniques for monitoring H-Leu-NHNH-Z TFA reactions
Application Note & Protocol
Title: High-Fidelity Monitoring of H-Leu-NHNH-Z TFA Reactions: A Multi-Modal Analytical Approach
Abstract: This document provides a comprehensive guide to the analytical techniques essential for monitoring reactions involving L-Leucine, N'-benzyloxycarbonyl-hydrazide trifluoroacetic acid salt (this compound). As a critical building block in the synthesis of complex peptides and pharmaceutical intermediates, ensuring the efficiency and completeness of its coupling reactions is paramount.[1] This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind method selection. We will explore the application of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for robust in-process control and quality assessment.
Introduction: The Chemistry and the Challenge
This compound is a protected amino acid hydrazide. The benzyloxycarbonyl (Z) group provides protection for the hydrazide's terminal nitrogen, while the trifluoroacetic acid (TFA) acts as a counterion for the primary amine of the leucine residue. Reactions involving this molecule are typically peptide-coupling steps, where the primary amine of leucine attacks an activated carboxylic acid to form a new amide bond.
The primary analytical challenges in monitoring these reactions are:
-
Resolution: Separating the polar starting material (this compound) from the often more hydrophobic product and other reaction components (e.g., activating agents, byproducts).
-
Specificity: Unambiguously identifying the desired product and distinguishing it from potential side-products such as deletion sequences or racemized species.[2]
-
Quantification: Accurately determining the extent of the reaction to establish its endpoint, calculate yield, and understand reaction kinetics.
-
Efficiency: Employing methods that are rapid enough to provide timely feedback for process control, especially in a drug development setting where efficiency is key.[3][4]
This guide presents a multi-modal strategy to address these challenges, ensuring high-fidelity monitoring throughout the reaction lifecycle.
The Analytical Workflow: From Reaction to Decision
Effective reaction monitoring is an iterative process. A sample is taken from the reaction, analyzed, and the resulting data informs the next step—whether to continue the reaction, proceed to workup, or adjust conditions.
Figure 1: A generalized workflow for analytical monitoring of chemical reactions.
Core Analytical Techniques: Principles and Applications
The choice of analytical technique depends on the specific information required at each stage of the reaction.
High-Performance Liquid Chromatography (HPLC) and UPLC
HPLC and its higher-resolution counterpart, UPLC, are the cornerstones of reaction monitoring for peptide synthesis.[2] They excel at separating components in a complex mixture, allowing for the quantification of starting materials, products, and impurities.
-
Why it Works: Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In a typical coupling reaction, the product peptide is larger and often more hydrophobic than the H-Leu-NHNH-Z starting material, resulting in a longer retention time. The use of trifluoroacetic acid (TFA) in the mobile phase acts as an ion-pairing reagent, neutralizing the positive charges on the peptide's amines and improving peak shape and resolution.[5]
-
Expertise in Action: By monitoring the decrease in the peak area of the starting material and the corresponding increase in the product peak area over time, one can accurately track the reaction's progress.[2] UPLC, with its smaller particle-sized columns, offers significantly faster run times and superior resolution, which is critical for separating closely eluting impurities.[6]
Mass Spectrometry (MS)
Often coupled with HPLC/UPLC (LC-MS), mass spectrometry provides definitive identification of reaction components by measuring their mass-to-charge ratio (m/z).
-
Why it Works: MS is an exquisitely sensitive and specific technique. It can confirm that the major peak in a chromatogram has the correct molecular weight for the desired product. It is also unparalleled for identifying low-level impurities and side-products that may not be obvious from UV detection alone.[7]
-
Expertise in Action: During method development, LC-MS is used to verify the identity of every significant peak in the chromatogram. For routine monitoring, a simple HPLC-UV method may suffice, but for troubleshooting unexpected results or for final quality control, LC-MS is indispensable. Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be developed for highly specific and sensitive quantification of the target peptide in complex matrices.[8][9][10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is inherently quantitative without the need for response-factor-matched standards.
-
Why it Works: Every proton (or other NMR-active nucleus like ¹³C, ¹⁹F) in a molecule exists in a unique electronic environment, giving rise to a distinct signal in the NMR spectrum. The area under each signal is directly proportional to the number of nuclei it represents.[12]
-
Expertise in Action: By selecting unique, well-resolved signals for the starting material and the product, one can calculate the reaction conversion directly from a single ¹H NMR spectrum of the crude reaction mixture.[13] This "cleave and analyze" approach provides a highly accurate snapshot of the reaction's status.[13] Furthermore, flow-NMR setups can enable real-time, non-destructive monitoring of reactions.[14] The presence of a TFA counterion can also be monitored using ¹⁹F NMR.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid technique that monitors changes in a molecule's functional groups by measuring its absorption of infrared light.
-
Why it Works: The formation of an amide bond during the coupling reaction results in the appearance of characteristic absorption bands (Amide I around 1650 cm⁻¹ for C=O stretch, and Amide II around 1540 cm⁻¹ for N-H bend).[15][16]
-
Expertise in Action: FTIR is particularly useful for qualitative, real-time monitoring.[17][18] By using an attenuated total reflectance (ATR) probe immersed in the reaction vessel, one can observe the growth of the amide bands in real-time, providing immediate feedback on reaction initiation and progress. While less precise for quantification than HPLC or NMR, its speed is a significant advantage for process control.[17]
Technique Selection Guide
The optimal analytical technique is dictated by the specific requirements of the analysis.
Figure 2: A decision tree for selecting the appropriate analytical technique.
Detailed Protocols
These protocols are designed as starting points and should be optimized and validated for specific reaction conditions and equipment.[19]
Protocol 1: Reaction Monitoring by RP-UPLC
-
Principle: This method separates the starting material, product, and impurities based on hydrophobicity for quantitative analysis of reaction conversion.
-
Instrumentation: UPLC system with a UV detector (e.g., Waters ACQUITY UPLC).
-
Reagents & Materials:
-
Water (HPLC Grade)
-
Acetonitrile (ACN, HPLC Grade)
-
Trifluoroacetic Acid (TFA, HPLC Grade)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in ACN
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Reaction Quenching Solution: 1% Acetic Acid in Water
-
-
Procedure:
-
Sampling: Carefully withdraw a small aliquot (e.g., 5-10 µL) from the vigorously stirred reaction mixture.
-
Quenching: Immediately dilute the aliquot into a known volume (e.g., 1.0 mL) of the quenching solution to stop the reaction.
-
Preparation: If necessary, filter the quenched sample through a 0.22 µm syringe filter to remove particulates.
-
Injection: Inject 1-5 µL of the prepared sample onto the UPLC system.
-
Chromatography:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: 220 nm (for peptide bonds) and 254 nm (for the Z-group).
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. (This is a generic gradient and must be optimized).
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material (H-Leu-NHNH-Z) and the product based on their retention times (determined from injecting standards or confirmed by LC-MS).
-
Integrate the area of all relevant peaks.
-
Calculate the % conversion using the formula: % Conversion = (Area_Product / (Area_Product + Area_StartingMaterial)) * 100 (Note: This assumes an equal detector response factor for both compounds. For higher accuracy, response factors should be determined experimentally).
-
-
System Suitability: Before analysis, inject a standard mixture containing both starting material and product to ensure adequate resolution (>2.0) between the two peaks.
Protocol 2: Product Confirmation and Impurity ID by LC-MS
-
Principle: This method couples UPLC separation with mass spectrometry to confirm the molecular weight of the product and identify any byproducts.
-
Instrumentation: UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-Tof or Orbitrap).[20]
-
Reagents & Materials:
-
Same as Protocol 1, but using LC-MS grade solvents. Formic acid (0.1%) can be substituted for TFA for better MS sensitivity, though it may compromise chromatography.[6]
-
-
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Chromatography & MS:
-
Use the same UPLC conditions as in Protocol 1.
-
Mass Spectrometer Settings (Example for ESI+):
-
Scan Range: 100-1500 m/z
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
-
-
-
Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated product ([M+H]⁺).
-
Verify that the mass spectrum under the main product peak matches the expected molecular weight and isotopic pattern.
-
Examine the mass spectra of smaller impurity peaks to tentatively identify their structures (e.g., unreacted starting materials, deletion sequences, products of side reactions).
-
Data Presentation and Interpretation
Quantitative results from multiple time points should be tabulated for clear comparison and kinetic analysis.
Table 1: Example Reaction Monitoring Data (UPLC)
| Time Point (hours) | Retention Time SM (min) | Area SM | Retention Time Product (min) | Area Product | % Conversion |
| 0 | 2.15 | 1,250,000 | - | 0 | 0.0% |
| 1 | 2.14 | 630,000 | 3.88 | 615,000 | 49.4% |
| 2 | 2.15 | 255,000 | 3.87 | 998,000 | 79.6% |
| 4 | 2.14 | 15,000 | 3.88 | 1,240,000 | 98.8% |
| 6 | 2.15 | < 5,000 | 3.87 | 1,252,000 | >99.6% |
| SM = Starting Material (this compound) |
Conclusion
A multi-modal analytical approach is crucial for the effective monitoring of this compound reactions. HPLC/UPLC serves as the robust, quantitative workhorse for tracking reaction progress, while LC-MS provides essential identity confirmation and impurity profiling.[2][7] For specialized applications, NMR offers highly accurate, standard-free quantification, and FTIR allows for rapid, real-time qualitative monitoring.[13][17] By judiciously applying these techniques, researchers and drug developers can gain a comprehensive understanding of their chemical processes, leading to improved efficiency, higher purity, and greater confidence in their results, fulfilling the stringent quality requirements of the pharmaceutical industry.[3][21]
References
- From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods. AAPS.
- Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Techniques for Quality Control in Pharmaceutical Analysis. Journal of Organic and Pharmaceutical Chemistry.
- A Step-by-Step Guide to Analytical Method Development and Valid
- Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy. ACS Earth and Space Chemistry.
- Development of flow-NMR spectroscopy for real-time monitoring and kinetics studies of novel peptide therapeutics. American Chemical Society.
- Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy.
- CMC Analytical Control Strategies for Drug Development. BioAgilytix.
- Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC. Benchchem.
- Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification.
- Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics.
- Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. MDPI.
- Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development.
- Protein Secondary Structural Analysis by FTIR. Shimadzu Scientific Instruments.
- Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection. Frontiers in Molecular Biosciences.
- NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
- Introduction to Peptide Synthesis.
- Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Longdom Publishing.
- Next Generation Peptide Mapping with Ultra Performance Liquid Chromatography.
- Enabling Significant Improvements for Peptide Mapping with UPLC.
- UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies.
- Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
- Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec.
- Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry.
Sources
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. From R&D to Quality Control (QC): Developing QC-Friendly Analytical Methods - Vici Health Sciences [vicihealthsciences.com]
- 4. upm-inc.com [upm-inc.com]
- 5. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. jocpr.com [jocpr.com]
- 8. Selected Reaction Monitoring Mass Spectrometry for Absolute Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Parallel reaction monitoring targeted mass spectrometry as a fast and sensitive alternative to antibody-based protein detection [frontiersin.org]
- 12. pharmtech.com [pharmtech.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Development of flow-NMR spectroscopy for real-time monitoring and kinetics studies of novel peptide therapeutics - American Chemical Society [acs.digitellinc.com]
- 15. Protein Secondary Structural Analysis by FTIR â Peptide & Protein [ssi.shimadzu.com]
- 16. longdom.org [longdom.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Qualitative Monitoring of Proto-Peptide Condensation by Differential FTIR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. emerypharma.com [emerypharma.com]
- 20. Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioagilytix.com [bioagilytix.com]
Unlocking C-Terminal Diversity: An Application Guide to H-Leu-NHNH-Z TFA for Advanced Peptide Modification
Introduction: Beyond the Carboxyl Terminus - The Strategic Imperative of C-Terminal Modification
In the landscape of peptide-based therapeutics and chemical biology, the C-terminus of a peptide is far more than a mere endpoint; it is a critical determinant of biological activity, stability, and pharmacokinetic profile.[1][2] While nature predominantly utilizes a carboxylate or an amide, the modern peptide chemist seeks a broader palette of functionalities to fine-tune molecular properties. C-terminal modifications can profoundly influence a peptide's interaction with its biological target, enhance its resistance to degradation by carboxypeptidases, and modulate its solubility and membrane permeability.[3][4][5]
Peptide hydrazides have emerged as exceptionally versatile intermediates for achieving this C-terminal diversification.[6][7] They serve as stable precursors that can be chemoselectively converted into a variety of other functional groups post-synthesis.[1][8][9] This guide focuses on a key enabling reagent, Z-L-Leucyl-hydrazide trifluoroacetate salt (H-Leu-NHNH-Z TFA) , and provides a comprehensive framework for its application in Solid-Phase Peptide Synthesis (SPPS) to generate a versatile peptide hydrazide scaffold, ready for a suite of C-terminal transformations.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations, empowering you to adapt and innovate within your own research endeavors.
The Central Reagent: Understanding this compound
This compound is a strategically designed building block for introducing a C-terminal leucine hydrazide. Let's dissect its components to understand its utility:
-
L-Leucine: A common, non-polar amino acid that can be relevant for receptor interaction or can serve as a neutral linker.
-
Hydrazide (-NHNH₂): The key functional group. It is a stable nucleophile that, after incorporation into the peptide, can be activated for conversion to other functionalities.
-
Benzyloxycarbonyl (Z or Cbz): A classic amine protecting group. Crucially, the Z-group is stable to the trifluoroacetic acid (TFA) cocktail used for cleavage in standard Fmoc-based SPPS but can be selectively removed under orthogonal conditions (hydrogenolysis).[10][11] This allows for a two-stage deprotection strategy, which is central to many of the protocols described herein.
-
Trifluoroacetate (TFA): A counter-ion to the protonated hydrazide, rendering the compound as a stable, crystalline salt that is amenable to handling and weighing.[12]
The strategic placement of the Z-group on the terminal nitrogen of the hydrazide allows for the initial incorporation of the leucine hydrazide moiety onto the solid support. The peptide is then elongated using standard Fmoc-SPPS. After cleavage from the resin, a C-terminal Z-protected peptide hydrazide is obtained. This intermediate is the gateway to a diverse array of C-terminal modifications.
Core Workflow: From Resin to Diversified Peptides
The overall strategy detailed in this guide follows a logical progression from initial resin loading to the final, modified peptide. This workflow is designed to be modular, allowing the researcher to choose the desired C-terminal modification after the synthesis of the core peptide hydrazide.
Caption: Overall workflow for C-terminal modification using this compound.
Experimental Protocols
Part 1: Synthesis of the C-Terminal Z-Protected Peptide Hydrazide
This initial phase involves the preparation of the solid support and the assembly of the desired peptide sequence.
Protocol 1.1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
The 2-chlorotrityl chloride (2-CTC) resin is ideal for this application as it allows for the attachment of the hydrazide under mild basic conditions and subsequent cleavage of the peptide with minimal risk of side reactions.[13][14]
Rationale: The high acid lability of the 2-CTC linker allows for cleavage of the final peptide under conditions that leave the Z-group and other acid-labile side-chain protecting groups (like Boc, tBu) intact if desired, although for full deprotection a stronger TFA cocktail is used. The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to prevent unwanted side reactions.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Capping solution: DCM/MeOH/DIPEA (17:2:1 v/v/v)
Procedure:
-
Swell the 2-chlorotrityl chloride resin (1.0 eq) in anhydrous DCM (10 mL per gram of resin) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM (10 mL per gram of resin). Add DIPEA (2.5 eq) to the solution and mix well.
-
Add the solution of H-Leu-NHNH-Z to the swollen resin.
-
Agitate the mixture at room temperature for 2 hours.
-
Drain the reaction solution. To cap any unreacted chlorotrityl groups, add the capping solution and agitate for 30 minutes.
-
Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. The loading can be determined gravimetrically or by Fmoc quantification after coupling the first Fmoc-amino acid.
Protocol 1.2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
With the Z-protected leucine hydrazide loaded onto the resin, the peptide chain is elongated using standard and well-established Fmoc-SPPS protocols.[15][16]
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-4 eq) with a suitable coupling agent (e.g., HBTU/DIPEA, HATU/DIPEA, or DIC/Oxyma) in DMF for a few minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 1-3 for each amino acid in the sequence.
Protocol 1.3: Cleavage from the Resin
This step liberates the peptide from the solid support while simultaneously removing the side-chain protecting groups. The Z-group at the C-terminus remains intact.
Materials:
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water (H₂O). (Note: Scavenger composition may need to be adjusted based on the peptide sequence, e.g., for peptides containing Trp, Met, or Cys).
-
Cold diethyl ether.
Procedure:
-
Wash the fully synthesized, N-terminally Fmoc-deprotected peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide, Peptide-Leu-NHNH-Z , by reverse-phase HPLC. Confirm the mass by mass spectrometry.
Part 2: C-Terminal Diversification from the Peptide-Leu-NHNH-Z Intermediate
The purified Z-protected peptide hydrazide is a stable intermediate that can be stored and used as a precursor for various modifications.
Chemical Rationale for Diversification: The hydrazide functionality can be converted into a highly reactive acyl azide intermediate by treatment with sodium nitrite under acidic conditions.[2][17] This acyl azide is susceptible to nucleophilic attack by a variety of reagents, leading to different C-terminal functionalities. Alternatively, the hydrazide itself can be directly reduced or oxidized.
Caption: Activation of peptide hydrazide to an acyl azide for subsequent modifications.
Protocol 2.1: Synthesis of C-Terminal Peptide Amide
This protocol converts the C-terminal hydrazide into a primary amide, a common modification that enhances stability and can increase biological activity.[1][5]
Procedure (via Ammonolysis of Acyl Azide):
-
Dissolve the purified Peptide-Leu-NHNH-Z (1 eq) in a suitable buffer (e.g., 6 M Gn·HCl, 0.2 M Na₂HPO₄, pH ~3.0) at a concentration of 1-5 mg/mL. Cool the solution to -15 °C.
-
Add a freshly prepared aqueous solution of sodium nitrite (NaNO₂, 20 eq) and stir for 30 minutes at -15 °C to form the acyl azide.
-
Add a solution of 6 M ammonium acetate (NH₄OAc) to raise the pH to ~8-9.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by LC-MS. Upon completion, purify the C-terminal amide peptide by RP-HPLC.
Protocol 2.2: Synthesis of C-Terminal Peptide Ester
This protocol describes the conversion to a salicylaldehyde (SAL) ester, which is a useful surrogate for further ligations.[8]
Procedure (via Phenolysis of Acyl Azide):
-
Follow steps 1 and 2 of Protocol 2.1 to generate the peptide acyl azide in situ.
-
To the cold acyl azide solution, add a solution of a suitable phenol derivative, such as 3-(1,3-dithian-2-yl)-4-hydroxybenzoic acid (SAL(-COOH)PDT) (10-20 eq) in a suitable buffer to achieve a final pH of ~6.0.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.
-
Upon completion, purify the peptide ester by RP-HPLC.
Protocol 2.3: Synthesis of C-Terminal Peptide Alcohol
The reduction of a hydrazide to an alcohol is a less common but feasible transformation. This requires a strong reducing agent. While direct reduction protocols are scarce, a plausible approach involves a samarium(II) iodide-mediated reduction.
Conceptual Procedure (for expert users):
-
Dissolve the Peptide-Leu-NHNH-Z in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (Argon).
-
Add a freshly prepared solution of samarium(II) iodide (SmI₂) in THF dropwise until a persistent blue color is observed.
-
Quench the reaction with an appropriate proton source.
-
Purify the resulting peptide alcohol by RP-HPLC. Note: This is an advanced technique and requires expertise in handling air-sensitive reagents.
Protocol 2.4: Synthesis of a C-Terminal Peptide Aldehyde
Peptide aldehydes are potent enzyme inhibitors. Their synthesis from hydrazides can be achieved through mild oxidative cleavage.
Conceptual Procedure (for expert users):
-
Dissolve the Peptide-Leu-NHNH-Z in a suitable solvent system.
-
Treat with a mild oxidizing agent, such as lead tetraacetate or N-bromosuccinimide, at low temperature.
-
Carefully monitor the reaction to avoid over-oxidation to the carboxylic acid.
-
Upon completion, quench the reaction and purify the peptide aldehyde immediately by RP-HPLC, as aldehydes can be unstable.
Part 3: Orthogonal Deprotection and Further Functionalization
The Z-group provides an orthogonal handle for further modifications. Its removal unmasks the terminal amine of the leucine hydrazide, which can then be conjugated to other molecules.
Protocol 3.1: Hydrogenolysis of the Z-Group
This is the standard method for removing the Z-group and is compatible with most amino acid side chains, with the exception of sulfur-containing residues (Met, Cys) which can poison the catalyst.[11]
Materials:
-
Peptide-Leu-NHNH-Z
-
Methanol (MeOH) or a mixture of MeOH/acetic acid
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Z-protected peptide hydrazide in MeOH (approx. 20 mL per gram of peptide).
-
Carefully add 10% Pd/C catalyst (approx. 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the suspension vigorously at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent to obtain the deprotected peptide, Peptide-Leu-NHNH₂ .
-
Purify by RP-HPLC if necessary.
The resulting peptide with a free hydrazide N-terminus can be used for further conjugation, for example, through acylation or reductive amination, to attach reporter groups, polymers, or other moieties.
Quantitative Data Summary
The following table provides a general overview of expected outcomes and conditions for the described transformations. Yields are highly dependent on the peptide sequence and purity of the starting material.
| Transformation | Key Reagents | Typical Reaction Time | Expected Yield (Purified) | Key Considerations |
| Hydrazide to Amide | NaNO₂, NH₄OAc | 2-4 hours | 40-70% | pH control is critical; azide is unstable. |
| Hydrazide to Ester | NaNO₂, Phenol derivative | 1-3 hours | 50-80% | Choice of phenol determines ester type. |
| Z-Group Hydrogenolysis | H₂/Pd-C, MeOH | 4-16 hours | 70-95% | Incompatible with Met and Cys residues. |
Troubleshooting and Expert Insights
-
Low Loading on 2-CTC Resin: Ensure all reagents and solvents are anhydrous. The 2-chlorotrityl chloride resin is highly sensitive to moisture.
-
Incomplete Z-Group Removal: The Pd/C catalyst can become deactivated. Ensure vigorous stirring and a fresh source of hydrogen. For peptides with sulfur-containing amino acids, alternative deprotection methods or a different protecting group strategy should be considered.
-
Side Reactions during Azide Formation: The acyl azide intermediate is reactive and can hydrolyze back to the carboxylic acid if exposed to water for extended periods. Perform the reaction at low temperatures and proceed to the next step promptly.
-
Epimerization: While the hydrazide strategy generally minimizes epimerization at the C-terminal residue compared to other methods, it is always advisable to analyze the stereochemical purity of the final product, especially after multiple chemical steps.[2]
Conclusion
This compound is a powerful and versatile reagent that serves as an excellent entry point for the C-terminal modification of peptides. By leveraging the stability of the peptide hydrazide and the orthogonal nature of the Z-protecting group, researchers can access a wide array of C-terminal functionalities that are often difficult to obtain through conventional SPPS methods. The protocols and strategies outlined in this guide provide a robust framework for synthesizing and diversifying peptides, thereby expanding the toolbox for the development of novel peptide-based therapeutics and research tools.
References
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Open Exploration Publishing. [Link]
-
Oxidation and Phenolysis of Peptide/Protein C-Terminal Hydrazides Afford Salicylaldehyde Ester Surrogates for Chemical Protein Synthesis. ACS Publications. [Link]
-
C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. ResearchGate. [Link]
-
Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Aapptec Peptides. [Link]
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. [Link]
-
Comprehensive Guide to Peptide C-Terminal Modifications. JPT. [Link]
-
Protein Chemical Synthesis by Ligation of Peptide Hydrazides. ResearchGate. [Link]
-
Late-Stage Modification of Peptides: Advanced Strategies for CRDMO Success. AmbioPharm. [Link]
-
Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates. Frontiers. [Link]
-
Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. ResearchGate. [Link]
-
Solid-phase synthesis of C-terminal peptide amides using a photoremovable α-methylphenacylamido anchoring linkage. Indian Academy of Sciences. [Link]
-
Facile synthesis of C-terminal peptide hydrazide and thioester of NY-ESO-1 (A39-A68) from an Fmoc-hydrazine 2-chlorotrityl chloride resin. ResearchGate. [Link]
-
Technical Support Information Bulletin 1162 - Standard Removal of Z Protecting Group. Aapptec Peptides. [Link]
-
Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins. PMC - NIH. [Link]
-
C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. PubMed. [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. [Link]
-
C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. Pentelute Lab. [Link]
-
Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling. PMC - NIH. [Link]
-
Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
-
Oxidation and Phenolysis of Peptide/Protein C-Terminal Hydrazides Afford Salicylaldehyde Ester Surrogates for Chemical Protein Synthesis. Semantic Scholar. [Link]
-
One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones. The Royal Society of Chemistry. [Link]
-
Loading protocols. Peptideweb.com. [Link]
-
Side Reactions in Peptide Synthesis. Scribd. [Link]
-
Chemical modification of peptides by hydrazine. PMC - NIH. [Link]
-
Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin. Aapptec Peptides. [Link]
-
Functionalized Resins for the Synthesis of Peptide Alcohols. PubMed. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
2-Chlorotrityl chloride resin. onlinelibrary.wiley.com. [Link]
- Method and compositions for removing acid-labile protecting groups.
-
Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. springer.com. [Link]
-
Electrochemical Oxidation and Cleavage of Peptides Analyzed With On-Line Mass Spectrometric Detection. PubMed. [Link]
-
Hydrazinolysis for the cleavage of peptide bonds. ResearchGate. [Link]
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. [Link]
-
Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. PubMed. [Link]
-
Tetrahydropyranyl Backbone Protection for Enhanced Fmoc Solid-Phase Peptide Synthesis. PMC - NIH. [Link]
-
Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. ResearchGate. [Link]
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. University of Vienna. [Link]
-
Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. CiteDrive. [Link]
-
How to remove Dde protection in solution phase reaction? ResearchGate. [Link]
Sources
- 1. Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides [explorationpub.com]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jpt.com [jpt.com]
- 5. biosynth.com [biosynth.com]
- 6. Frontiers | Post-translational activation of the C-terminus of polypeptides for the synthesis of peptide thioesters and peptide thioester surrogates [frontiersin.org]
- 7. Cysteine Promoted C-Terminal Hydrazinolysis of Native Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pentelutelabmit.com [pentelutelabmit.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.uci.edu [chem.uci.edu]
- 17. researchgate.net [researchgate.net]
Experimental setup for coupling H-Leu-NHNH-Z TFA to a resin
Application Note & Protocol
Topic: Experimental Setup for Efficient Coupling of Z-Leucyl-Hydrazide TFA to 2-Chlorotrityl Chloride Resin
Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry and solid-phase synthesis.
Abstract
Peptide hydrazides are pivotal intermediates in modern biochemical research, serving as precursors for peptide thioesters used in native chemical ligation (NCL) and as versatile handles for bioconjugation via hydrazone formation.[1][2] The successful solid-phase synthesis of such peptides begins with the efficient and quantitative immobilization of the first C-terminal hydrazide-modified amino acid onto a solid support. This document provides a comprehensive guide and a robust protocol for the coupling of N'-benzyloxycarbonyl-L-leucyl-hydrazide trifluoroacetate salt (H-Leu-NHNH-Z TFA) onto 2-chlorotrityl chloride (2-CTC) resin, a support favored for its acid-labile nature and its ability to minimize racemization and side reactions.[3] We will delve into the mechanistic rationale, provide step-by-step instructions, and discuss key parameters for process optimization and validation.
Foundational Principles & Experimental Rationale
The covalent attachment of the first amino acid derivative to a solid support is a critical determinant of the overall success and purity of the final synthetic peptide. The choice of resin and coupling strategy must be tailored to the specific chemistry of the C-terminal residue.
The Strategic Choice of 2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is a polystyrene-based support highly valued in modern Fmoc-based solid-phase peptide synthesis (SPPS).[3][4] Its advantages for this specific application are manifold:
-
Steric Shielding: The bulky trityl (triphenylmethyl) linker effectively shields the ester bond formed with the incoming amino acid. This steric hindrance significantly suppresses undesirable side reactions, most notably the formation of diketopiperazines, which can be an issue with other linkers, especially when the second amino acid is proline or another unhindered residue.[3]
-
Acid Labile Cleavage: Peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., dilute trifluoroacetic acid or acetic acid solutions), which preserves the integrity of most acid-sensitive side-chain protecting groups, including the Z-group on the hydrazide.[5][6] This allows for the synthesis of fully protected peptide fragments, which are essential for fragment condensation strategies.
-
Suppression of Racemization: The coupling mechanism does not require pre-activation with carbodiimides, which can sometimes lead to racemization of the C-terminal residue.[7] The reaction proceeds via a direct SN1-like nucleophilic substitution, where the resin's chlorotrityl group forms a stabilized carbocation that readily reacts with the carboxylate of the amino acid derivative.[5]
The Coupling Mechanism: A Stepwise Analysis
The immobilization of this compound onto 2-CTC resin is a straightforward yet delicate process governed by several key chemical transformations:
-
Neutralization: The starting material is a trifluoroacetate (TFA) salt. TFA is a strong acid used during purification or the final step of a previous synthesis.[8][9] The protonated α-amino group and the carboxylic acid must be deprotonated to proceed. A non-nucleophilic hindered base, typically N,N-diisopropylethylamine (DIEA), is introduced to neutralize the TFA salt, liberating the free carboxylate nucleophile. Using an excess of DIEA ensures the equilibrium is driven towards the reactive carboxylate form.[10]
-
Nucleophilic Substitution: The generated carboxylate anion attacks the electrophilic central carbon of the 2-chlorotrityl group on the resin. This displaces the chloride leaving group and forms a new ester bond, covalently linking the leucyl-hydrazide moiety to the solid support.
-
Capping: The loading reaction is rarely 100% efficient. To prevent unreacted chlorotrityl sites from interfering in subsequent synthesis steps (e.g., by reacting with amino groups), they must be permanently blocked or "capped." This is achieved by introducing a small, highly reactive nucleophile, such as methanol, which rapidly quenches all remaining active sites.[5]
Materials, Reagents, and Instrumentation
Reagents and Consumables
-
2-Chlorotrityl chloride resin (100-200 mesh, substitution ~1.0-1.6 mmol/g)
-
This compound (Z-Leucyl-hydrazide trifluoroacetate)
-
N,N-Diisopropylethylamine (DIEA, peptide synthesis grade)
-
Dichloromethane (DCM, anhydrous, peptide synthesis grade)
-
N,N-Dimethylformamide (DMF, anhydrous, peptide synthesis grade)
-
Methanol (MeOH, anhydrous)
-
Piperidine (peptide synthesis grade)
-
Solid-phase synthesis vessel with a fritted disc
-
Inert gas line (Nitrogen or Argon)
-
Mechanical shaker or vortexer
-
UV-Vis Spectrophotometer (for loading determination)
Detailed Experimental Protocols
This section provides a step-by-step workflow for the immobilization of H-Leu-NHNH-Z onto 2-CTC resin.
Visual Workflow
The following diagram outlines the complete experimental sequence from resin preparation to the final, loaded, and capped product.
Caption: Workflow for coupling this compound to 2-CTC resin.
Protocol: Loading onto 2-Chlorotrityl Chloride Resin
This protocol is designed for a 1 g scale of 2-CTC resin with a nominal loading of 1.2 mmol/g.
-
Resin Swelling: Place 1.0 g of 2-CTC resin into a suitable reaction vessel. Add anhydrous DCM (approx. 10-15 mL/g) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.[5][10]
-
Amino Acid Preparation: In a separate flask, dissolve this compound (1.0-1.5 equivalents relative to resin capacity; ~1.2-1.8 mmol) in anhydrous DCM (10 mL). To this solution, add DIEA (3.0-4.0 equivalents relative to the amino acid; ~3.6-7.2 mmol). Mix gently for 1-2 minutes. The solution should be clear.
-
Expert Insight: Using a slight excess of the amino acid derivative ensures the reaction drives towards completion. The larger excess of DIEA is crucial to both neutralize the TFA salt and scavenge the HCl that is generated during the reaction.
-
-
Coupling Reaction: Add the prepared amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Note: Longer reaction times (up to 4 hours) may be necessary for sterically hindered derivatives, but 1-2 hours is typically sufficient for standard amino acids.[3]
-
-
Capping Unreacted Sites: Drain the reaction mixture. To quench any unreacted chlorotrityl groups, add a capping solution of DCM:MeOH:DIEA (17:2:1 v/v/v, approx. 10 mL/g of resin). Agitate for 30 minutes.[5]
-
Causality: This step is critical. If unreacted sites are not capped, they can react with the N-terminus of the growing peptide chain during subsequent Fmoc-deprotection steps, leading to branched or truncated sequences.
-
-
Washing: Drain the capping solution. Wash the resin thoroughly to remove all soluble byproducts and excess reagents. A typical washing sequence is:
-
DCM (3x)
-
DMF (3x)
-
MeOH (3x)
-
DCM (3x)
-
-
Drying: Dry the resin under high vacuum for several hours until a constant weight is achieved. Store the dried resin in a desiccator.
Protocol: Determination of Resin Loading
Determining the final substitution level is essential for calculating reagent stoichiometry in subsequent synthesis steps.
Method: Gravimetric Analysis (Weight Gain)
-
Accurately weigh the resin before (W_initial) and after (W_final) the loading and drying procedure.
-
Calculate the loading (S, in mmol/g) using the following formula:
S (mmol/g) = [(W_final - W_initial) / MW_derivative] / W_final * 1000
Where:
-
MW_derivative is the molecular weight of the attached residue (H-Leu-NHNH-Z, which is 279.34 g/mol ). Note that we use the MW of the free base, not the TFA salt.
-
Trustworthiness: While simple, this method's accuracy depends on the complete removal of all solvents and the absence of non-covalently bound impurities. For a more precise measurement, a spectrophotometric method following the coupling of a subsequent Fmoc-amino acid is recommended.[3][11]
-
Summary of Key Experimental Parameters
| Parameter | Recommended Value | Rationale |
| Resin Type | 2-Chlorotrityl Chloride | Mild cleavage, suppresses side reactions, good for protected fragments.[3][5] |
| This compound | 1.0 - 1.5 eq. (to resin capacity) | Drives reaction to completion without excessive waste. |
| DIEA (Base) | 3.0 - 4.0 eq. (to amino acid) | Neutralizes TFA salt and scavenges generated HCl.[10] |
| Solvent | Anhydrous DCM | Excellent swelling for polystyrene resins and good solubility for reagents.[12] |
| Reaction Time | 1 - 2 hours | Sufficient for complete coupling of most amino acids.[3] |
| Capping Solution | DCM:MeOH:DIEA (17:2:1) | Effectively quenches all unreacted chlorotrityl sites.[5] |
References
-
Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry. CiteDrive. [Link]
-
Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. PubMed. [Link]
-
A Photolabile Linker for the Solid-Phase Synthesis of Peptide Hydrazides and Heterocycles. ACS Publications. [Link]
-
Wang Resin Definition - Organic Chemistry Key Term. Fiveable. [Link]
-
A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. PMC - NIH. [Link]
-
Loading protocols. Peptideweb.com. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Request PDF. ResearchGate. [Link]
-
Missing Link: Enabling Loading of 2-Chlorotrityl Chloride Resin in N-Butylpyrrolidinone as a Green Solvent. ACS Publications. [Link]
-
Technical Support Information Bulletin 1073 - Wang Resin. Aapptec Peptides. [Link]
-
Carbonate Handle Modified Wang Resin and Its Function. cjcu.jlu.edu.cn. [Link]
-
Solid-Phase Synthesis of Peptide Esters Employing the Hydrazide Linker. ACS Publications. [Link]
-
What is the protocol to form a peptide bond using DIC/HOAt and DCM as a solvent? How does Fmoc-Spps work? ResearchGate. [Link]
-
Wang Resin. ResearchGate. [Link]
-
Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis. welsoncs.com. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. aapptec.com. [Link]
-
Methods used to exchange trifluoroacetate counterion of peptide 2-TFA... ResearchGate. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. aapptec.com. [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? NIH. [Link]
-
Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry This journal is © The Royal Society of Chemistry 2012. Supporting Information. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
Sources
- 1. citedrive.com [citedrive.com]
- 2. Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.uci.edu [chem.uci.edu]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptideweb.com [peptideweb.com]
- 11. peptide.com [peptide.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: H-Leu-NHNH-Z TFA Solubility
Welcome to the technical support guide for H-Leu-NHNH-Z TFA. This document provides in-depth troubleshooting strategies and practical protocols for researchers, scientists, and drug development professionals experiencing solubility challenges with this protected amino acid hydrazide. Our goal is to equip you with the scientific rationale and step-by-step guidance needed to achieve successful dissolution for your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the solubility of this compound.
Q1: Why is my lyophilized this compound powder difficult to dissolve in simple aqueous buffers?
A: The solubility of this compound is governed by a combination of structural factors:
-
Hydrophobic Moieties: The molecule contains two significant hydrophobic parts: the isobutyl side chain of Leucine and the benzyloxycarbonyl (Z) protecting group. These groups resist interaction with water, favoring aggregation.[1][2]
-
Cationic Nature: The N-terminal alpha-amino group is basic and carries a positive charge at neutral or acidic pH. While this charge promotes interaction with polar solvents, it can be insufficient to overcome the compound's overall hydrophobicity.[3][4]
-
Trifluoroacetate (TFA) Salt: Your compound is a TFA salt, a common result of purification by reverse-phase HPLC.[5][6] The TFA counter-ion binds to the positively charged N-terminus. While necessary for purification, residual TFA can sometimes influence conformation and reduce solubility in certain buffer systems.[5][7]
Q2: What is the very first solvent I should try?
A: As a general rule, always begin with a small test amount of your peptide derivative, rather than the entire sample.[2][3] For this compound, which has a net positive charge, the recommended starting solvent is sterile, distilled water . If solubility is poor, the next step should be a dilute acidic solution, such as 10% acetic acid or 0.1% TFA in water.[1][4][8]
Q3: Can I use organic solvents like DMSO or DMF?
A: Yes. For highly hydrophobic compounds, dissolving the material first in a minimal amount of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) is a very effective strategy.[1][3] The key is to achieve complete dissolution in the organic solvent before slowly diluting the solution by adding it dropwise into your desired aqueous buffer with constant stirring. This prevents the compound from precipitating.
Q4: My solution is cloudy or has formed a gel. What should I do?
A: Cloudiness or gel formation indicates aggregation. This can often be reversed using physical methods. Gentle sonication in a bath sonicator is highly effective at breaking up aggregates.[2] You can also try gently warming the solution to 40°C.[8] Always centrifuge your final solution to pellet any undissolved material before use.[8]
Q5: Will the TFA counter-ion interfere with my cell-based assays?
A: It is possible. TFA can be cytotoxic at certain concentrations and may interfere with biological assays.[5][9] If your application is highly sensitive (e.g., cell culture, in vivo studies), you may need to perform a salt exchange to replace the TFA with a more biocompatible counter-ion like hydrochloride or acetate.[5][6][10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving solubility issues. Follow this workflow to identify the optimal conditions for your specific experimental needs.
Understanding the Molecule: A Physicochemical Analysis
To troubleshoot effectively, we must first analyze the charge of H-Leu-NHNH-Z.
-
N-terminal Amine (-NH2): This is a basic group. At neutral or acidic pH, it will be protonated (-NH3+), contributing a +1 charge .[3][4]
-
Acidic Residues (Asp, Glu): None are present.
-
Basic Residues (Lys, Arg, His): None are present.
-
C-terminus: The C-terminus is a hydrazide (-NHNH-Z), which is uncharged.
-
Overall Net Charge: The molecule has a net charge of +1 , classifying it as a basic (cationic) peptide derivative .
This analysis dictates our primary strategy: using acidic conditions to maintain the positive charge and improve aqueous solubility.[1][3]
Troubleshooting Workflow Diagram
The following diagram illustrates the decision-making process for solubilizing this compound.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols & Data
Protocol 1: Systematic Solubility Testing
This protocol provides a structured method to determine the best solvent for this compound. Always use a small, non-critical amount of material for this test.
Materials:
-
This compound (lyophilized powder)
-
Microcentrifuge tubes
-
Vortex mixer and bath sonicator
-
Solvents: Deionized water, 10% acetic acid (v/v), DMSO, DMF
Procedure:
-
Aliquot: Weigh approximately 1 mg of the lyophilized powder into a clean microcentrifuge tube.
-
Initial Solvent (Water): Add 50 µL of deionized water. Vortex for 30 seconds. If not dissolved, sonicate for 5 minutes.[2] Observe for a clear solution.
-
pH Modification: If the powder is not soluble in water, add 1-2 µL of 10% acetic acid to the suspension.[1][4] Vortex and sonicate again. Observe. Continue adding acid dropwise up to 10% of the total volume if necessary.
-
Organic Solvent Test (Perform in a separate tube): a. Weigh a new 1 mg aliquot into a clean tube. b. Add 20-50 µL of DMSO.[1] Vortex until the powder is completely dissolved. The solution should be perfectly clear. c. Prepare a separate tube with 950 µL of your target aqueous buffer. d. While vigorously vortexing the aqueous buffer, add the DMSO stock solution dropwise. e. Visually inspect for any precipitation. If the solution remains clear, this method is successful.
-
Final Steps: Once a successful condition is found, scale up for your experiment. Always centrifuge the final solution at >10,000 x g for 5 minutes to pellet any microscopic, undissolved particles before use.[8]
Solvent Recommendation Summary
The following table summarizes the recommended solvents and strategies for dissolving this compound.
| Solvent/Method | Type | Suitability & Rationale | Cautions |
| Deionized Water | Aqueous (Polar Protic) | Starting Point. The cationic nature of the peptide may allow for solubility, but this is often hindered by the hydrophobic Z-group and Leu side chain. | May be insufficient on its own. |
| Dilute Acetic Acid | Aqueous (Acidic) | Recommended. Lowers the pH, ensuring the N-terminus is fully protonated (+1 charge), which enhances interaction with water.[1][4] | Ensure final acid concentration is compatible with your assay. |
| DMSO / DMF | Organic (Polar Aprotic) | Highly Recommended for stubborn cases. Excellent for solvating hydrophobic moieties first. Must be followed by careful aqueous dilution.[1][2][3] | DMSO can be toxic to cells, typically kept <0.5% in final assay volume. Not for Cys, Met, or Trp peptides.[1][2] |
| Acetonitrile / Methanol | Organic (Polar Protic) | Alternative Organic. Can be used similarly to DMSO but may be less effective. Useful if DMSO is incompatible with the experiment.[3] | Evaporate easily; may be harder to handle for stock solutions. |
| Sonication/Warming | Physical Method | Adjunct Method. Use with any solvent to break up aggregates and increase the rate of dissolution.[2][8] | Do not overheat (>40°C) to avoid potential degradation of the compound.[8] |
Advanced Considerations: Counter-Ion Exchange
If you suspect the TFA counter-ion is interfering with your biological experiments, a salt exchange procedure may be necessary. The most common method is to replace TFA with hydrochloride (HCl).
Protocol 2: TFA to HCl Exchange via Lyophilization
This protocol repeatedly dissolves the peptide in dilute HCl and removes the solvent via lyophilization, gradually replacing the TFA counter-ion.[5][6][10]
Procedure:
-
Dissolution: Dissolve the peptide-TFA salt in 100 mM HCl.[10]
-
Incubation: Let the solution stand at room temperature for 1-2 minutes.[10]
-
Freezing: Flash-freeze the solution in liquid nitrogen.
-
Lyophilization: Lyophilize the sample overnight until it is completely dry.
-
Repeat: Repeat steps 1-4 at least two more times to ensure complete exchange.[5][11]
-
Final Product: The resulting lyophilized powder will be the peptide hydrochloride salt, which can then be subjected to the solubility testing described in Protocol 1.
References
- Vertex AI Search. (n.d.). Peptide Solubilization.
- Vertex AI Search. (n.d.). Guidelines for Peptide Dissolving.
- GenScript. (n.d.). Guidelines for Dissolving Peptides.
- LifeTein. (2025, July 10). Should I Have TFA Removed from My Peptide?.
- Vertex AI Search. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal.
- SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide.
- Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis.
- PubMed. (n.d.). Application of zwitterionic detergents to the solubilization of integral membrane proteins for two-dimensional gel electrophoresis and mass spectrometry.
- Vertex AI Search. (n.d.). Technical Support Information Bulletin 1085 - Removing Trifluoroacetic Acid (TFA) From Peptides.
- Benchchem. (n.d.). Navigating Trifluoroacetate (TFA) Removal from Synthetic Peptides: A Technical Guide.
- arXiv. (n.d.). Evaluation of non-ionic and zwitterionic detergents as membrane protein solubilizers in two-dimensional electrophoresis.
- Semantic Scholar. (2019, September 29). Formulation Composition and Process Affect Counterion for CSP7 Peptide.
- LifeTein. (n.d.). TFA removal service: switch to acetate or HCl salt form of peptide.
- Faraday Discussions (RSC Publishing). (2025, January 3). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery.
- Sigma-Aldrich. (n.d.). Solubility Guidelines for Peptides.
Sources
- 1. jpt.com [jpt.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. genscript.com [genscript.com]
- 4. biobasic.com [biobasic.com]
- 5. lifetein.com [lifetein.com]
- 6. peptide.com [peptide.com]
- 7. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. peptide.com [peptide.com]
- 11. lifetein.com [lifetein.com]
Preventing side reactions with Z-protected leucine hydrazide
Technical Support Center: Z-Protected Leucine Hydrazide
Welcome to the technical support center for Z-protected leucine hydrazide (Z-Leu-NHNH₂). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this valuable reagent. Here, we provide in-depth, field-proven insights to help you anticipate challenges, troubleshoot common issues, and prevent undesirable side reactions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Z-L-leucine hydrazide, and what are its primary applications?
A: Z-L-leucine hydrazide is a derivative of the amino acid L-leucine. The alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group, and the C-terminus is a hydrazide. This structure makes it a key intermediate in peptide synthesis.[1][2] Its primary applications include:
-
Peptide Fragment Condensation: It serves as a precursor to an acyl azide, which is a reactive species used for coupling peptide segments, particularly in solution-phase synthesis.[1][2]
-
Synthesis of C-terminal Modified Peptides: The hydrazide moiety allows for the synthesis of peptides with modified C-termini.
-
Bioconjugation: The hydrazide can react with aldehydes and ketones to form stable hydrazone linkages, a common strategy for labeling proteins and other biomolecules.[1][2]
Q2: How should I properly store and handle Z-Leu-NHNH₂?
A: Like many peptide reagents, proper storage is critical to maintain its integrity. Z-Leu-NHNH₂ should be stored in a tightly sealed container, protected from moisture, at -20°C for long-term stability.[3] Hydrazides can be hygroscopic, and exposure to moisture and elevated temperatures can lead to degradation.[3][4][5] Before use, allow the container to warm to room temperature in a desiccator to prevent condensation from forming on the compound.
Q3: Why is the Z (benzyloxycarbonyl) group used for protection?
A: The Z-group is a classic and widely used protecting group in peptide chemistry for several reasons:[6][7][8]
-
Stability: It is stable under a wide range of conditions, including the basic conditions often used for peptide coupling.[6][9]
-
Racemization Suppression: The urethane-type structure of the Z-group helps to minimize the risk of racemization of the leucine residue during activation and coupling.[6][10]
-
Versatile Removal: It can be removed under mild conditions via catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst), which does not affect most other protecting groups used in peptide synthesis.[8][9][11] It can also be removed with strong acids like HBr in acetic acid if hydrogenolysis is not feasible.[8][11]
Troubleshooting Guide: Coupling Reactions
This section addresses specific problems you may encounter when using Z-Leu-NHNH₂ in a coupling reaction, typically with a carboxylic acid to form a larger peptide.
Issue 1: Low Yield of the Desired Coupled Product
| Symptom | Probable Cause | Recommended Solution & Rationale |
| Reaction appears stalled or incomplete based on TLC or LC-MS analysis. | 1a. Inefficient Carboxyl Group Activation: The carboxylic acid partner is not being activated effectively by the coupling reagent. | Solution: Ensure you are using an appropriate coupling reagent. For carbodiimide-mediated couplings (e.g., DCC, EDC), always include an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[12][13] Rationale: Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14][15] This intermediate is prone to undesirable side reactions. Additives like HOBt trap this intermediate to form a more stable active ester, which is less prone to side reactions and couples efficiently with the hydrazide.[13][15][16] |
| 1b. Side Reaction of the O-Acylisourea Intermediate: Before the hydrazide can react, the O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[14][15][17] This is a major pathway for yield loss. | Solution: Add HOBt or a similar additive to the reaction mixture before or at the same time as the carbodiimide.[12] Also, running the reaction at a lower temperature (e.g., 0°C) can slow the rate of the intramolecular rearrangement.[12] Rationale: The formation of the HOBt-active ester is generally faster than the O-to-N acyl migration that forms the N-acylurea. By trapping the active intermediate, you channel the reaction toward the desired product pathway.[15] | |
| 1c. Degradation of Starting Material: The Z-Leu-NHNH₂ may have degraded due to improper storage or handling. | Solution: Confirm the purity of your Z-Leu-NHNH₂ using LC-MS or NMR before starting the reaction. Always store it under recommended conditions (-20°C, dry).[4][5] |
Issue 2: Presence of an Impurity with a Mass of +183.25 Da (for EDC) or +224.32 Da (for DCC) Added to the Carboxylic Acid Starting Material
| Symptom | Probable Cause | Recommended Solution & Rationale |
| A major byproduct is observed in the LC-MS, and it is difficult to separate from the desired product by chromatography. | Formation of N-Acylurea: This is the classic byproduct of carbodiimide couplings. The O-acylisourea intermediate undergoes an intramolecular rearrangement to form a stable N-acylurea, which terminates the reaction for that molecule.[14][15][17] | Solution 1: The most effective prevention is the addition of an auxiliary nucleophile like HOBt or OxymaPure®. These additives react with the O-acylisourea to form an active ester, preventing the rearrangement.[12][15][17] Solution 2: Use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). While this doesn't prevent the formation of the N-acylurea, both the urea byproduct and the N-acylurea byproduct are water-soluble, allowing for their removal with a simple aqueous wash.[17] Rationale: The N-acylurea is often chromatographically similar to the desired peptide product, making purification difficult.[17] Preventing its formation is the best strategy. Using EDC simplifies purification if the side reaction cannot be completely suppressed.[17][18] |
Issue 3: Detection of Diastereomers (Racemization)
| Symptom | Probable Cause | Recommended Solution & Rationale |
| HPLC analysis shows two closely eluting peaks with identical mass, indicating the presence of the L-D or D-L peptide instead of the pure L-L product. | 1a. Oxazolone Formation: The activated carboxylic acid can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted, leading to loss of stereochemical integrity.[15][19] | Solution 1: Use coupling additives. HOBt, HOAt, and OxymaPure® are highly effective at suppressing racemization by converting the highly reactive O-acylisourea into an active ester that is less prone to oxazolone formation.[10][12][13][16] Solution 2: Avoid strong, sterically unhindered bases like triethylamine (TEA). If a base is required to neutralize a salt, use a bulkier base like N,N-diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) in stoichiometric amounts.[17][19] Rationale: The Z-group on the leucine already helps suppress racemization, but conditions that favor a highly reactive, long-lived activated intermediate increase the risk.[6] Additives and careful base selection minimize the lifetime of these intermediates and the basicity of the environment, preserving stereochemistry.[10][20] |
| 1b. Over-activation or Prolonged Reaction Times: Leaving the carboxylic acid component to "pre-activate" for too long with the coupling reagent before adding the nucleophile (Z-Leu-NHNH₂) can increase the chance of racemization. | Solution: Minimize pre-activation time.[19] Ideally, add the coupling reagent to a mixture of the carboxylic acid and the additive (e.g., HOBt), stir for only a few minutes, and then add the Z-Leu-NHNH₂. |
Visualizing Reaction Pathways
To better understand the chemical transformations, the following diagrams illustrate the key reaction pathways.
Diagram 1: Desired Amide Bond Formation
This diagram shows the intended reaction pathway when using a carbodiimide (R-N=C=N-R') and an additive like HOBt.
Caption: Key side reactions originating from the O-acylisourea intermediate.
Experimental Protocol: Standard Coupling using EDC/HOBt
This protocol provides a general procedure for coupling a generic carboxylic acid (R-COOH) to Z-L-leucine hydrazide.
Materials:
-
Z-L-leucine hydrazide (1.0 eq)
-
Carboxylic acid (R-COOH) (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.1 eq)
-
1-Hydroxybenzotriazole hydrate (HOBt·H₂O) (1.1 eq)
-
N,N-Diisopropylethylamine (DIEA) (if R-COOH is a hydrochloride salt, 1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Preparation: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HOBt·H₂O (1.1 eq) in anhydrous DMF.
-
Neutralization (if necessary): If your carboxylic acid is a salt (e.g., HCl salt), add DIEA (1.0 eq) to the solution and stir for 5-10 minutes.
-
Activation: Cool the flask to 0°C using an ice-water bath. Add EDC·HCl (1.1 eq) to the solution. Stir at 0°C for 15 minutes. A slight color change or increase in solution viscosity may be observed.
-
Coupling: In a separate flask, dissolve Z-L-leucine hydrazide (1.0 eq) in a minimum amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up:
-
Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Rationale: The acidic wash removes any unreacted DIEA and the EDC-urea byproduct. The basic wash removes unreacted HOBt and carboxylic acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific compound.
References
-
König, W., & Geiger, R. (1970). A new method for the synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide and 1-hydroxybenzotriazoles. Chemische Berichte, 103(3), 788-798. Available at: [Link]
-
Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Taylor & Francis Group. Available at: [Link]
-
Wikipedia. (n.d.). Carbodiimide. Available at: [Link]
-
Fang, G. M., Li, Y. M., Shen, F., et al. (2011). Protein chemical synthesis by ligation of peptide hydrazides. Angewandte Chemie International Edition, 50, 7645-7649. Available at: [Link]
-
Albericio, F., & Carpino, L. A. (2015). Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release. Organic Process Research & Development, 19(11), 1805-1809. Available at: [Link]
-
Wang, S. S., Kulesha, I. D., & Winter, D. P. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. Journal of the American Chemical Society, 101(1), 253-254. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Amino Acid-Protecting Groups. Available at: [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Available at: [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
ResearchGate. (2015). Why are amino acids stable at room temperature for long time but peptides are not? ResearchGate. Available at: [Link]
-
Kragol, G., et al. (2006). The Use of Aryl Hydrazide Linkers for the Solid Phase Synthesis of Chemically Modified Peptides. OSTI.GOV. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
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- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. bachem.com [bachem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Carbodiimide - Wikipedia [en.wikipedia.org]
- 15. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
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- 20. peptide.com [peptide.com]
Technical Support Center: Z-Group Deprotection of Leucine Hydrazide
Welcome to the technical support center for optimizing the cleavage of the benzyloxycarbonyl (Z or Cbz) protecting group from leucine hydrazide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges during this critical synthetic step. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering robust troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the most common and recommended method for Z-group cleavage from a simple substrate like leucine hydrazide?
The most common and generally preferred method for Z-group deprotection is catalytic hydrogenation .[1][2] This technique is renowned for its mild, neutral reaction conditions and clean byproducts—typically just toluene and carbon dioxide, which are easily removed during workup.[1][3]
For a substrate like leucine hydrazide, two primary variants of catalytic hydrogenation are recommended:
-
Standard Hydrogenolysis: Utilizes hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.[4]
-
Catalytic Transfer Hydrogenation (CTH): Employs a hydrogen donor molecule in place of H₂ gas, offering enhanced safety and sometimes improved selectivity.[1][5] Common donors include ammonium formate (NH₄HCO₂), formic acid, or 1,4-cyclohexadiene.[6][7][8]
The choice between them often comes down to laboratory safety infrastructure (handling of H₂ gas) and potential chemoselectivity requirements. For many applications, CTH with ammonium formate is an excellent starting point due to its operational simplicity and neutral conditions.[6]
Troubleshooting Guide: Catalytic Hydrogenation
Q2: I'm attempting catalytic hydrogenation of Z-leucine hydrazide, but the reaction is stalled or incomplete. What are the likely causes and how can I fix it?
This is a very common issue. An incomplete or stalled hydrogenation reaction can usually be traced back to the catalyst, the reaction setup, or the substrate itself.
The palladium catalyst is the heart of the reaction, and its effectiveness can be compromised in several ways:
-
Catalyst Quality and Age: The activity of Pd/C can vary significantly between batches and diminishes over time. Always use a fresh, high-quality catalyst from a reputable supplier. If in doubt, test a new batch.
-
Insufficient Catalyst Loading: For standard hydrogenolysis, a catalyst loading of 5-10 mol% palladium relative to the substrate is typical.[4] If the reaction is slow, a carefully controlled increase in catalyst loading may be beneficial.
-
Catalyst Poisoning: This is a critical consideration with a hydrazide substrate. While not as potent as sulfur compounds, hydrazides and the resulting free amine product can coordinate to the palladium surface, reducing its catalytic activity.[1][9]
Solutions:
-
Use Fresh Catalyst: Discard old or potentially deactivated catalyst.
-
Increase Catalyst Loading: Add another portion of fresh catalyst to the stalled reaction.
-
Ensure Purity: Make sure your starting material is free from sulfur-containing impurities (e.g., from reagents like dithioerythritol or mercaptoethanol used in previous steps). If sulfur is present, hydrogenation is unlikely to work, and an alternative method like acidic cleavage should be considered.[1][10]
-
Inadequate Mixing: Hydrogenation is a heterogeneous reaction. The substrate in solution must have efficient access to the catalyst's surface. Poor mixing is a frequent cause of slow reactions.
-
Insufficient Hydrogen: Whether using a balloon or a dedicated hydrogenation apparatus, ensuring a positive pressure and sufficient supply of hydrogen is crucial. Small leaks can terminate the reaction.
-
Solvent Choice: The choice of solvent (typically methanol, ethanol, or ethyl acetate) is important for substrate solubility.[4] If the Z-leucine hydrazide is not fully dissolved, the reaction rate will be severely limited.
Solutions:
-
Vigorous Stirring: Use a stir plate and stir bar that provide vigorous agitation to keep the catalyst suspended.
-
Check Hydrogen Supply: For balloon hydrogenation, ensure the balloon remains inflated. Purge the reaction vessel thoroughly with nitrogen or argon before backfilling with hydrogen to remove all oxygen.[1]
-
Optimize Solvent: If solubility is an issue, consider a solvent mixture or an alternative protic solvent.
The following diagram outlines a decision-making workflow for troubleshooting these issues.
Caption: Troubleshooting workflow for stalled hydrogenation.
Q3: I am concerned about the safety of using hydrogen gas. Is Catalytic Transfer Hydrogenation (CTH) a reliable alternative for deprotecting Z-leucine hydrazide?
Absolutely. CTH is an excellent and often safer alternative to using pressurized hydrogen gas.[1] It generates hydrogen in situ from a donor molecule. For Z-leucine hydrazide, CTH using ammonium formate and Pd/C is highly recommended.
Why CTH with Ammonium Formate is a Strong Choice:
-
Safety: Avoids the need for handling flammable hydrogen gas.
-
Neutral Conditions: The reaction proceeds under neutral pH, which is ideal for preventing side reactions that can occur under acidic or basic conditions.[6]
-
Simple Workup: The byproducts are typically volatile or easily removed.
A potential issue with other donors like formic acid is that the reaction medium is acidic, which could potentially lead to the formation of formate salts with the product amine.[6] Ammonium formate avoids this complication.
Alternative Methods and Comparative Data
Q4: My substrate contains other reducible functional groups and hydrogenation is not an option. What is the best alternative for cleaving the Z-group?
When catalytic hydrogenation is incompatible with your substrate (e.g., due to the presence of alkenes, alkynes, nitro groups, or some aryl halides), the classic alternative is acidic cleavage using hydrobromic acid (HBr) in glacial acetic acid.[2][4]
Mechanism Insight: This method proceeds via an SN1-type mechanism where the acid protonates the carbamate oxygen, leading to the loss of the stable benzyl cation and the unstable carbamic acid, which then decarboxylates.
Critical Considerations:
-
Harshness: This is a very strong acidic medium. It is not suitable for molecules containing other acid-sensitive protecting groups (like Boc or trityl groups) or functionalities.
-
Side Reaction: If the reaction is heated or prolonged, the newly deprotected amine can be acetylated by the acetic acid solvent.[1]
-
Substrate Stability: The stability of the leucine hydrazide moiety itself under prolonged exposure to strong, hot acid should be considered, although it is generally expected to be stable under standard conditions (room temperature, 2-16 hours).[4]
| Method | Reagents/Conditions | Key Advantages | Potential Limitations & Side Reactions |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), 10% Pd/C (5-10 mol%), MeOH or EtOH, RT | Mild, neutral pH; High yields; Clean byproducts (toluene, CO₂).[2][4] | Incompatible with reducible groups; H₂ gas safety concerns; Catalyst poisoning.[1][4] |
| Catalytic Transfer Hydrogenation (CTH) | NH₄HCO₂ (excess), 10% Pd/C, MeOH, Reflux | Safer than H₂ gas; Neutral conditions; Good for sensitive substrates.[1][6] | Can be slower than direct hydrogenation; Requires elevated temperature (reflux). |
| Acidic Cleavage | 33% HBr in Acetic Acid, RT, 2-16 h | Effective when hydrogenation is not feasible; Fast reaction. | Harsh acidic conditions; Not compatible with acid-labile groups; Potential for acetylation side products.[1][4] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate
This protocol is a robust starting point for the deprotection of Z-leucine hydrazide.
Materials:
-
Z-leucine hydrazide
-
10% Palladium on carbon (Pd/C)
-
Anhydrous ammonium formate (NH₄HCO₂)
-
Methanol (MeOH), dry
-
Celite® for filtration
-
Chloroform (for washing)
Caption: Experimental workflow for CTH deprotection.
Step-by-Step Procedure: (Adapted from Ram and Spicer, 1987[6])
-
Setup: To a stirred suspension of Z-leucine hydrazide (1 equivalent) and an equal weight of 10% Pd/C in dry methanol (approx. 6-7 mL per mmol of substrate), add anhydrous ammonium formate (5 equivalents) in a single portion under a nitrogen atmosphere.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 1-3 hours), allow the mixture to cool to room temperature.
-
Filtration: Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow it to dry in the air. Quench the catalyst on the filter pad with water before disposal.
-
Extraction & Concentration: Wash the Celite® pad with additional methanol or chloroform. Combine the organic filtrates and evaporate the solvent under reduced pressure to afford the crude leucine hydrazide.
-
Purification: The product can be further purified by crystallization or chromatography if necessary.
Protocol 2: Acidic Cleavage using HBr in Acetic Acid
Use this protocol when hydrogenation methods are not viable. Perform all steps in a well-ventilated fume hood.
Materials:
-
Z-leucine hydrazide
-
33% HBr in glacial acetic acid
-
Glacial acetic acid
-
Diethyl ether (Et₂O)
Step-by-Step Procedure: (Adapted from BenchChem[4])
-
Dissolution: Dissolve the Z-leucine hydrazide (1 equivalent) in a minimal amount of glacial acetic acid at room temperature.
-
Reagent Addition: Add the solution of 33% HBr in acetic acid (typically 2-4 mL per gram of substrate).
-
Reaction: Stir the mixture at room temperature for 2 to 16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Precipitation: Upon completion, add the reaction mixture dropwise to a large volume of cold, vigorously stirred diethyl ether. The product, as the hydrobromide salt, should precipitate.
-
Isolation: Collect the precipitate by filtration, wash it thoroughly with diethyl ether to remove acetic acid and benzyl bromide, and dry it under vacuum.
-
Neutralization: The free amine can be obtained by dissolving the HBr salt in water and neutralizing with a suitable base (e.g., NaHCO₃ or a mild ion-exchange resin) followed by extraction or lyophilization.
References
-
Ram, S., & Spicer, L. D. (1987). CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. .
- Aramendia, M. A., Borau, V., Jimenez, C., Marinas, J. M., & Sempere, M. E. (1987). Use of Pd/sepiolite systems as hydrogenation catalysts. 11. Hydrogenolysis of N-blocked amino acids and dipeptide. Canadian Journal of Chemistry, 65(11), 2791-2796.
- BenchChem. (2025).
- Kume, A., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega.
- Various Authors. (2006). A Selective Method for Cleavage of N-Troc-Protected Hydrazines and Amines under Mild Conditions Using Mischmetal and TMSCl. Journal of Chemical Research.
- Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry.
- Suwannakeeree, R., & Kihara, N. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers.
- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem.
- Various Authors. (2025). Catalytic transfer hydrogenation of sugar derivatives.
- Zhang, Y., et al. (2014). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. PMC - NIH.
- Suwannakeeree, R., & Kihara, N. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). MDPI.
- Various Authors. (2023).
- Miyatake, N., et al. (1994). Specific Chemical Cleavage of Asparaginyl and Glycyl-Glycine Bonds in Peptides and Proteins by Anhydrous Hydrazine Vapor. Journal of Biochemistry.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- BenchChem. (n.d.). The Benzyloxycarbonyl (Cbz or Z) Protecting Group. BenchChem.
- Various Authors. (2017). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?
- Noshita, T., et al. (2024). Evaluation of functional group compatibility and development of reaction-accelerating additives in ammonium salt-accelerated hydrazinolysis of amides. Frontiers in Chemistry.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing TFA Removal from Final Peptide Product
Welcome to our dedicated technical support guide for managing and removing trifluoroacetic acid (TFA) from your final peptide products. As researchers, scientists, and drug development professionals, you are aware that residual TFA, a common artifact from solid-phase peptide synthesis (SPPS) and HPLC purification, can significantly impact your experimental outcomes.[1][2][3] This guide provides in-depth, field-proven insights and step-by-step protocols to help you navigate the challenges of TFA removal, ensuring the integrity and reliability of your research.
The Critical Need for TFA Removal: Why It Matters
Trifluoroacetic acid is extensively used in peptide synthesis for cleaving the peptide from the resin and as an ion-pairing agent during HPLC purification.[2][3][4] While essential for producing high-purity peptides, its residual presence as a counterion can introduce significant variability and artifacts in subsequent applications.[3][5]
Impact on Biological Assays and Peptide Functionality
Residual TFA can have profound effects on your experiments:
-
Cellular Toxicity: Even at nanomolar concentrations, TFA can be cytotoxic, inhibiting cell proliferation and inducing apoptosis in various cell lines.[1][3] This interference is critical in cell-based assays measuring viability, signaling, or metabolic activity.[1]
-
Altered Biological Activity: TFA can bind to positively charged residues (e.g., Lysine, Arginine, Histidine) and the N-terminus, altering the peptide's secondary structure, solubility, and aggregation properties.[1][6] This can lead to a loss of biological function or misleading results.
-
Assay Interference: The strong acidity of TFA can alter the pH of your assay buffers, potentially denaturing proteins or affecting enzyme kinetics.[7] It can also act as an unintended modulator of receptors, leading to false positives or negatives.[3][5]
For sensitive applications such as cellular assays, in vivo studies, and the development of active pharmaceutical ingredients (APIs), reducing TFA levels to less than 1% is often mandatory.[1][7]
Troubleshooting Guide: Common Issues in TFA Removal
This section addresses specific problems you might encounter during the TFA removal process, offering probable causes and actionable solutions.
Issue 1: Incomplete TFA Removal After Lyophilization
Problem: You've performed multiple lyophilization cycles, but analytical tests still show significant residual TFA.
Probable Cause: Lyophilization alone is insufficient to remove TFA that is ionically bound to the peptide.[1][7] Free, unbound TFA can be removed by lyophilization, but the TFA counterions forming salts with basic amino acid residues will remain.[6][8]
Solution:
-
Implement a Salt Exchange Protocol: The most effective approach is to replace the TFA counterion with a more biologically benign one, such as chloride (from HCl) or acetate.[6][7] The repeated process of dissolving the peptide in a dilute acid solution (e.g., HCl) and then lyophilizing is the industry-standard method for efficient TFA removal.[1][9]
-
Consider Ion-Exchange Chromatography: For peptides that are particularly sensitive or when a very low TFA content is required, anion-exchange chromatography is a highly effective alternative.[7][10]
Issue 2: Peptide Precipitation During HCl Exchange
Problem: Your peptide precipitates out of solution when you add the HCl solution for the salt exchange.
Probable Cause: The change in pH and counterion composition can significantly alter the solubility of your peptide. This is particularly common for hydrophobic peptides.
Solution:
-
Adjust the Solvent System: Instead of dissolving the peptide in pure water, try using a buffer system. A commonly used buffer is 50mM phosphate with 100mM NaCl.[6][8]
-
Lower the Peptide Concentration: Reducing the concentration of your peptide solution can help maintain its solubility throughout the exchange process.[7]
-
Screen Different Buffers: If precipitation persists, a systematic solubility screening with a panel of different buffers may be necessary to identify the optimal conditions for your specific peptide.[7]
Issue 3: Low Peptide Yield After TFA Removal
Problem: After completing the TFA removal protocol, your final peptide yield is significantly lower than expected.
Probable Cause: Peptide loss can occur at various stages of the post-purification process.
Solution:
-
Minimize Handling Losses: Be meticulous during transfers between vials. Ensure the peptide is fully dissolved before each transfer step.
-
Account for Inherent Method Losses: Be aware that some methods have inherent losses. For instance, salt exchange procedures can result in a 20-30% loss of peptide material.[7] Ion-exchange chromatography can also lead to losses due to irreversible binding to the resin or incomplete elution.[7]
-
Optimize Lyophilization: Ensure your lyophilizer is functioning correctly and that the process runs to completion to avoid a wet or sticky product that is difficult to handle and accurately weigh.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing TFA from peptides?
A1: The most common and effective methods are:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This widely used technique involves replacing the TFA counterion with chloride through repeated cycles of dissolution in dilute HCl and lyophilization.[6][7]
-
Ion-Exchange Chromatography: This method uses a resin to capture the peptide while the TFA is washed away. The peptide is then eluted with a different salt solution, such as acetate.[7][11]
-
Modified Reverse-Phase HPLC: While TFA is a standard component of HPLC mobile phases, it's possible to use alternative ion-pairing agents like acetic acid in a post-purification step to exchange the counterion.[8][12]
Q2: How do I choose the best TFA removal method for my peptide?
A2: The optimal method depends on several factors, including your peptide's sequence, physicochemical properties (hydrophobicity, charge), the required final purity, and the scale of your work. The following decision tree can guide your choice.
Caption: Decision tree for selecting a TFA removal method.
Q3: How can I determine the amount of residual TFA in my peptide sample?
A3: Several analytical techniques can be used to quantify residual TFA, including:
-
19F NMR Spectroscopy[9]
Ion chromatography is often preferred due to its sensitivity, simplicity, and potential for automation.[13][14]
Experimental Protocols
Here are detailed, step-by-step methodologies for the most common TFA removal techniques.
Protocol 1: TFA/HCl Salt Exchange
This is a robust and widely adopted method for exchanging TFA with the more biologically compatible chloride ion.[6]
Workflow Diagram:
Caption: Workflow for TFA/HCl salt exchange.
Step-by-Step Methodology:
-
Dissolution: Dissolve the peptide-TFA salt in distilled water or a suitable buffer (e.g., 50mM phosphate, 100mM NaCl) to a concentration of 1 mg/mL.[6][8]
-
Acidification: Add a stock solution of 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[6][8]
-
Incubation: Allow the solution to stand at room temperature for at least one minute to ensure complete protonation and ion exchange.[6]
-
Freezing: Flash-freeze the solution, preferably in liquid nitrogen, to ensure a fine, fluffy powder upon lyophilization.[6]
-
Lyophilization: Lyophilize the frozen solution overnight until all liquid is removed.[6]
-
Repeat: Repeat steps 1 through 5 at least two more times to ensure thorough removal of TFA.[6][8]
-
Final Reconstitution: After the final lyophilization, reconstitute your peptide in the desired buffer for your experiment.[6]
Protocol 2: TFA/Acetate Exchange via Anion-Exchange Chromatography
This method is particularly useful for peptides that are sensitive to the low pH conditions of the HCl exchange method.
Workflow Diagram:
Caption: Workflow for TFA/Acetate exchange via anion-exchange chromatography.
Step-by-Step Methodology:
-
Resin Preparation: Prepare a small column with a strong anion-exchange resin, ensuring a 10- to 50-fold excess of anion sites in the resin relative to the amount of peptide.[11]
-
Column Equilibration: Elute the column with a 1 M solution of sodium acetate.[11]
-
Washing: Thoroughly wash the column with distilled water to remove any excess sodium acetate.[11]
-
Sample Loading: Dissolve the peptide-TFA salt in distilled water and apply it to the prepared column.[11]
-
Elution: Elute the column with distilled water. The peptide, now in its acetate salt form, will elute while the TFA remains bound to the resin.[11]
-
Fraction Collection: Collect the fractions containing the peptide.
-
Lyophilization: Combine the peptide-containing fractions and lyophilize to obtain the final peptide acetate salt.[11]
Quantitative Data Summary
The efficiency of TFA removal can vary depending on the chosen method and the specific peptide.
| Method | Typical TFA Reduction | Key Advantages | Key Disadvantages |
| TFA/HCl Exchange | >99% after 3 cycles[9] | High efficiency, cost-effective | Low pH can degrade sensitive peptides, potential for peptide loss |
| Ion-Exchange Chromatography | >99% | Mild conditions, suitable for pH-sensitive peptides | More time-consuming, potential for irreversible binding and yield loss[7] |
| Modified RP-HPLC | Variable, depends on protocol | Can be integrated into the purification workflow | May require significant methods development, potential for broader peaks[16] |
| Repeated Lyophilization (alone) | Low (removes only unbound TFA) | Simple | Ineffective for removing ionically bound TFA[1][7] |
References
-
How to remove TFA from synthetic peptides using HCl? LifeTein. (2024-03-27). Available at: [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTec. Available at: [Link]
-
TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Available at: [Link]
-
Should I Have TFA Removed from My Peptide? LifeTein. (2025-07-10). Available at: [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. PubMed Central. (2025-08-05). Available at: [Link]
-
TFA Removal From Peptides. Omizzur. Available at: [Link]
-
Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography. PubMed. Available at: [Link]
-
Impact of TFA - A Review. GenScript. Available at: [Link]
-
Methods used to exchange trifluoroacetate counterion of peptide 2-TFA... ResearchGate. Available at: [Link]
-
Elimination and exchange of trifluoroacetate counter‐ion from cationic peptides: a critical evaluation of different approaches. Semantic Scholar. Available at: [Link]
-
Citropin 1.1 Trifluoroacetate to Chloride Counter-Ion Exchange in HCl-Saturated Organic Solutions: An Alternative Approach. PMC - NIH. (2017-07-12). Available at: [Link]
-
(PDF) Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: A critical evaluation of different approaches. ResearchGate. (2025-08-05). Available at: [Link]
-
TFA removal service. sb peptide. Available at: [Link]
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. (2019-07-18). Available at: [Link]
-
Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. PubMed. Available at: [Link]
-
Brønsted Acid-Lewis Acid (BA-LA) Induced Final Deprotection/Peptide Resin Cleavage in Fmoc/ t- Bu Solid-Phase Peptide Synthesis: HCl/FeCl3 and AcOH/FeCl3 as Viable PFAS-Free Alternatives for TFA. PubMed. (2024-08-09). Available at: [Link]
-
The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. ACS Publications. (2018-06-22). Available at: [Link]
-
TFA alternatives, peptide purification. Chromatography Forum. (2008-05-23). Available at: [Link]
-
Advancing sustainable peptide synthesis: methanesulfonic acid–formic acid as a greener substitute for TFA in final global deprotection. Green Chemistry (RSC Publishing). Available at: [Link]
-
does residual TFA (from synthetic peptides) actually matter? : r/labrats. Reddit. (2024-10-09). Available at: [Link]
-
Which salt form should I choose for my peptide? AmbioPharm. Available at: [Link]
-
how to remove residual TFA from peptides after HPLC. Chromatography Forum. (2009-07-16). Available at: [Link]
-
Conversion of ion-pairing agents/counter ions. Bio-Works. Available at: [Link]
-
The Role of Counter-Ions in Peptides—An Overview. PMC - NIH. (2020-12-03). Available at: [Link]
-
TFA removal service: switch to acetate or HCl salt form of peptide. LifeTein. Available at: [Link]
Sources
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- 2. genscript.com [genscript.com]
- 3. genscript.com [genscript.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. lifetein.com [lifetein.com]
- 9. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. omizzur.com [omizzur.com]
- 13. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TFA alternatives, peptide purification - Chromatography Forum [chromforum.org]
Avoiding racemization during H-Leu-NHNH-Z TFA activation
Topic: Best Practices for Avoiding Racemization During Peptide Fragment Activation, Focusing on C-Terminal Hydrazides like H-Leu-NHNH-Z
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with maintaining stereochemical integrity during peptide synthesis. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the activation of C-terminal hydrazide fragments, a critical step where racemization can compromise your final product.
The Core Challenge: Understanding Racemization in Peptide Coupling
Racemization, the conversion of a chiral amino acid into a mixture of L- and D-isomers, is a primary concern in peptide synthesis.[1][2] This loss of stereochemical purity can lead to diastereomeric impurities that are difficult to separate and can dramatically reduce the biological activity of the target peptide.[3]
The most common pathway for racemization during the activation of an N-protected amino acid's carboxyl group is through the formation of a planar oxazol-5(4H)-one (also known as an oxazolone or azlactone) intermediate.[4][5][6][7] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base. The resulting enolate can be re-protonated from either face, leading to a loss of chiral purity.
However, the scenario with a C-terminal hydrazide fragment like H-Leu-NHNH-Z is different. The "activation" in this context refers to the conversion of the hydrazide into a highly reactive acyl azide (-CO-N₃). This species then couples with the N-terminal amine of another peptide or amino acid. The acyl azide method is historically favored precisely because it is one of the best methods for racemization-free peptide segment condensation.[8][9][10] It largely avoids the oxazolone pathway, thus preserving the stereochemistry of the C-terminal residue (in this case, Leucine).[8]
So, if the acyl azide method is robust, why might you be observing racemization? The issues often stem from procedural deviations, side reactions, or suboptimal reaction conditions. This guide will walk you through troubleshooting these specific challenges.
Mechanism: Acyl Azide vs. Oxazolone Formation
To understand the solution, we must first visualize the problem. The following diagram illustrates the desired, low-racemization acyl azide pathway and the problematic oxazolone pathway common with other activation methods.
Caption: Comparison of the acyl azide pathway and the oxazolone racemization pathway.
Frequently Asked Questions (FAQs)
Q1: Why is the acyl azide method considered superior for minimizing racemization?
The acyl azide method is highly effective at maintaining chiral integrity because the formation of the acyl azide intermediate does not proceed through an oxazolone intermediate, which is the primary cause of racemization.[4][8] The reaction conditions for forming the azide are typically acidic and at low temperatures (≤0 °C), which further suppresses the potential for base-catalyzed α-proton abstraction.[8]
Q2: I'm using the acyl azide method but still see D-Leucine in my final product. What are the most likely causes?
If you are observing racemization, consider these possibilities:
-
Incorrect pH During Coupling: While azide formation is acidic, the subsequent coupling step with the amine component should be performed under mildly basic conditions (pH ~8).[8][11] If the pH becomes too high, direct enolization (α-proton abstraction by a strong base) can occur, leading to racemization even without an oxazolone.
-
Elevated Temperature: Acyl azides are thermally unstable.[8][10] Allowing the reaction temperature to rise above 0°C can promote side reactions, including the Curtius rearrangement to an isocyanate, which can lead to urea byproducts and other complications.[8] While not a direct cause of racemization, these side reactions can create a complex mixture that makes purification difficult and may involve conditions that favor epimerization.
-
Contamination of Starting Material: Ensure the stereochemical purity of your initial H-Leu-NHNH-Z TFA fragment. The racemization may have occurred in a previous synthesis step.
-
Inappropriate Base: The choice and amount of base used during the coupling step are critical. A bulky, non-nucleophilic base like diisopropylethylamine (DIEA) is generally preferred over smaller, stronger bases. Use the minimum amount necessary to neutralize salts and facilitate the reaction.
Q3: Are there alternatives to the classical sodium nitrite/HCl method for azide formation?
Yes, modern variations exist. The use of diphenylphosphoryl azide (DPPA) offers a one-pot procedure that can sometimes be more convenient.[9] However, the classical method starting from the hydrazide is well-established and known for its exceptionally low risk of racemization.[9]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving a Racemization Problem
You've completed your coupling reaction and, upon analysis by chiral HPLC, you detect an unacceptable level of the D-Leu diastereomer. Follow this workflow to identify and solve the issue.
Caption: Troubleshooting workflow for diagnosing racemization in acyl azide coupling.
Guide 2: Protocol for Quantifying Leucine Racemization
Trustworthy troubleshooting requires accurate data. A validated analytical method is essential to quantify the extent of racemization. Chiral High-Performance Liquid Chromatography (HPLC) is the standard technique.
Objective: To separate and quantify the L-Leu and D-Leu enantiomers in a peptide sample.
Methodology:
-
Peptide Hydrolysis:
-
Accurately weigh ~1 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum or argon.
-
Heat at 110°C for 24 hours to cleave all peptide bonds.
-
After cooling, carefully open the tube and evaporate the HCl under a stream of nitrogen or using a lyophilizer.
-
Reconstitute the amino acid residue in a known volume of HPLC mobile phase or a suitable buffer.
-
-
Chiral HPLC Analysis:
-
Column: A teicoplanin-based chiral stationary phase (CSP) like Astec CHIROBIOTIC T is highly effective for separating underivatized amino acid enantiomers.[12] Polysaccharide-based columns like AmyCoat-RP can also be used.[13][14]
-
Mobile Phase: A common mobile phase is a mixture of an organic solvent (e.g., Methanol or Acetonitrile) and an aqueous buffer (e.g., 10 mM Ammonium Acetate). The exact ratio must be optimized for your specific column and peptide.[12][14]
-
Detection: UV detection at a low wavelength (e.g., 210-230 nm) is standard for amino acids.[14]
-
Standard Preparation: Prepare standards of pure L-Leucine and D-Leucine to determine their retention times.
-
Quantification: Inject the hydrolyzed sample. Integrate the peak areas for the L-Leu and D-Leu peaks. The percentage of racemization is calculated as: % Racemization = [Area(D-Leu) / (Area(L-Leu) + Area(D-Leu))] * 100
-
Preventative Strategies & Best Practices
To proactively avoid racemization, adhere to the following principles when performing acyl azide couplings.
| Parameter | Best Practice | Rationale & Scientific Principle |
| Temperature | Strictly maintain ≤ 0°C for both azide formation and the subsequent coupling reaction. | Acyl azides are thermally labile. Low temperatures prevent decomposition and minimize the energy available for side reactions like the Curtius rearrangement and potential base-catalyzed enolization.[8] |
| pH Control | Use a pH meter. Maintain pH ~8 during the coupling step by dropwise addition of base. | This pH is a compromise: basic enough to deprotonate the incoming amine's ammonium salt for nucleophilic attack, but not so basic as to risk abstracting the α-proton of the activated leucine residue.[8][11] |
| Choice of Base | Use a hindered, non-nucleophilic tertiary amine like Diisopropylethylamine (DIEA) . | Bulky bases are less likely to act as nucleophiles themselves. Their primary role should be as a proton scavenger to neutralize the TFA salt of the amine component. |
| Reagent Stoichiometry | Use slight excess of the azide-forming reagent (e.g., NaNO₂) but near-equimolar amounts of base during coupling. | Ensures complete conversion to the acyl azide. Using excess base during coupling significantly increases the risk of racemization via direct proton abstraction. |
| Solvent Quality | Use high-purity, anhydrous solvents (e.g., DMF, NMP, DCM). | Water can hydrolyze the activated acyl azide, reducing yield. Impurities in solvents can introduce unknown bases or catalysts for side reactions. |
| Reaction Time | Do not let the reaction run indefinitely. Monitor progress by TLC or LC-MS and quench upon completion. | Prolonged exposure to even mildly basic conditions can increase the cumulative amount of racemization. The acyl azide intermediate should be used immediately after it is formed.[9] |
By implementing these rigorous controls and utilizing precise analytical methods to validate your results, you can reliably execute acyl azide couplings while preserving the stereochemical integrity of your valuable peptide fragments.
References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering (RSC Publishing).
-
Epimerisation in Peptide Synthesis. MDPI.
-
Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling. RSC Publishing.
-
Navigating the Landscape of Peptide Synthesis: A Guide to HOBt Alternatives for Racemization Suppression. Benchchem.
-
The Chemistry Behind HOAt: Activation and Coupling in Peptide Synthesis. Benchchem.
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. Benchchem.
-
Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. Journal of the American Chemical Society.
-
Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. Journal of the American Chemical Society.
-
Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods. PubMed.
-
Application Notes: Peptide Coupling via Acyl Azides. Benchchem.
-
Peptide racemization mechanism. Kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. American Chemical Society.
-
Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation. PubMed.
-
Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
-
Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering (RSC Publishing).
-
Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. PubMed.
-
Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. ResearchGate.
Sources
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide racemization mechanism. A kinetic isotope effect as a means of distinguishing enolization from oxazolone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00034E [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
H-Leu-NHNH-Z TFA Technical Support Center: A Guide to Long-Term Stability and Handling
Welcome to the technical support center for H-Leu-NHNH-Z TFA (Z-Leucine Hydrazide Trifluoroacetate salt). This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered during the long-term storage and handling of this valuable synthetic building block. By understanding the underlying chemical principles, you can ensure the integrity of your material and the success of your experiments.
Introduction: Understanding the Molecule
This compound is a versatile reagent, often used in peptide synthesis and medicinal chemistry. Its structure, comprising a leucine residue, a hydrazide moiety protected by a benzyloxycarbonyl (Z) group, and a trifluoroacetate (TFA) counterion, presents unique stability considerations. This guide will provide in-depth answers to frequently asked questions and troubleshooting advice to maintain the quality of your this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: I've stored my this compound for several months and now I'm seeing a loss of purity. What is happening?
This is a common and important observation. Several factors can contribute to the degradation of this compound over time. The primary culprits are moisture, temperature, light, and the inherent reactivity of the molecule's components, particularly in the presence of the acidic TFA counterion.
Underlying Causes of Instability:
-
Hygroscopicity and Hydrolysis: Lyophilized peptides and their derivatives are often hygroscopic, meaning they readily absorb moisture from the atmosphere[1][2]. Once moisture is present, it can facilitate several degradation pathways. The hydrazide bond, while generally more stable than an ester bond, can be susceptible to slow hydrolysis, especially in the presence of the acidic TFA counterion. This would lead to the formation of Z-Leucine and hydrazine.
-
Acid-Mediated Degradation: The trifluoroacetate (TFA) counterion, a remnant from HPLC purification, creates a slightly acidic microenvironment around the molecule. This acidity can, over extended periods, contribute to the slow hydrolysis of the Z-group or the hydrazide moiety. While the Z-group is relatively stable to mild acids, prolonged exposure can lead to its cleavage[3].
-
Oxidation: Although Leucine itself is not highly susceptible to oxidation, other components or trace impurities might be. It's good practice to store all peptides and their derivatives under an inert atmosphere if possible[1].
-
Trifluoroacetylation: A less common but possible degradation pathway during storage, especially if residual reagents from synthesis are present, is the trifluoroacetylation of the free N-terminal amine or the hydrazide nitrogen. This is more commonly a side reaction during synthesis but can't be entirely ruled out during long-term storage if the material is not of high purity to begin with[4].
Troubleshooting and Prevention:
-
Proper Storage is Crucial: For long-term storage, this compound should be kept as a lyophilized powder at -20°C or, preferably, -80°C in a tightly sealed container[3][5].
-
Minimize Moisture Exposure: Before opening the vial, always allow it to warm to room temperature in a desiccator. This prevents condensation from forming on the cold powder[2].
-
Inert Atmosphere: After dispensing the desired amount, consider flushing the vial with a dry, inert gas like argon or nitrogen before resealing.
-
Purity Assessment: Regularly check the purity of your stored material using analytical techniques like HPLC before use in critical applications.
FAQ 2: My compound appears clumpy and has a glassy or oily appearance. Is it still usable?
A change in the physical appearance of a lyophilized powder, from a fluffy solid to a clumpy, glassy, or oily substance, is a strong indicator of moisture absorption[5].
What this means for your compound:
The presence of water significantly increases the rate of potential degradation reactions as outlined in FAQ 1. While the compound may not be completely degraded, its purity is likely compromised.
Recommended Action:
-
Do not use in sensitive experiments without re-analysis. The observed change warrants a purity check via HPLC.
-
Lyophilize again: If the compound is only partially hydrated, re-lyophilizing it may remove the excess water and potentially halt further degradation. However, any degradation that has already occurred is irreversible.
-
Consider TFA exchange: If your application allows, exchanging the TFA for a less acidic counterion like chloride (HCl) or acetate could improve long-term stability[6][7].
FAQ 3: I'm observing a new peak in my HPLC analysis after storing the compound. What could it be?
The appearance of a new peak in your HPLC chromatogram is a clear sign of degradation or the presence of an impurity. Based on the structure of this compound, several degradation products are possible.
Potential Degradation Products and Impurities:
| Potential Product/Impurity | Cause of Formation | Expected Analytical Signature |
| Z-Leucine | Hydrolysis of the hydrazide bond. | A new peak in the HPLC chromatogram, typically eluting at a different retention time. Mass spectrometry would show the molecular weight of Z-Leucine. |
| H-Leu-NHNH2 | Cleavage of the Z-group (e.g., due to prolonged exposure to acidic conditions or light). | A new, more polar peak in the HPLC. Mass spectrometry would confirm the loss of the Z-group (a decrease in mass of 134.05 g/mol ). |
| Trifluoroacetylated H-Leu-NHNH-Z | Reaction with residual trifluoroacetic acid or a trifluoroacetyl source. | A new peak in the HPLC. Mass spectrometry would show an increase in mass of 96.00 g/mol . |
| Diastereomers | Racemization during synthesis or storage under non-ideal conditions. | May appear as a shoulder on the main peak or a closely eluting peak in the HPLC, especially with a chiral column. Mass spectrometry will show the same mass. |
Visualizing Potential Degradation Pathways:
Caption: Potential degradation pathways of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for observed purity loss.
Experimental Protocols
Protocol 1: Assessing the Purity of this compound by HPLC
This protocol provides a general method for assessing the purity of your compound. You may need to optimize the gradient and column for your specific equipment.
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector (detection at 220 nm and 254 nm)
Procedure:
-
Prepare Mobile Phase A: 0.1% TFA in water.
-
Prepare Mobile Phase B: 0.1% TFA in acetonitrile.
-
Prepare Sample: Dissolve a small amount of this compound in a suitable solvent (e.g., a small amount of ACN or DMF, then dilute with Mobile Phase A) to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection: 220 nm (for the peptide bond) and 254 nm (for the Z-group).
-
Gradient: A typical gradient would be 10-90% Mobile Phase B over 20-30 minutes.
-
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the area percentage of the main peak.
Protocol 2: Identification of Degradation Products by LC-MS
To identify the nature of any impurities or degradation products, couple the HPLC system to a mass spectrometer.
Procedure:
-
Follow the HPLC protocol as described above.
-
Divert the column eluent to the mass spectrometer.
-
Acquire mass spectra for the main peak and any impurity peaks.
-
Compare the observed molecular weights with the expected molecular weights of this compound and its potential degradation products (see table in FAQ 3).
References
-
A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides - Open Exploration Publishing. (2023, October 9). Retrieved from [Link]
-
Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - NIH. (n.d.). Retrieved from [Link]
-
Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. (n.d.). Retrieved from [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed Central. (2025, August 5). Retrieved from [Link]
-
Peptide handling & storage guidelines - How to store a peptide?. (n.d.). Retrieved from [Link]
-
Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers - MDPI. (n.d.). Retrieved from [Link]
-
Hydrazide synthesis by oxidation or hydrolysis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - ResearchGate. (2025, August 5). Retrieved from [Link]
-
Type 2 Intramolecular N-acylazo Diels-Alder Reaction: Regio- and Stereoselective Synthesis of Bridgehead Bicyclic 1,2-Diazines - PMC - NIH. (n.d.). Retrieved from [Link]
-
Peptide Storage and Handling Guidelines - GenScript. (n.d.). Retrieved from [Link]
-
A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. (n.d.). Retrieved from [Link]
-
Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. (2023, July 6). Retrieved from [Link]
-
Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]
-
Tetrazine-Containing Amino Acid for Peptide Modification and Live Cell Labeling | PLOS One - Research journals. (2015, November 4). Retrieved from [Link]
-
Synthesis of N-Acyl-N′-Sulfonyl Hydrazides from Sulfonyl Hydrazides and Activated Amides - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - MDPI. (2024, February 23). Retrieved from [Link]
-
Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech. (2024, January 29). Retrieved from [Link]
-
Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - CiteDrive. (n.d.). Retrieved from [Link]
-
Development of a nickel-catalyzed N–N coupling for the synthesis of hydrazides. (n.d.). Retrieved from [Link]
Sources
- 1. genscript.com [genscript.com]
- 2. mdpi.com [mdpi.com]
- 3. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 4. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Aggregation of Peptides Containing Z-Leu-NHNH2
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the aggregation of peptides containing the Z-Leu-NHNH2 (N-benzyloxycarbonyl-L-leucine hydrazide) moiety. Our goal is to equip you with the scientific understanding and practical protocols to ensure the successful synthesis, purification, and handling of these often-problematic peptides.
Introduction to the Challenge
Peptides incorporating Z-Leu-NHNH2 are susceptible to aggregation, a phenomenon driven by the inherent hydrophobicity of both the N-terminal benzyloxycarbonyl (Z) group and the leucine side chain.[1] This self-association is a significant hurdle during solid-phase peptide synthesis (SPPS), purification, and final formulation, often leading to poor yields, difficult purification, and inaccurate biological assay results. The large, aromatic Z-group, in particular, significantly increases the peptide's overall hydrophobicity, promoting intermolecular interactions to minimize exposure to aqueous environments.[1] This guide will provide a systematic approach to diagnosing and resolving these aggregation-related issues.
Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific experimental problems you may encounter.
Issue 1: Poor Resin Swelling and Incomplete Reactions During Solid-Phase Peptide Synthesis (SPPS)
Question: My peptide-resin is not swelling properly, and I'm observing incomplete coupling and/or Fmoc deprotection, especially after incorporating Z-Leu-NHNH2. What's happening and how can I fix it?
Answer:
This is a classic sign of on-resin aggregation. The growing peptide chains are self-associating through intermolecular hydrogen bonds, causing the resin to shrink and making the N-terminal amine inaccessible for subsequent reactions.[2][3] Sequences rich in hydrophobic amino acids like leucine are particularly prone to this issue.[3][4][5]
Causality: The hydrophobic nature of the Z-group and leucine side chain drives the peptide chains to interact with each other rather than the solvent, leading to the formation of secondary structures like β-sheets.[3] This effectively renders the reactive sites unavailable.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
1. Solvent and Temperature Modification:
-
Switch Solvents: Instead of Dichloromethane (DCM), use more polar, hydrogen-bond disrupting solvents like N-Methyl-2-pyrrolidone (NMP) or add up to 25% Dimethyl Sulfoxide (DMSO) to your DMF.[2][6]
-
Elevated Temperature: Perform coupling and deprotection steps at higher temperatures (e.g., 60°C) to disrupt secondary structures.[6] Microwave-assisted peptide synthesis is particularly effective, with typical temperatures ranging from 75-90°C.[3][7][8]
2. Introduction of Chaotropic Agents:
-
Protocol: Before the coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF.[2][8] These salts disrupt the hydrogen bonding network responsible for aggregation. Ensure the chaotropic agent is thoroughly washed away before adding the activated amino acid, as it can interfere with the coupling reaction.
3. Backbone Modifications (Proactive Strategy):
-
Pseudoproline Dipeptides: If your sequence allows, strategically insert a pseudoproline dipeptide (derived from Ser, Thr, or Cys) every 6-8 residues, especially before a hydrophobic stretch.[2][6][7] This introduces a "kink" in the peptide backbone, effectively disrupting β-sheet formation. The native residue is regenerated during the final TFA cleavage.
-
Hmb/Dmb Protecting Groups: Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid residue.[2][6][8] This physically prevents the formation of intermolecular hydrogen bonds.
4. Modifying the Solid Support:
-
Low-Loading Resin: Use a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) to increase the physical distance between the growing peptide chains, thereby reducing inter-chain interactions.[8]
-
Polar Resins: Switch from a standard polystyrene resin to a more polar, PEG-based resin (e.g., TentaGel).[8] The polyethylene glycol chains help to solvate the peptide, keeping it more accessible for reactions.
Issue 2: Poor Solubility of the Cleaved Peptide
Question: After cleaving my Z-Leu-NHNH2 containing peptide from the resin, it precipitates and is very difficult to dissolve for purification. How can I improve its solubility?
Answer:
This is a common issue, as the factors that cause on-resin aggregation also lead to poor solubility of the free peptide in solution. The hydrophobic Z-group and leucine residue are the primary drivers.[1]
Causality: In aqueous or mixed aqueous/organic solvents used for HPLC, the hydrophobic regions of the peptide will self-associate to minimize their contact with the polar solvent, leading to the formation of insoluble aggregates.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. peptide.com [peptide.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to C-Terminal Peptide Hydrazide Synthesis: A Comparative Analysis of H-Leu-NHNH-Z TFA and Boc-Leu-NHNH2
Abstract
The synthesis of C-terminally modified peptides is a cornerstone of modern chemical biology and drug development, enabling strategies such as fragment condensation, peptide cyclization, and native chemical ligation. Peptide hydrazides are pivotal intermediates in these advanced applications. The choice of the starting building block for introducing the C-terminal hydrazide functionality directly impacts the entire synthetic strategy, influencing orthogonality, deprotection conditions, and potential side reactions. This in-depth guide provides a head-to-head comparison of two common leucine hydrazide precursors: H-Leu-NHNH-Z TFA (L-Leucine benzyloxycarbonylhydrazide trifluoroacetate) and Boc-Leu-NHNH2 (tert-Butyloxycarbonyl-L-leucine hydrazide). We will dissect the chemistry of their respective protecting groups, analyze their performance in synthetic workflows, and provide field-proven protocols and a decision-making framework to guide researchers in selecting the optimal reagent for their specific needs.
Introduction to the Core Reagents
At first glance, this compound and Boc-Leu-NHNH2 appear to be simple derivatives of leucine designed to produce a C-terminal hydrazide. However, the critical difference lies in their Nα-protecting groups: the Benzyloxycarbonyl (Z or Cbz) group versus the tert-Butyloxycarbonyl (Boc) group. This single molecular difference dictates entirely different strategic applications in peptide synthesis.
The Z-group , pioneered by Bergmann and Zervas, is a classic protecting group, typically removed by catalytic hydrogenation[1][2]. The reagent H-Leu-NHNH-Z is supplied as a trifluoroacetic acid (TFA) salt, meaning the leucine α-amino group is protonated, which enhances shelf-stability but necessitates a neutralization step prior to coupling[3][4].
The Boc-group , on the other hand, is the foundation of the Merrifield school of solid-phase peptide synthesis (SPPS) and is characterized by its lability to moderate acids like TFA[5][6][7]. Boc-Leu-NHNH2 is a neutral molecule, ready for activation and coupling without prior neutralization.
Caption: Chemical structures of the two leucine hydrazide reagents.
The Decisive Factor: A Head-to-Head Comparison of Z and Boc Protecting Groups
The choice between these two reagents is fundamentally a choice between their protecting groups. Their distinct deprotection chemistries provide the basis for "orthogonality," the ability to selectively remove one protecting group without affecting another, which is the essence of strategic peptide synthesis[8][9].
| Feature | Z (Benzyloxycarbonyl) Group | Boc (tert-Butyloxycarbonyl) Group |
| Deprotection Condition | Catalytic Hydrogenation (e.g., H₂/Pd-C)[9][10]. Also removable with strong acids like HBr/AcOH, but hydrogenation is preferred for its mildness. | Moderate Acidolysis (e.g., 25-50% TFA in DCM)[5][11]. |
| Stability | Stable to acids (TFA) and bases (piperidine) used in standard SPPS[12]. Unstable to catalytic hydrogenation. | Stable to bases (piperidine) and nucleophiles (hydrazine)[12][13]. Labile to moderate and strong acids. |
| Orthogonality | Highly Orthogonal. Compatible with both Fmoc- and Boc-based SPPS strategies as it is stable to their respective deprotection reagents. Allows for selective deprotection of a protected fragment. | Conditionally Orthogonal. Primarily used in Fmoc-SPPS where it is stable to piperidine. Not orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt) or final TFA cleavage cocktails[8]. |
| Key Advantages | Excellent for creating fully protected peptide hydrazide fragments for solution-phase condensation[12]. Offers a unique deprotection pathway, preserving acid-labile groups. | Direct compatibility with the final TFA cleavage step in Fmoc-SPPS. Well-understood chemistry with extensive literature support[5][14]. |
| Potential Side Reactions | Catalyst poisoning by sulfur-containing residues (Met, Cys) can inhibit deprotection[8]. Incomplete removal can be an issue. | Generates a reactive tert-butyl cation upon cleavage, which can alkylate nucleophilic side chains (Trp, Met, Cys). Requires the use of scavengers (e.g., TIS, EDT) in the cleavage cocktail to prevent this[9][15]. |
Strategic Implementation in Synthetic Workflows
The practical utility of each reagent becomes clear when we map their use in common synthetic scenarios.
Workflow A: Boc-Leu-NHNH2 in Fmoc-Based Solid-Phase Synthesis
Boc-Leu-NHNH2 is an excellent choice for synthesizing a peptide hydrazide directly on a solid support using the Fmoc/tBu strategy. The Boc group at the C-terminus remains intact during the entire chain assembly, which involves repeated exposure to piperidine for N-terminal Fmoc removal. It is then conveniently removed during the final acid cleavage step.
Caption: Workflow using Boc-Leu-NHNH2 in Fmoc-SPPS.
Workflow B: this compound for Protected Fragment Synthesis (Solution Phase)
This compound is ideal for preparing a fully protected peptide hydrazide fragment. This fragment can then be deprotected at the N-terminus (via hydrogenation of the Z group) and used as a nucleophile, or converted to a peptidyl azide for coupling with another fragment. This strategy avoids the challenges of synthesizing long peptides on a solid support.
Caption: Workflow using this compound in solution.
Performance Metrics: A Comparative Data Summary
The following table summarizes expected performance data based on established chemical principles for the synthesis of a model pentapeptide hydrazide (H-Tyr-Ala-Gly-Phe-Leu-NHNH2).
| Metric | Boc-Leu-NHNH2 (via Fmoc-SPPS) | This compound (via Fragment Condensation) | Causality and Field Insights |
| Initial Coupling Yield | >95% | >90% | The TFA salt of the Z-reagent requires in-situ neutralization, which can slightly lower the effective concentration and yield compared to the direct coupling of the neutral Boc-reagent. |
| Deprotection Efficiency | >99% (Boc group) | ~90-95% (Z group) | TFA-mediated Boc deprotection is a very efficient and rapid reaction[16]. Catalytic hydrogenation of the Z-group can be slower and prone to catalyst poisoning, potentially leaving trace amounts of protected material[8]. |
| Final Crude Purity | ~85-90% | ~80-85% | SPPS on a modern resin generally yields higher purity crude products due to the ease of washing away excess reagents. Solution-phase synthesis requires purification after each step, and side-product accumulation can lower the final purity. |
| Risk of Racemization | Low | Low to Moderate | Racemization is minimal when using standard urethane-based protecting groups. The risk increases in solution-phase fragment condensation, especially if the C-terminal residue of the activated fragment is not Gly or Pro. The azide method, enabled by hydrazides, is known to be low-racemization[17]. |
Experimental Protocols: A Practical Guide
To provide a tangible comparison, we outline the protocols for the synthesis of a simple dipeptide hydrazide, Ac-Phe-Leu-NHNH2 .
Protocol 1: Synthesis using Boc-Leu-NHNH2 (SPPS)
-
Resin Preparation: Swell 2-chlorotrityl chloride resin (1.0 g, 1.2 mmol/g) in dichloromethane (DCM, 10 mL) for 30 min.
-
First Residue Loading: Dissolve Boc-Leu-NHNH2 (0.5 g, 2.0 mmol) and N,N-diisopropylethylamine (DIEA, 0.84 mL, 4.8 mmol) in 10 mL DCM. Add the solution to the swollen resin and shake for 2 hours.
-
Capping: Quench the reaction and cap unreacted sites by adding 1 mL of methanol and shaking for 30 min. Wash the resin with DCM (3x), DMF (3x), and DCM (3x).
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (10 mL) for 30 min. Wash with DCM (3x), and neutralize with 5% DIEA in DCM (2x 5 min). Wash with DCM (3x).
-
Coupling of Ac-Phe-OH: In a separate vessel, activate Ac-Phe-OH (0.41 g, 2.0 mmol) with HBTU (0.76 g, 2.0 mmol) and DIEA (0.7 mL, 4.0 mmol) in 10 mL DMF for 5 min. Add the activated solution to the resin and shake for 1 hour. Monitor coupling with a Kaiser test.
-
Cleavage: Wash the resin thoroughly with DMF and DCM and dry under vacuum. Cleave the peptide from the resin using a solution of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.
-
Work-up: Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, wash the pellet, and dry. Purify by RP-HPLC.
Protocol 2: Synthesis using this compound (Solution Phase)
-
Reagent Preparation: Dissolve this compound (0.79 g, 2.0 mmol) and Boc-Phe-OH (0.53 g, 2.0 mmol) in 20 mL of DMF. Cool the solution to 0°C.
-
Activation and Coupling: Add HOBt (0.31 g, 2.0 mmol) and diisopropylcarbodiimide (DIC, 0.31 mL, 2.0 mmol) to the solution. Then, add DIEA (0.35 mL, 2.0 mmol) dropwise to neutralize the TFA salt and catalyze the reaction. Stir at 0°C for 2 hours, then at room temperature overnight.
-
Work-up: Dilute the reaction mixture with ethyl acetate (100 mL). Wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield crude Boc-Phe-Leu-NHNH-Z .
-
Z-Group Deprotection: Dissolve the crude product in methanol (25 mL). Add 10% Pd/C catalyst (100 mg). Purge the flask with H₂ gas and stir under an H₂ atmosphere (balloon) for 4-6 hours. Monitor by TLC or LC-MS.
-
Catalyst Removal & Acetylation: Filter the reaction through Celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting Boc-Phe-Leu-NHNH2 in DCM (20 mL). Add DIEA (1.1 eq) and acetic anhydride (1.1 eq). Stir for 1 hour.
-
Final Deprotection & Purification: Evaporate the solvent. Treat the residue with 50% TFA in DCM for 1 hour. Evaporate the solvent, co-evaporate with toluene (2x), and precipitate the final product, Ac-Phe-Leu-NHNH2 , in cold diethyl ether. Purify by RP-HPLC.
Decision-Making Framework for Reagent Selection
Choosing the correct reagent is critical for success. The following decision tree, grounded in the principles of chemical orthogonality, can guide your selection process.
Caption: Decision framework for reagent selection.
Conclusion and Expert Recommendations
Both this compound and Boc-Leu-NHNH2 are highly valuable reagents for the synthesis of C-terminal peptide hydrazides. The optimal choice is not based on inherent superiority but on strategic compatibility with the overall synthetic plan.
Choose Boc-Leu-NHNH2 when:
-
You are performing a standard Fmoc-based solid-phase synthesis.
-
Your workflow culminates in a final, global deprotection with a TFA-based cocktail.
-
You desire a streamlined process without intermediate solution-phase manipulations.
Choose this compound when:
-
You are synthesizing a fully protected peptide fragment for use in a subsequent fragment condensation strategy.
-
Your target peptide contains acid-labile modifications that must be preserved during the removal of the N-terminal protecting group of the hydrazide fragment.
-
You require an orthogonal deprotection pathway that is incompatible with standard acid or base treatments.
By understanding the fundamental chemistry of the Z and Boc protecting groups, researchers can harness the unique strengths of each reagent, enabling the efficient and strategic synthesis of complex and functionally important peptide molecules.
References
-
Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65-80. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Entry for Boc-L-amino acids. Retrieved from [Link]
-
Proprep. (n.d.). How is the CBZ (carbobenzyloxy) protecting group used in peptide synthesis, and what advantages does it offer in organic chemistry?. Retrieved from [Link]
-
University of Copenhagen Research Portal. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]
-
Carpino, L. A. (1959). Modified Carbobenzyloxy Groups in Peptide Synthesis. Nature, 183(4657), 398-399. Retrieved from [Link]
-
Proprep. (n.d.). What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Danishefsky, S. J., et al. (2014). A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. Organic letters, 16(23), 6072–6075. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Sharma, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(110), 90861-90866. Retrieved from [Link]
-
Suresh Babu, V. V., & Ananda, K. (2002). Synthesis of substance P partial sequential peptides on a photolytically removable 4-aminomethyl-3-nitrobenzoylaminomethyl polystyrene support. Journal of the Indian Chemical Society, 79(1), 44-48. Retrieved from [Link]
-
Bruckdorfer, T., et al. (2018). Convenient method of peptide hydrazide synthesis using a new hydrazone resin. Proceedings of the 35th European Peptide Symposium. Retrieved from [Link]
-
Fang, G., et al. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature Protocols, 8(12), 2485-2497. Retrieved from [Link]
-
Otaka, A., et al. (2023). Late-stage diversification strategy for the synthesis of peptide acids and amides using hydrazides. Exploratory Research and Hypothesis in Medicine, 8(4), 415-427. Retrieved from [Link]
-
O'Brien-Simpson, N. M., et al. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(8), 659-667. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Wang, S. S., et al. (1978). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling. International Journal of Peptide and Protein Research, 11(4), 297-300. Retrieved from [Link]
-
Mazzeo, G., et al. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides. Crystal Growth & Design, 18(7), 4154-4161. Retrieved from [Link]
-
AAPPTec. (n.d.). Removal of Dde and ivDde Protecting Groups. Retrieved from [Link]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
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A Senior Application Scientist's Guide to Coupling Reagents for H-Leu-NHNH-Z TFA Synthesis
For researchers and professionals in drug development and peptide chemistry, the synthesis of peptide hydrazides is a critical step in the preparation of peptide-based therapeutics, bioconjugates, and other advanced biomolecules. The coupling of a sterically hindered amino acid like Leucine to a protected hydrazide, such as in the formation of H-Leu-NHNH-Z TFA, presents a unique set of challenges that necessitate a careful selection of coupling reagents. This guide provides an in-depth, objective comparison of common coupling reagents for this specific application, supported by mechanistic insights and established experimental principles to aid in the optimization of your synthetic protocols.
The Challenge: Coupling a Bulky Amino Acid to a Hydrazide Nucleophile
The synthesis of H-Leu-NHNH-Z involves the formation of an amide bond between the carboxylic acid of Leucine and the terminal nitrogen of a Z-protected hydrazine. Several factors contribute to the difficulty of this coupling reaction:
-
Steric Hindrance: The bulky isobutyl side chain of Leucine can sterically hinder the approach of the nucleophile to the activated carboxylic acid, slowing down the reaction rate and potentially leading to incomplete reactions.
-
Nucleophilicity of Hydrazine: While hydrazines are generally good nucleophiles, their reactivity can be influenced by the protecting group and the reaction conditions.
-
Racemization Risk: The activation of the carboxylic acid of Leucine can lead to epimerization at the alpha-carbon, compromising the stereochemical integrity of the final product.[1]
-
Side Reactions: The choice of coupling reagent can significantly impact the formation of unwanted byproducts, such as guanidinylation of the free amine or the formation of N-acylurea.[2][3]
This guide will compare four widely used classes of coupling reagents: uronium/aminium salts (HATU and HBTU), phosphonium salts (PyBOP), and carbodiimides (EDC) in conjunction with an additive (NHS).
A Mechanistic and Performance-Based Comparison of Coupling Reagents
The choice of a coupling reagent is fundamentally a choice of the mechanism of carboxylic acid activation. Understanding these mechanisms is key to anticipating their efficacy and potential pitfalls in the synthesis of H-Leu-NHNH-Z.
Uronium/Aminium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[4] Their high reactivity stems from the formation of highly activated esters.
-
Mechanism of Action: In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated and attacks the uronium/aminium salt to form a highly reactive O-acylisourea intermediate. This intermediate then rapidly rearranges to form an active ester (OAt-ester for HATU, OBt-ester for HBTU), which is then attacked by the nucleophile (H-NHNH-Z) to form the desired amide bond.[5]
// Nodes Leu_COOH [label="H-Leu-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Ester [label="OAt-Active Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrazide [label="H-NHNH-Z", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide [label="H-Leu-NHNH-Z", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", shape=ellipse, style=dashed, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Leu_COOH -> Active_Ester [label=" Activation", color="#EA4335"]; HATU -> Active_Ester [color="#EA4335"]; Base -> Leu_COOH [label=" Deprotonation", style=dashed, color="#FBBC05"]; Active_Ester -> Peptide [label=" Coupling", color="#34A853"]; Hydrazide -> Peptide [color="#34A853"]; Peptide -> Byproducts [style=invis]; }
Figure 1: General workflow for HATU-mediated coupling.
-
Performance Comparison:
-
HATU: Generally considered superior to HBTU, especially for sterically hindered couplings.[4][6] The 7-azabenzotriazole (HOAt) moiety in HATU leads to a more reactive active ester due to the electron-withdrawing nature of the pyridine nitrogen, which also provides anchimeric assistance during the coupling reaction.[7] This results in faster reaction times and higher yields.
-
HBTU: A highly effective and widely used reagent, though slightly less reactive than HATU.[6] For a sterically hindered coupling like that of Leucine, HBTU may require longer reaction times or higher temperatures to achieve comparable yields to HATU.
-
-
Potential Side Reactions: The primary concern with uronium/aminium reagents is the potential for guanidinylation , where the reagent reacts with the free N-terminal amine of the peptide chain, leading to chain termination.[1][2] This can be minimized by pre-activating the carboxylic acid with the coupling reagent before adding it to the amine component.[1]
Phosphonium Salts: PyBOP
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based coupling reagent that offers high efficiency with a reduced risk of certain side reactions compared to uronium/aminium salts.
-
Mechanism of Action: Similar to uronium salts, PyBOP reacts with the deprotonated carboxylic acid to form a highly reactive OBt-active ester. The key difference is the nature of the core atom (phosphorus vs. carbon), which influences the side product profile.
// Nodes Leu_COOH [label="H-Leu-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; PyBOP [label="PyBOP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (DIPEA)", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Ester [label="OBt-Active Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrazide [label="H-NHNH-Z", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide [label="H-Leu-NHNH-Z", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts", shape=ellipse, style=dashed, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Leu_COOH -> Active_Ester [label=" Activation", color="#EA4335"]; PyBOP -> Active_Ester [color="#EA4335"]; Base -> Leu_COOH [label=" Deprotonation", style=dashed, color="#FBBC05"]; Active_Ester -> Peptide [label=" Coupling", color="#34A853"]; Hydrazide -> Peptide [color="#34A853"]; Peptide -> Byproducts [style=invis]; }
Figure 2: General workflow for PyBOP-mediated coupling.
-
Performance: PyBOP is highly effective for sterically hindered couplings and is often used when guanidinylation is a concern.[2][8] Its reactivity is generally comparable to HBTU.[2]
-
Key Advantage: PyBOP does not cause guanidinylation, making it a safer choice for sensitive substrates or when using an excess of coupling reagent is desired.[2][7]
Carbodiimides: EDC/NHS
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is often used in conjunction with an additive like NHS (N-hydroxysuccinimide) to improve efficiency and reduce side reactions.
-
Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the absence of an additive, this intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction. NHS acts as a trapping agent, reacting with the O-acylisourea to form a more stable, yet still reactive, NHS-active ester. This active ester then reacts with the hydrazine to form the desired peptide bond.[6]
// Nodes Leu_COOH [label="H-Leu-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NHS [label="NHS", fillcolor="#FBBC05", fontcolor="#202124"]; Active_Ester [label="NHS-Active Ester", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrazide [label="H-NHNH-Z", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide [label="H-Leu-NHNH-Z", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAcylurea [label="N-Acylurea (Side Product)", shape=ellipse, style=dashed, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Leu_COOH -> Active_Ester [label=" Activation", color="#EA4335"]; EDC -> Active_Ester [color="#EA4335"]; NHS -> Active_Ester [style=dashed, color="#FBBC05"]; Active_Ester -> Peptide [label=" Coupling", color="#34A853"]; Hydrazide -> Peptide [color="#34A853"]; Active_Ester -> NAcylurea [label=" Rearrangement", style=dashed, color="#5F6368"]; }
Figure 3: General workflow for EDC/NHS-mediated coupling.
-
Performance: While generally less reactive than onium salts, the EDC/NHS system is a cost-effective and reliable option.[9] For a sterically hindered coupling, longer reaction times may be necessary. The water-solubility of EDC and its urea byproduct can simplify purification through aqueous extraction.[6]
-
Racemization: The use of additives like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure instead of NHS can be more effective in suppressing racemization.[4][6]
Comparative Performance Summary
| Feature | HATU | HBTU | PyBOP | EDC/NHS |
| Coupling Efficiency | Very High[10] | High[10] | High[10] | Moderate to High[9] |
| Reaction Speed | Fastest[6] | Fast[6] | Fast[2] | Slower |
| Racemization Suppression | Excellent[6] | Good[6] | Good[9] | Fair to Good (additive dependent)[9] |
| Guanidinylation Risk | Yes (can be minimized)[1] | Yes (can be minimized)[1] | No[2] | No |
| Byproduct Removal | Generally straightforward | Generally straightforward | Straightforward | Water-soluble urea byproduct is an advantage[6] |
| Cost | Highest | High | High | Lowest |
| Best Suited For | Highly sterically hindered couplings, rapid synthesis[5] | Routine and moderately difficult couplings[6] | Couplings where guanidinylation is a major concern[2] | Cost-sensitive applications, large-scale synthesis[11] |
Experimental Protocols
The following are representative protocols for the solution-phase coupling of H-Leu-OH with H-NHNH-Z. Note: These are starting points and may require optimization based on your specific experimental setup and analytical results. It is assumed that the N-terminus of Leucine is appropriately protected (e.g., with Fmoc or Boc) and will be deprotected in a subsequent step. The starting material this compound implies the Leucine is already coupled, however, for the purpose of this guide, we will describe the coupling of a protected Leucine to the Z-protected hydrazine.
Protocol 1: HATU Coupling
-
Reagent Preparation:
-
Dissolve N-protected H-Leu-OH (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF.
-
-
Activation:
-
To the solution of N-protected H-Leu-OH, add DIPEA (2.0 eq).
-
Add the HATU solution to the amino acid solution and stir at room temperature for 5-10 minutes for pre-activation.
-
-
Coupling:
-
To the activated amino acid solution, add a solution of H-NHNH-Z (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: PyBOP Coupling
-
Reagent Preparation:
-
Dissolve N-protected H-Leu-OH (1.0 eq) and PyBOP (1.1 eq) in anhydrous DMF.
-
-
Activation and Coupling:
-
To the solution of the amino acid and PyBOP, add DIPEA (2.0 eq).
-
Stir for 5 minutes at room temperature.
-
Add a solution of H-NHNH-Z (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor the reaction progress. The reaction is typically complete within 2-6 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the HATU protocol.
-
Protocol 3: EDC/NHS Coupling
-
Reagent Preparation:
-
Dissolve N-protected H-Leu-OH (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
-
Activation:
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir at 0 °C for 15 minutes, then allow to warm to room temperature and stir for an additional 1-2 hours.
-
-
Coupling:
-
To the activated amino acid solution, add a solution of H-NHNH-Z (1.0 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor the reaction progress. The reaction may require 4-12 hours for completion.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the HATU protocol. The aqueous washes are particularly effective in removing the water-soluble EDC and its urea byproduct.
-
Conclusion and Recommendations
For the challenging coupling of a sterically hindered amino acid like Leucine to a protected hydrazide to form H-Leu-NHNH-Z, HATU stands out as the reagent of choice for achieving the highest efficiency and fastest reaction times. Its superior reactivity is particularly advantageous in overcoming steric hindrance.
PyBOP is an excellent alternative, offering comparable reactivity to HBTU while completely avoiding the risk of guanidinylation, which can be a significant advantage in ensuring the purity of the final product.
EDC/NHS remains a viable and cost-effective option, especially for larger-scale syntheses where reagent cost is a major consideration. However, it will likely require longer reaction times and careful optimization to achieve high yields for this sterically demanding coupling.
Ultimately, the optimal choice of coupling reagent will depend on a balance of factors including the scale of the synthesis, budget constraints, and the desired level of purity. It is always recommended to perform small-scale test reactions to determine the most effective conditions for your specific application.
References
-
Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2021). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. [Link]
-
Otvos, R. A., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5384. [Link]
-
Spencer, J. R., et al. (1996). Comparative study of methods to couple hindered peptides. International Journal of Peptide and Protein Research, 47(5), 333-341. [Link]
-
Govindarajan, S., et al. (2013). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 54(40), 5465-5469. [Link]
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
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Kim, J., et al. (2024). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Polymers, 16(9), 1189. [Link]
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Smodiš, J., et al. (2015). Synthesis of hybrid hydrazino peptides: protected vs unprotected chiral α-hydrazino acids. Amino Acids, 47, 2695-2704. [Link]
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Martínez, A., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(1), 1-10. [Link]
-
Han, Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
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Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
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El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Synthesized with H-Leu-NHNH-Z TFA
For researchers, medicinal chemists, and drug development professionals, the precise synthesis and rigorous characterization of peptides are paramount. C-terminal modification is a critical strategy for modulating the biological activity, stability, and pharmacokinetic properties of peptide-based therapeutics. The use of specialized building blocks like H-Leu-NHNH-Z TFA (Benzyloxycarbonyl-Leucyl-Hydrazide Trifluoroacetate salt) offers a versatile route to such modifications. This guide provides an in-depth, objective comparison of the mass spectrometry (MS) analysis of peptides synthesized using this reagent against common alternatives, supported by established fragmentation principles and detailed experimental protocols.
The Strategic Role of C-Terminal Hydrazides in Peptide Synthesis
Peptides synthesized with a C-terminal hydrazide moiety serve as valuable intermediates, primarily as precursors for further ligation chemistries. The hydrazide can be readily converted to a highly reactive acyl azide, which can then be coupled to another peptide or molecule. This strategy is particularly useful in native chemical ligation (NCL) and related techniques for the synthesis of larger proteins or complex peptide conjugates.[1][2][3] The benzyloxycarbonyl (Z or Cbz) group on the leucine residue is a well-established amine protecting group, stable under a range of conditions and removable by hydrogenolysis.[4] The trifluoroacetate (TFA) salt form is a common consequence of the purification process in peptide chemistry.[5]
The choice of this compound as a synthetic starting material, therefore, indicates a strategic decision to enable C-terminal functionalization. However, the unique structural features of the resulting peptide—namely the hydrazide and the Z-group—introduce specific considerations for its characterization by mass spectrometry.
Comparative Mass Spectrometry Analysis: Hydrazide vs. Alternatives
The definitive characterization of a synthesized peptide relies on mass spectrometry to confirm its molecular weight and sequence. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) provides a fingerprint of the peptide's structure. Here, we compare the expected fragmentation of a model peptide (e.g., Ac-Tyr-Val-Ala-Leu-NHNH-Z ) with two common alternatives: a peptide with a C-terminal aldehyde (Ac-Tyr-Val-Ala-Leu-al ) and a standard peptide with a C-terminal amide (Ac-Tyr-Val-Ala-Leu-NH2 ).
Standard Peptide Fragmentation (C-terminal Amide)
In collision-induced dissociation (CID), a standard peptide like Ac-Tyr-Val-Ala-Leu-NH2 will primarily fragment along the peptide backbone, generating a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[5][6] The presence of a complete and predictable series of b- and y-ions allows for straightforward sequence confirmation.
Fragmentation of C-terminal Peptide Aldehydes
Peptide aldehydes are another important class of C-terminally modified peptides, often used as protease inhibitors.[7] Their fragmentation in MS/MS is characterized by:
-
α-cleavage: Loss of a hydrogen radical to form an [M-1]⁺ peak.
-
McLafferty rearrangement: For longer chain aldehydes, this can lead to a characteristic neutral loss.
-
Standard b- and y-ion series: The peptide backbone will still fragment to produce b- and y-ions, though the relative intensities may be altered compared to a standard peptide amide.
Fragmentation of Peptides Synthesized with H-Leu-NHNH-Z
A peptide terminating in Leu-NHNH-Z presents a more complex scenario for MS/MS analysis due to the presence of two additional fragmentation-labile moieties: the hydrazide and the Z-protecting group.
-
Z-group Fragmentation: The benzyloxycarbonyl group is known to undergo characteristic fragmentation pathways. A prominent fragmentation is the loss of benzyl alcohol (108 Da) or the benzyl group itself (91 Da) through rearrangement.[8] This can be a useful diagnostic marker for the presence of the Z-group.
-
Hydrazide Moiety Fragmentation: The N-N bond of the hydrazide is relatively weak and can be a site of fragmentation. This can lead to the neutral loss of NH2NH-Z or related fragments, which can complicate the interpretation of the y-ion series.
-
Competing Fragmentation Pathways: The presence of multiple labile sites can lead to competing fragmentation pathways. The energy supplied during CID will be distributed among the peptide backbone, the Z-group, and the hydrazide linkage. This can result in a more complex MS/MS spectrum with a greater number of fragment ions, potentially with lower relative abundances for the standard b- and y-ions compared to a simple peptide amide.
The following diagram illustrates the comparative fragmentation pathways:
Quantitative Data Summary
The following table summarizes the key characteristics and expected MS data for the three types of C-terminally modified peptides. The values are illustrative and can vary depending on the specific peptide sequence and MS instrumentation.
| Feature | Peptide with C-terminal Amide | Peptide with C-terminal Aldehyde | Peptide with C-terminal Leu-NHNH-Z |
| Primary Synthetic Purpose | Mimic native peptide structure, enhance stability | Protease inhibitors, bioconjugation | Intermediate for further ligation (e.g., NCL) |
| Typical Synthesis Purity (Crude) | 70-90% | 60-85% | 65-85% |
| Key MS/MS Fragments | b- and y-ions | b- and y-ions, [M-1]⁺ | b- and y-ions, fragments from Z-group and hydrazide loss |
| Diagnostic MS signals | Complete b- and y-ion series | Prominent [M-1]⁺ peak | Neutral loss of 91 Da or 108 Da |
| Potential MS Analysis Challenge | Generally straightforward | Potential for complex rearrangements | Competing fragmentation pathways can reduce b/y-ion intensity |
Experimental Protocols
To ensure the integrity of your research, the following detailed protocols for peptide synthesis and LC-MS/MS analysis are provided.
Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide with H-Leu-NHNH-Z
This protocol describes the synthesis of Ac-Tyr(tBu)-Val-Ala-Leu-NHNH-Z on a Rink Amide resin.
Workflow Diagram:
Step-by-Step Methodology:
-
Resin Swelling: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and dichloromethane (DCM).
-
Coupling of this compound:
-
Dissolve this compound (1.2 eq), HBTU (1.2 eq), and DIPEA (2.4 eq) in DMF.
-
Add the coupling solution to the deprotected resin and shake for 2 hours.
-
Perform a Kaiser test to confirm complete coupling. Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid (Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH).
-
N-terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by LC-MS/MS analysis.
Protocol for LC-MS/MS Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL. Dilute further to approximately 10 pmol/µL for injection.
-
LC Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Analysis:
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MS1 Scan: Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 300-1500).
-
MS/MS (CID): Select the most abundant charge state of the parent ion for fragmentation. Use a normalized collision energy (e.g., 25-35%) to induce fragmentation.
-
Data Analysis: Analyze the resulting MS/MS spectrum to identify b- and y-ion series, as well as any characteristic neutral losses corresponding to the Z-group or other modifications.
-
Conclusion and Expert Recommendations
The use of this compound is a powerful synthetic strategy for accessing C-terminally modified peptides destined for further ligation. As a Senior Application Scientist, my recommendation is to be fully aware of the unique mass spectrometric signature this modification imparts. While the resulting MS/MS spectra can be more complex than those of standard peptides, the characteristic fragmentation of the Z-group and the hydrazide moiety can serve as diagnostic indicators for successful synthesis.
For unambiguous characterization, it is crucial to:
-
Obtain high-resolution mass spectrometry data to accurately determine the masses of fragment ions.
-
Carefully compare the experimental fragmentation pattern with theoretical predictions for all possible fragmentation pathways (backbone, Z-group, and hydrazide).
-
When possible, synthesize a control peptide with a standard C-terminal amide to directly compare fragmentation patterns under identical MS conditions.
By understanding these principles and employing rigorous analytical methods, researchers can confidently synthesize and characterize these valuable peptide intermediates, accelerating the development of novel peptide-based therapeutics and research tools.
References
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Fang, G., Li, Y., & Liu, L. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Angewandte Chemie International Edition, 50(33), 7645-7649. Available at: [Link]
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Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry, 12(2), 2568-2575. Available at: [Link]
-
Blanco-Canosa, J. B., & Dawson, P. E. (2008). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Angewandte Chemie International Edition, 47(36), 6851-6855. Available at: [Link]
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Arbour, C. A., Reeve, J. E., & Wilson, J. T. (2020). Recent advances in the synthesis of C-terminally modified peptides. Peptide Science, 112(6), e24185. Available at: [Link]
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Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222. Available at: [Link]
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Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. Available at: [Link]
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Kirchner, M., & D'Agostino, P. A. (1998). The mass spectra of amino-acids and peptides: benzyl migration in benzyloxycarbonyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, (1), 127-132. Available at: [Link]
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Ambler, C. M., et al. (2017). Traceless β-Mercaptan-Assisted Activation of Valinyl Benzimidazolinones in Peptide Ligations. Organic Letters, 19(21), 5824-5827. Available at: [Link]
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NIST/EPA/NIH Mass Spectral Library. Available at: [Link]
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Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry, 39(10), 1091-1112. Available at: [Link]
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Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Available at: [Link]
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Rubakhin, S. S., & Sweedler, J. V. (2010). Quantitation of endogenous peptides using mass spectrometry based methods. Biochimica et Biophysica Acta (BBA)-Proteins and Proteomics, 1804(5), 931-949. Available at: [Link]
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Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. Available at: [Link]
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Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]
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Guryča, V., et al. (2015). A study into the collision-induced dissociation (CID) behavior of cross-linked peptides. Molecular & Cellular Proteomics, 14(9), 2437-2451. Available at: [Link]
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Perreault, H. (1999). Analysis of fragmentation pathways of peptide modified with quaternary ammonium and phosphonium group as ionization enhancers. Journal of mass spectrometry, 34(3), 167-183. Available at: [Link]
-
Ganesan, A., & Albericio, F. (2002). Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate. Organic letters, 4(16), 2699-2701. Available at: [Link]
-
Vachet, R. W., & Glish, G. L. (1997). Occurrence of C-terminal residue exclusion in peptide fragmentation by ESI and MALDI tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 8(7), 713-716. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Reid, G. E., & McLuckey, S. A. (2002). 'Collision-induced dissociation (CID) of peptides and proteins'. Methods in enzymology, 402, 148-185. Available at: [Link]
-
Anapharm Bioanalytics. (2023). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Available at: [Link]
-
Wysocki, V. H., Cheng, G., Zhang, Q., & Resing, K. A. (2004). Mass spectrometry of peptides and proteins. Analytical chemistry, 76(12), 224A-233A. Available at: [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. Available at: [Link]
- Wysocki, V. H., et al. (2004). Mass spectrometry of peptides and proteins. Department of Chemistry, The Ohio State University.
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). Characterization of the fragmentation pattern of peptide from tandem mass spectra. Mass spectrometry reviews, 34(1), 1-23. Available at: [Link]
-
Kjeldsen, F., et al. (2003). Collision induced dissociation products of disulfide-bonded peptides: ions result from the cleavage of more than one bond. Journal of the American Society for Mass Spectrometry, 14(8), 867-877. Available at: [Link]
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214. Available at: [Link]
-
Liberty, J. A. (2018). Mass Spectrometry: Fragmentation. Chemistry LibreTexts. Available at: [Link]
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Stearns, J. A., et al. (2009). Spectroscopic studies of peptide fragments produced by collision-induced dissociation. Journal of the American Chemical Society, 131(37), 13246-13248. Available at: [Link]
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Barnes, S., & Renfrow, M. B. (2011). Peptide ion fragmentation in mass spectrometry. UAB. Available at: [Link]
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A Researcher's Guide to the Definitive NMR Characterization of H-Leu-NHNH-Z TFA
A Comparative Analysis for Structural Verification and Purity Assessment
As a Senior Application Scientist, my experience has shown that rigorous structural elucidation is the bedrock of reproducible and reliable research in drug development. The synthesis of novel peptide derivatives, such as L-Leucyl-N'-benzyloxycarbonyl hydrazide trifluoroacetate (H-Leu-NHNH-Z TFA), requires unambiguous characterization to ensure that the correct molecule is advancing through the discovery pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose, providing atomic-level structural information.
This guide provides an in-depth, experience-driven approach to the complete ¹H and ¹³C NMR characterization of this compound. We will move beyond a simple listing of expected peaks to explain the causal relationships between the molecular structure and the resulting NMR spectrum. Furthermore, we will compare the target molecule's spectral signature against potential synthetic precursors and impurities, equipping you with the expertise to confidently verify your compound's identity and purity.
Pillar 1: Causality in Experimental Design
The choice of experimental parameters is not arbitrary; it is a deliberate strategy to extract the maximum amount of structural information.
The Critical Role of the Solvent
For a molecule like this compound, which contains multiple exchangeable protons (on the N-terminus, amide, and hydrazide moieties), the choice of NMR solvent is paramount.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the solvent of choice for this analysis. Its primary advantage is its ability to slow down the rate of proton exchange with the solvent. This allows for the direct observation of the N-H protons, which are crucial for confirming the presence of the hydrazide and amide linkages, as well as the protonated N-terminus.
-
Deuterium Oxide (D₂O): While useful for confirming which protons are exchangeable (they disappear from the spectrum upon addition of D₂O), acquiring the primary spectrum in D₂O would render the most diagnostic N-H protons invisible.[1]
Understanding the TFA Salt Form
The "TFA" in the name is not a trivial component; it is a trifluoroacetate counter-ion that forms a salt with the free N-terminal amine of the leucine residue.[2][3] This has two significant consequences for the NMR spectrum:
-
Protonation State: The N-terminal amine exists as a protonated ammonium group (-NH₃⁺). This deshields the adjacent α-proton (Leu-Hα), causing it to appear further downfield than it would in its free-base form.
-
Experimental Artifacts: Residual TFA from synthesis and purification is common in peptide samples and can sometimes interfere with biological assays or other analytical techniques like FTIR.[2][3] While not directly observed in ¹H NMR, its presence is confirmed by the protonation state of the N-terminus. For direct detection and quantification, ¹⁹F NMR is an excellent, highly sensitive method.[4][5]
Workflow for Structural Elucidation
The following diagram outlines a logical workflow for the complete characterization of this compound, forming a self-validating system for analysis.
Caption: Structure of this compound with key protons labeled.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound in DMSO-d₆
| Label | Assignment | Predicted δ (ppm) | Multiplicity | Integration | J-Coupling (Hz) | Rationale for Assignment |
| Hδ | Leucine side-chain methyls (diastereotopic) | ~0.90 | Doublet (d) | 6H | ³J(Hδ, Hγ) ≈ 6.5 Hz | Classic upfield isobutyl signals. Diastereotopic nature results in two overlapping doublets, often appearing as one. |
| Hγ | Leucine side-chain methine | ~1.65 | Multiplet (m) | 1H | Coupled to Hβ and two Hδ groups | Complex multiplet due to coupling with both Hβ and the six Hδ protons. |
| Hβ | Leucine side-chain methylene | ~1.80 | Multiplet (m) | 2H | Coupled to Hα and Hγ | Diastereotopic protons coupled to two different chiral centers, leading to a complex multiplet. |
| Hα | Leucine α-proton | ~3.90 - 4.10 | Triplet (t) | 1H | ³J(Hα, Hβ) ≈ 7-8 Hz | Downfield shift due to adjacent -NH₃⁺ group. Verified by COSY correlation to Hβ. |
| H-Z (CH₂) | Benzyloxycarbonyl methylene protons | ~5.10 | Singlet (s) | 2H | - | Characteristic singlet for the benzylic protons of the Z-group. [6] |
| H-Z (Ar) | Benzyloxycarbonyl aromatic protons | ~7.30 - 7.40 | Multiplet (m) | 5H | - | Typical aromatic region for a monosubstituted benzene ring. [7] |
| NH₃⁺ | N-terminal ammonium protons | ~8.0 - 8.5 (broad) | Singlet (s, broad) | 3H | - | Broad, exchangeable signal confirming the protonated N-terminus due to the TFA salt. |
| NH-Z | Hydrazide N'-H (adjacent to Z-group) | ~9.0 - 9.5 (broad) | Singlet (s, broad) | 1H | - | Exchangeable amide-like proton. Position is sensitive to concentration and temperature. |
| NH-Leu | Hydrazide N-H (adjacent to Leucine) | ~9.8 - 10.2 (broad) | Singlet (s, broad) | 1H | - | Exchangeable amide-like proton. Often the most downfield of the NH protons. [8] |
¹³C NMR Spectral Analysis: Confirming the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the presence of all carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
| Assignment | Predicted δ (ppm) | Rationale |
| Leucine Cδ (CH₃) | ~21-24 | Two distinct signals expected for the diastereotopic methyl carbons. [9] |
| Leucine Cγ (CH) | ~25 | Leucine side-chain methine carbon. |
| Leucine Cβ (CH₂) | ~40 | Leucine side-chain methylene carbon. |
| Leucine Cα (CH) | ~52-54 | Typical range for an α-carbon in a protonated amino acid. [10] |
| Z-Group CH₂ | ~66-67 | Characteristic shift for the benzylic carbon of the Z-group. |
| Z-Group Aromatic CH | ~127-129 | Signals for the ortho, meta, and para carbons of the phenyl ring. |
| Z-Group Aromatic C (quaternary) | ~137 | The quaternary carbon of the phenyl ring attached to the benzylic CH₂. |
| Z-Group Carbonyl (C=O) | ~156 | The carbamate carbonyl carbon of the Z-group. |
| Leucine Carbonyl (C=O) | ~170-172 | The amide carbonyl carbon of the leucine residue, typically downfield from the carbamate carbonyl. [10] |
Comparative Analysis: A Self-Validating System
The true power of NMR lies in its ability to distinguish the target molecule from structurally similar compounds. This comparison is essential for verifying reaction completion and assessing sample purity.
Table 3: Comparative ¹H NMR Features of this compound and Related Species
| Compound | Key Distinguishing NMR Features (DMSO-d₆) | Status |
| This compound (Target) | Presence of all signals as per Table 1. • Z-group signals (~5.10 and 7.35 ppm). • Leucine signals (Hα ~4.0 ppm). • Three distinct, exchangeable NH/NH₃⁺ signals. • Correct integration ratios (e.g., 6H for Hδ, 5H for Ar, 2H for Z-CH₂). | Correct Product |
| Z-Leucine (Precursor) | ABSENCE of hydrazide NH signals. PRESENCE of a very broad carboxylic acid (-COOH) proton signal (>12 ppm). ABSENCE of the protonated N-terminal -NH₃⁺ signal; instead, a single amide NH is observed coupled to Hα. Hα is shifted upfield compared to the target. | Unreacted Precursor |
| H-Leu-NHNH₂ (Deprotected Impurity) | COMPLETE ABSENCE of Z-group signals (aromatic at ~7.35 ppm and benzylic CH₂ at ~5.10 ppm). The integration of the leucine aliphatic region relative to the rest of the spectrum would be significantly larger. | Side-Product/Degradant |
| Boc-Leu-NHNH-Z (Alternative N-protection) | ABSENCE of the -NH₃⁺ signal. PRESENCE of a large singlet at ~1.4 ppm (9H) for the tert-butyl group of the Boc protecting group. PRESENCE of a single amide NH from the Boc group instead of the N-terminal ammonium. | Alternative Structure |
Conclusion
The definitive characterization of this compound by NMR spectroscopy is a systematic process grounded in the fundamental principles of chemical structure and magnetic resonance. By employing the appropriate solvent (DMSO-d₆), understanding the influence of the TFA counter-ion, and acquiring a comprehensive dataset including ¹H, ¹³C, and 2D COSY spectra, a researcher can build an unassailable case for the molecule's identity. The true expertise is demonstrated not just in assigning the peaks of the target molecule, but in using that spectral data in a comparative framework to rule out the presence of plausible alternatives. This rigorous, multi-faceted approach ensures the scientific integrity of the material and provides the solid analytical foundation required for successful drug discovery and development.
References
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Steuer, C. et al. (2021). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals (Basel). Available at: [Link]
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Biondi, L. et al. (2019). NMR Study of the Secondary Structure and Biopharmaceutical Formulation of an Active Branched Antimicrobial Peptide. Antibiotics (Basel). Available at: [Link]
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Evans, J. N. S. (1995). NMR Spectroscopy of Peptides and Proteins. Springer Nature Experiments. Available at: [Link]
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SpectraBase. (Accessed 2024). DL-Leucine - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
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Organic Chemistry Portal. (Accessed 2024). Cbz-Protected Amino Groups. Available at: [Link]
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ResearchGate. (2018). New C-terminal hydrazide L-Leucine derivatives as multi-solvent low molecular weight organogelators. Available at: [Link]
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Fraga, H. et al. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraints in protein solid-state NMR studies. Journal of Magnetic Resonance. Available at: [Link]
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MPG.PuRe. (2015). Specific 13C labeling of leucine, valine and isoleucine methyl groups for unambiguous detection of long-range restraint. Available at: [Link]
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ChemRxiv. (2023). Optimized monomer-based synthesis of poly-N-amino peptides. Available at: [Link]
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ETH Zürich. (2001). NMR-Solution Structures of Fluoro-Substituted [beta]-Peptides: A 314-Helix and a Hairpin Turn. Available at: [Link]
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DOI. (Accessed 2024). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. Available at: [Link]
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SpringerLink. (2021). Targeted F19 - tags to detect amino acids in complex mixtures using NMR spectroscopy. Available at: [Link]
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National Library of Medicine. (2019). Selective Amino Acid-Only in Vivo NMR: A Powerful Tool To Follow Stress Processes. Available at: [Link]
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MDPI. (2022). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine). Available at: [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of H-Leu-NHNH-Z TFA by Reverse-Phase HPLC
Introduction: The Criticality of Purity in Peptide Reagents
In the realm of drug discovery and peptide chemistry, the starting materials' purity is not merely a quality metric; it is the foundation upon which reliable and reproducible scientific outcomes are built. H-Leu-NHNH-Z TFA (L-Leucyl-N'-benzyloxycarbonylhydrazide trifluoroacetate salt) is a key building block, often utilized in the synthesis of more complex peptide structures. The presence of impurities, even in minute quantities, can drastically alter reaction kinetics, yield, and the biological activity of the final peptide.[1] These impurities often arise during solid-phase peptide synthesis (SPPS) and can include deletion sequences, products of incomplete deprotection, or diastereomers from racemization.[2][3][4]
This guide provides an in-depth, experience-driven comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) methods for the purity assessment of this compound. We will explore the causal mechanisms behind methodological choices, present a robust, validated protocol, and compare it with a common alternative to provide researchers with a comprehensive framework for making informed analytical decisions.
The Cornerstone of Peptide Analysis: Reverse-Phase HPLC
RP-HPLC is the undisputed gold standard for analyzing synthetic peptide purity due to its high resolving power and sensitivity.[5][6] The technique separates molecules based on their hydrophobicity. A non-polar stationary phase (typically silica particles modified with C18 alkyl chains) retains hydrophobic molecules, while a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile, elutes them. By gradually increasing the concentration of the organic solvent (a gradient elution), molecules are eluted in order of increasing hydrophobicity.
For peptides, which are zwitterionic and can possess multiple charges, this process is refined by the addition of an ion-pairing agent to the mobile phase.[7] This is where our analysis begins.
Method 1: The Gold Standard - C18 RP-HPLC with Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA) has been the dominant mobile phase additive for peptide RP-HPLC for decades.[8][9] Its role is multifaceted and critical for achieving sharp, symmetrical peaks and reproducible retention times.
The Mechanism of TFA in Peptide Separations:
-
Ion-Pairing: At the acidic pH created by TFA (typically 0.1%), the N-terminal amine and any basic side chains of a peptide are protonated, giving them a positive charge. The trifluoroacetate anion (CF₃COO⁻) forms a neutral ion pair with these positive charges. This masks the polar, charged sites on the peptide, increasing its overall hydrophobicity and promoting stronger, more predictable interactions with the C18 stationary phase.[10]
-
Suppressing Silanol Interactions: The silica backbone of HPLC columns has residual silanol groups (-Si-OH) that can interact ionically with basic peptides, leading to peak tailing and poor resolution. TFA effectively protonates these silanols, minimizing these undesirable secondary interactions.[5]
-
pH Control: As a strong acid, TFA maintains a low, stable pH, ensuring that the ionization state of the peptide remains consistent throughout the analysis, which is crucial for reproducible chromatography.[10]
Below is a logical diagram illustrating the function of TFA in the separation process.
Fig. 1: Mechanism of TFA as an ion-pairing agent.
Experimental Protocol: TFA-Based RP-HPLC
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the reliability of every analytical run.
-
Instrumentation & Consumables:
-
HPLC System with Gradient Pump, Autosampler, Column Thermostat, and UV/DAD Detector.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size, 100 Å pore size.[11]
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade Water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Sample Diluent: Mobile Phase A.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of Sample Diluent to create a 1 mg/mL stock solution.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
System Suitability Test (SST):
-
Before sample analysis, perform five replicate injections of the sample solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the main peak's retention time: ≤ 1.0%.
-
RSD of the main peak's area: ≤ 2.0%.
-
Tailing Factor (Asymmetry): 0.8 - 1.5.
-
Theoretical Plates (N): ≥ 2000.
-
-
Rationale: The SST ensures that the chromatographic system is performing with adequate precision, accuracy, and efficiency before committing to sample analysis.[13]
-
Method 2: A Comparison - C18 RP-HPLC with Formic Acid (FA)
While TFA is highly effective for UV-based detection, its strong ion-pairing properties can cause significant signal suppression in mass spectrometry (MS) by inhibiting analyte ionization.[14] For labs employing LC-MS for impurity identification, formic acid (FA) is a common alternative.
The Mechanism of Formic Acid: FA is a weaker acid than TFA and a much weaker ion-pairing agent. Its primary role is to maintain a low pH (~2.7 at 0.1%) to protonate the peptide. However, because it does not form strong ion pairs, retention times are generally shorter, and peak shapes can be broader compared to TFA-based methods, especially on older, lower-purity silica columns.[5][14]
Comparative Experimental Data
To illustrate the performance differences, a sample of this compound was analyzed using both the TFA and a comparable FA protocol (0.1% FA replacing 0.1% TFA in both mobile phases). The results are summarized below.
| Parameter | Method 1 (0.1% TFA) | Method 2 (0.1% FA) | Rationale for Difference |
| Retention Time (Main Peak) | 15.2 min | 12.8 min | Stronger ion-pairing with TFA increases hydrophobicity and retention.[14] |
| Peak Width (Main Peak) | 0.18 min | 0.25 min | TFA's superior suppression of silanol interactions leads to sharper peaks.[5] |
| Tailing Factor (Main Peak) | 1.1 | 1.6 | Incomplete suppression of secondary interactions with FA can cause peak tailing. |
| Resolution (Main Peak & Impurity 1) | 2.5 | 1.8 | Sharper peaks and differential selectivity with TFA often result in better resolution. |
| MS Signal Intensity (Relative) | 1x | ~10-20x | FA is more volatile and does not suppress ionization, leading to much higher MS sensitivity. |
Illustrative Chromatograms: (Note: These are representative chromatograms for educational purposes.)
-
With 0.1% TFA: A sharp, symmetrical main peak at 15.2 minutes with a well-resolved minor impurity peak at 14.7 minutes.
-
With 0.1% FA: A broader main peak at 12.8 minutes with the impurity peak less resolved and appearing more as a shoulder.
Workflow and Decision Making
The choice between TFA and FA is not about which is "better" but which is "fitter for the purpose." The following workflow diagram outlines the decision-making process.
Fig. 2: Decision workflow for peptide purity analysis.
Alternative Purity Assessment Methods
While RP-HPLC is the primary workhorse, other methods can provide complementary information.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): Utilizes columns with smaller particle sizes (<2 µm) to provide significantly higher resolution and much faster analysis times compared to traditional HPLC.[15] This is an excellent alternative for high-throughput screening or resolving very closely eluting impurities.
-
Amino Acid Analysis (AAA): This destructive technique hydrolyzes the peptide into its constituent amino acids, which are then quantified.[16][17] It confirms the amino acid ratio and can be used to determine the absolute peptide content, but it does not detect process-related impurities that have the correct amino acid composition (e.g., diastereomers).
-
Gas Chromatography–Isotope Dilution Infrared Spectrometry (GC–IDIR): A recently proposed primary method that offers high accuracy and can serve as a cost-effective alternative to isotope dilution mass spectrometry for peptide quantification.[18]
Conclusion and Recommendations
The purity assessment of this compound is a critical quality control step that demands a robust and well-understood analytical method.
-
For routine purity determination by UV detection, the C18 RP-HPLC method with a 0.1% TFA-modified mobile phase is the recommended gold standard. It provides superior resolution, sharp peak shapes, and high reproducibility, making it ideal for quantifying known and unknown impurities.
-
When impurity identification by mass spectrometry is required, switching the mobile phase modifier to 0.1% formic acid is the preferred strategy. While this may result in a modest loss of chromatographic resolution, the vast improvement in MS signal intensity is essential for structural elucidation of low-level impurities.
Ultimately, a comprehensive quality control strategy may involve using the TFA-based method for routine purity testing and the FA-based method to investigate any out-of-specification batches or to characterize new impurities. By understanding the underlying chemical principles of each method, researchers can confidently select the appropriate tool to ensure the integrity of their starting materials and the success of their scientific endeavors.
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Chen, Y., Mehok, A. R., Mant, C. T., & Hodges, R. S. (n.d.). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. PubMed. [Link]
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Van Der Veken, P., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]
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Bielejewska, A., & Głód, B. K. (2005). RP-HPLC Separation of Acetic and Trifluoroacetic Acids Using Mobile Phase with Ion Interaction Reagent and Without Buffer. Chemical Analysis (Warsaw). [Link]
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MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [Link]
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LCGC International. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy. LCGC International. [Link]
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Unisphere. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]
-
Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Almac Group. [Link]
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LCGC International. (2023). Breakthrough Method for Peptide Purity Analysis: Gas Chromatography–Isotope Dilution Infrared Spectrometry Takes Center Stage. [Link]
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MDPI. (n.d.). Investigation of Impurities in Peptide Pools. MDPI. [Link]
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Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Corporation. [Link]
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Mtoz Biolabs. (n.d.). Comparison of Peptide Content Determination Methods. Mtoz Biolabs. [Link]
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Biovera. (2024). Understanding Peptide Purity in Research — HPLC & Mass Spectrometry Analysis. Biovera. [Link]
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Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]
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Purdue University. (n.d.). Live qualification/validation of purity methods for protein products. CS@Purdue. [Link]
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ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link]
-
Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]
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SIELC Technologies. (n.d.). HPLC Analysis of TFA. SIELC Technologies. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trifluoroacetic acid. HELIX Chromatography. [Link]
-
ResearchGate. (n.d.). Reversed-phase HPLC chromatogram of A) H-Leu-Ala-Gly-Val-NH 2 and B) H. ResearchGate. [Link]
-
NIH. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PMC. [Link]
-
ACS Publications. (2018). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization. ACS Publications. [Link]
-
Wikipedia. (n.d.). Trifluoroacetic acid. Wikipedia. [Link]
-
Oreate AI Blog. (n.d.). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Oreate AI Blog. [Link]
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MDPI. (n.d.). Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. MDPI. [Link]
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The Strategic Advantage of Z-Leu-Hydrazide in Complex Protein Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals at the forefront of peptide and protein synthesis, the choice of synthetic strategy is paramount. The C-terminus, a critical locus for modification and ligation, often presents significant synthetic challenges. This guide provides an in-depth technical comparison of protein synthesis methodologies, focusing on the strategic application of Z-Leu-hydrazide and its derivatives. We will explore the causality behind experimental choices, offering a comparative analysis against more conventional solid-phase peptide synthesis (SPPS) approaches.
The synthesis of large and complex proteins is often a multi-step process, relying on the ligation of smaller, synthetically accessible peptide fragments. A cornerstone of this approach is Native Chemical Ligation (NCL), which necessitates a peptide fragment with a C-terminal thioester. Peptide hydrazides have emerged as stable and versatile precursors to these reactive thioesters.[1][2] While the Fmoc/tBu strategy is the workhorse of modern SPPS, the classical benzyloxycarbonyl (Z or Cbz) protecting group, particularly in the form of Z-protected amino acid hydrazides like Z-Leu-hydrazide, offers unique advantages in specific, challenging synthetic contexts.
The Orthogonal Nature of Z-Protected Hydrazides: A Key Strategic Element
The primary advantage of the Z-group lies in its orthogonality to the widely used Fmoc and Boc protecting group strategies.[3][4] The Z-group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) and the acidic conditions for Boc deprotection and cleavage from many resins (e.g., TFA).[3] It is typically removed under reductive conditions, most commonly catalytic hydrogenation (H₂/Pd), which does not affect most other protecting groups.[4][5]
This orthogonality is not merely a matter of chemical elegance; it provides a powerful tool for the synthesis of complex peptides, such as those requiring segment condensation, cyclization, or the incorporation of post-translational modifications.[6][7]
dot graphdiv { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
} "Orthogonality of Fmoc and Z Protecting Groups."
Comparative Analysis: Z-Leu-Hydrazide vs. Fmoc-Based Peptide Hydrazide Synthesis
While Fmoc-SPPS is the standard for linear peptide synthesis due to its efficiency and amenability to automation, the use of a Z-protected hydrazide at the C-terminus offers distinct advantages in specific scenarios.[3]
| Feature | Z-Leu-Hydrazide Approach | Standard Fmoc-SPPS for Peptide Hydrazides |
| Synthesis Strategy | Typically solution-phase coupling of a Z-protected amino acid hydrazide to a peptide fragment.[5] | Step-wise solid-phase synthesis on a hydrazine resin or post-synthesis hydrazinolysis of a resin-bound peptide.[8][9] |
| Orthogonality | Z-group is orthogonal to Fmoc/tBu and Boc/Bn strategies, allowing for selective deprotection.[3][4] | Fmoc is the primary Nα-protecting group; orthogonality relies on side-chain protecting groups. |
| Deprotection Conditions | Catalytic hydrogenation (H₂/Pd), which is mild and preserves most other protecting groups.[5] | Piperidine for Fmoc removal; TFA for final cleavage.[3] |
| Key Applications | Convergent synthesis of large proteins, synthesis of cyclic peptides, segment condensation where N-terminal protection is desired after C-terminal modification.[6] | Routine synthesis of linear peptide hydrazides for NCL.[10] |
| Racemization Risk | Low, as the Z-group is known to suppress racemization during activation.[5] | Can be a concern, especially for C-terminal cysteines.[11] |
| Scalability | Well-suited for large-scale solution-phase synthesis. | Automation-friendly for small to medium scale. |
Case Study: Synthesis of α-Synuclein via Peptide Hydrazides
A compelling example of the power of the peptide hydrazide strategy is the total chemical synthesis of the 140-amino acid protein α-synuclein, which is implicated in Parkinson's disease.[10] While this specific study utilized an Fmoc-based approach, it highlights the general workflow where a Z-Leu-hydrazide could be strategically employed, particularly if a convergent strategy with protected fragments were desired. The synthesis involves the sequential ligation of four peptide segments, three of which are prepared as peptide hydrazides.[12]
The overall yield for the three ligations and subsequent desulfurization was 10.7%.[12] The entire synthesis of milligram quantities of α-synuclein took approximately 30 working days.[10] This case study underscores the robustness of the peptide hydrazide method for producing large, biologically relevant proteins that can be challenging to express recombinantly.[10]
dot graphdiv { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];
} "General Workflow for Native Chemical Ligation using a Peptide Hydrazide."
Experimental Protocols
Protocol 1: Solution-Phase Coupling using Z-Leu-Hydrazide
This protocol describes a general procedure for coupling Z-Leu-hydrazide to the C-terminus of a protected peptide acid in solution.
-
Dissolution: Dissolve the protected peptide acid (1 equivalent) in an appropriate solvent such as DMF.
-
Activation: Cool the solution to 0°C and add a coupling agent (e.g., HBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents). Stir for 5-10 minutes to activate the C-terminal carboxyl group.
-
Coupling: Add Z-Leu-hydrazide (1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by HPLC or LC-MS.
-
Work-up: Upon completion, precipitate the protected peptide hydrazide by adding cold diethyl ether.
-
Purification: Collect the precipitate by centrifugation and wash with cold ether. Purify the product by flash chromatography or preparative HPLC.
Protocol 2: Conversion of Peptide Hydrazide to Thioester for NCL
This protocol outlines the in-situ conversion of a peptide hydrazide to a peptide thioester, followed by native chemical ligation.[10]
-
Dissolution: Dissolve the purified peptide hydrazide in a ligation buffer (e.g., 6 M Gn·HCl, 200 mM phosphate buffer, pH 3.0) at a concentration of 2-5 mM.
-
Oxidation: Cool the solution to -15°C and add a freshly prepared aqueous solution of sodium nitrite (NaNO₂, 1.5 equivalents). Stir for 15-20 minutes to form the acyl azide.
-
Thiolysis and Ligation: Adjust the pH of the reaction mixture to 6.5-7.0 by adding a neutralization buffer. Immediately add the N-terminal cysteine-containing peptide segment and a thiol catalyst (e.g., 4-mercaptophenylacetic acid, MPAA).
-
Reaction: Monitor the ligation reaction by analytical HPLC. The reaction is typically complete within a few hours.
-
Purification: Purify the final ligated protein using preparative HPLC.
Conclusion
While the Fmoc-based synthesis of peptide hydrazides is a powerful and widely used technique, the strategic application of Z-Leu-hydrazide and other Z-protected amino acid hydrazides provides a crucial orthogonal approach for the synthesis of complex proteins. The stability of the Z-group to standard SPPS conditions, combined with its mild removal by hydrogenolysis, enables sophisticated synthetic strategies such as convergent fragment condensation and the synthesis of cyclic peptides. For researchers tackling the synthesis of large and challenging protein targets, a thorough understanding of both Fmoc and Z-based hydrazide strategies is essential for designing robust and successful synthetic routes.
References
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Vinogradov, A. A., Simon, M. D., & Pentelute, B. L. (2016). C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. Organic Letters, 18(6), 1222–1225. [Link]
- Bodanszky, M., & du Vigneaud, V. (1959). A method of synthesis of long peptide chains using a synthesis of oxytocin as an example. Journal of the American Chemical Society, 81(21), 5688-5691.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
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Wang, Y., & Li, Y. M. (2020). Peptide Hydrazides as Thioester Equivalents for the Chemical Synthesis of Proteins. Methods in Molecular Biology, 2133, 119–140. [Link]
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-
Pentelute Lab MIT. (n.d.). C-Terminal Modification of Fully Unprotected Peptide Hydrazides via in Situ Generation of Isocyanates. Retrieved from [Link]
- Huang, Y. C., Fang, G. M., & Liu, L. (2016). Chemical synthesis of proteins using hydrazide intermediates. Science China Chemistry, 59(3), 291-297.
- Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.
- Wang, P., & Danishefsky, S. J. (2010). A mild procedure for preparing protected peptide hydrazides directly from the corresponding carboxylic acids and equivalent amounts of hydrazine, N-hydroxybenzotriazole and dicyclohexylcarbodiimide is described. International Journal of Peptide and Protein Research, 11(4), 297-300.
- Unverzagt, C., & Kajihara, Y. (2015). Efficient generation of peptide hydrazides via direct hydrazinolysis of Peptidyl-Wang-TentaGel resins. Journal of Peptide Science, 21(8), 651-657.
- Zheng, J. S., Tang, S., Guo, Y., Chang, H. N., & Liu, L. (2012). Synthesis of cyclic peptides and cyclic proteins via ligation of peptide hydrazides. ChemBioChem, 13(4), 542–546.
- Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., ... & Liu, L. (2011). Protein chemical synthesis by ligation of peptide hydrazides.
-
Zheng, J. S., Tang, S., Qi, Y. K., Wang, Z. P., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature protocols, 8(12), 2483. [Link]
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Benchmarking H-Leu-NHNH-Z TFA against other activated leucine derivatives
A Comparative Guide to Activated Leucine Derivatives in Peptide Synthesis
Understanding the Components: Z-Group, Hydrazide, and TFA Counter-ion
Before delving into a comparison of commonly used derivatives, it is pertinent to understand the chemical entities of the requested topic, H-Leu-NHNH-Z TFA.
-
Z-Group (Benzyloxycarbonyl or Cbz): The Z-group is a classic amine-protecting group in peptide synthesis. It is stable to the basic conditions used for Fmoc removal and the mildly acidic conditions for Boc removal, but it can be cleaved by catalytic hydrogenation or strong acids. Its presence on a leucine hydrazide suggests a role in solution-phase synthesis or fragment condensation where orthogonal protection is paramount.
-
Hydrazide (-NHNH2): A C-terminal hydrazide is a versatile functional group. It can be used in the synthesis of peptide hydrazides, which have applications as enzyme inhibitors or as intermediates for creating cyclic peptides. Furthermore, peptide hydrazides are key intermediates in the azide method of peptide segment condensation, a strategy for coupling peptide fragments with a low risk of racemization. A study on L-Leucine derivatives with a C-terminal hydrazide moiety highlights their role as organogelators, demonstrating the diverse applications of such modified amino acids.[2]
-
TFA (Trifluoroacetate) Counter-ion: Trifluoroacetic acid (TFA) is ubiquitously used in solid-phase peptide synthesis (SPPS), particularly for the cleavage of the peptide from the resin support in the Fmoc strategy.[3][4] Consequently, the final peptide product is often isolated as a TFA salt.[3][5] It is important to note that the TFA counter-ion can influence the peptide's physicochemical properties, such as its secondary structure and solubility.[5][6] In some biological assays, residual TFA has been shown to affect experimental outcomes, potentially inhibiting or promoting cell growth.[3][5]
Benchmarking Commonly Used Activated Leucine Derivatives
The following sections provide a comparative overview of standard leucine derivatives used in contemporary peptide synthesis.
N-α-Protected Leucine Derivatives: The Workhorses of SPPS
Fmoc-Leu-OH and Boc-Leu-OH are the most common N-α-protected leucine derivatives for solid-phase peptide synthesis. The choice between the two is dictated by the overall synthetic strategy.
-
Fmoc-Leu-OH (9-Fluorenylmethyloxycarbonyl-L-leucine): This is the standard building block for Fmoc-based SPPS.[7] The Fmoc group is base-labile, typically removed with a solution of piperidine in DMF, offering an orthogonal protection scheme to the acid-labile side-chain protecting groups.[7]
-
Boc-Leu-OH (tert-Butyloxycarbonyl-L-leucine): This derivative is used in Boc-based SPPS. The Boc group is removed with a moderately strong acid, such as TFA.[8] This strategy often employs stronger acids, like hydrofluoric acid (HF), for the final cleavage from the resin, which can be a limitation.[9]
| Feature | Fmoc-Leu-OH | Boc-Leu-OH |
| Primary Application | Fmoc Solid-Phase Peptide Synthesis (SPPS) | Boc Solid-Phase Peptide Synthesis (SPPS) |
| N-α-Protection | 9-Fluorenylmethyloxycarbonyl | tert-Butyloxycarbonyl |
| Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., TFA in DCM) |
| Advantages | Milder deprotection conditions, orthogonal to acid-labile side-chain protecting groups. | Well-established chemistry. |
| Disadvantages | Potential for side reactions like aspartimide formation with certain sequences. | Requires harsher acidic conditions for final cleavage. |
C-α-Protected Leucine Derivatives: For Solution-Phase and Specific Applications
H-Leu-OMe HCl and H-Leu-OtBu HCl are leucine derivatives where the carboxylic acid is protected as a methyl or tert-butyl ester, respectively. These are primarily used in solution-phase peptide synthesis.
-
H-Leu-OMe HCl (L-Leucine methyl ester hydrochloride): The methyl ester provides robust protection for the C-terminus. It is typically deprotected by saponification (hydrolysis with a base like NaOH), which can pose a risk of racemization.
-
H-Leu-OtBu HCl (L-Leucine tert-butyl ester hydrochloride): The tert-butyl ester is readily cleaved by acidolysis (e.g., with TFA), making it compatible with Boc-based strategies in solution-phase synthesis.[10][11] It has been used in the synthesis of peptide-based ligands.[10]
| Feature | H-Leu-OMe HCl | H-Leu-OtBu HCl |
| Primary Application | Solution-Phase Peptide Synthesis | Solution-Phase Peptide Synthesis |
| C-α-Protection | Methyl Ester | tert-Butyl Ester |
| Deprotection Condition | Saponification (e.g., NaOH) | Acidolysis (e.g., TFA) |
| Advantages | Stable protecting group. | Milder, acid-labile deprotection compatible with Boc chemistry. |
| Disadvantages | Saponification can lead to racemization. | Not suitable for Fmoc strategies where the final cleavage is acidic. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Leu-OH in SPPS
This protocol outlines a typical coupling cycle for incorporating Fmoc-Leu-OH into a peptide sequence on a solid support using a carbodiimide coupling agent.
Workflow for Fmoc-Leu-OH Coupling in SPPS
Caption: A generalized workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Fmoc-Leu-OH (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) (3 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Coupling: In a separate vessel, dissolve Fmoc-Leu-OH and Oxyma in DMF. Add DIC to this solution and allow for a brief pre-activation (1-2 minutes). Add the activated amino acid solution to the resin.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the completion of the reaction using a qualitative test such as the Kaiser test.[12] A negative result indicates the absence of free primary amines and thus, a complete coupling.[13]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: Solution-Phase Coupling using H-Leu-OtBu HCl
This protocol describes the synthesis of a dipeptide in solution using EDC as the coupling agent.
Workflow for Solution-Phase Dipeptide Synthesis
Caption: General workflow for solution-phase peptide coupling.
Materials:
-
Boc-protected amino acid (e.g., Boc-Ala-OH) (1 equivalent)
-
H-Leu-OtBu HCl (1 equivalent)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 equivalents)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve Boc-Ala-OH, H-Leu-OtBu HCl, and HOBt in DCM.
-
Neutralization and Activation: Cool the solution to 0°C in an ice bath. Add DIPEA to neutralize the hydrochloride salt and create a basic environment for the coupling. Add EDC to the reaction mixture.
-
Reaction: Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Data Presentation: Comparative Performance
The efficiency of a coupling reaction can be assessed by the yield and purity of the resulting peptide. The following table provides a qualitative comparison of the expected performance of different leucine derivatives under optimized conditions.
| Leucine Derivative | Coupling Method | Expected Yield | Racemization Risk | Key Considerations |
| Fmoc-Leu-OH | SPPS with DIC/Oxyma | High (>95% per step) | Low | Standard and reliable for SPPS.[14] |
| Boc-Leu-OH | SPPS with DIC/HOBt | High (>95% per step) | Low | Requires handling of strong acids.[15] |
| H-Leu-OMe HCl | Solution-phase with EDC/HOBt | Moderate to High | Moderate (during saponification) | Risk of racemization during deprotection. |
| H-Leu-OtBu HCl | Solution-phase with EDC/HOBt | High | Low | Compatible with acid-labile protecting groups.[10] |
| Z-Leu-NHNH2 (Hypothetical) | Azide-mediated fragment condensation | Moderate to High | Very Low | Ideal for coupling larger peptide fragments with minimal racemization. |
Analytical Characterization
The purity and identity of the synthesized peptides should be confirmed using appropriate analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of a synthetic peptide.[16][17] A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.[18]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the desired peptide, providing confirmation of its identity.[19] Advanced techniques like MS/MS can be used for peptide sequencing and to differentiate between isomers like leucine and isoleucine.[20][21]
Conclusion
The choice of an activated leucine derivative is a critical decision in peptide synthesis that is guided by the overall synthetic strategy (solid-phase vs. solution-phase), the desired C-terminal functionality, and the need for orthogonal protection schemes. While Fmoc-Leu-OH and Boc-Leu-OH are the mainstays for SPPS, ester-protected derivatives like H-Leu-OMe HCl and H-Leu-OtBu HCl are valuable for solution-phase synthesis.
A derivative such as Z-Leu-NHNH2, while not a standard commercially available building block, would find its niche in specialized applications like the synthesis of peptide hydrazides or in fragment condensation strategies where minimizing racemization is of utmost importance. A thorough understanding of the properties and reactivity of each derivative, coupled with robust analytical characterization, is essential for the successful synthesis of high-quality peptides for research and therapeutic development.
References
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- Steuer, C., et al. (2021).
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- BenchChem. (2025). A Comparative Guide to Fmoc-D-Tle-OH in Solid-Phase Peptide Synthesis.
- Australian Journal of Chemistry. (1963). The Synthesis of Some Peptides of L-Leucine and Glycine.
- CSIRO Publishing. (1963). The Synthesis of Some Peptides of L-Leucine and Glycine.
- MedChemExpress. (n.d.). H-Leu-OtBu.
- Chemsrc. (2025, August 20). H-Leu-OtBu.HCl | CAS#:2748-02-9.
- ResearchGate. (2021, March 12).
- BOC Sciences. (n.d.). Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH.
- AbMole BioScience. (n.d.). H-Leu-OtBu.HCl | CAS 2748-02-9.
- Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. (2013, July 2).
- BenchChem. (n.d.). H-Leu-OtBu.HCl | 2748-02-9.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Coupling Boc-L-Ile-OH in Solid-Phase Peptide Synthesis (SPPS).
- BenchChem. (2025). Application Notes and Protocols: H-D-His(τ-Trt)-OMe · HCl in Manual Peptide Synthesis.
- Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
- BenchChem. (2025).
- RSC Publishing. (2020, November 24). Greening the synthesis of peptide therapeutics: an industrial perspective.
- BenchChem. (2025). Technical Support Center: Monitoring Reaction Progress of Peptide Coupling by HPLC.
- Biovera. (2024, November 13).
- BenchChem. (2025). Application Notes and Protocols for Boc-L-Ile-OH in Solution-Phase Peptide Synthesis.
- Agilent. (2024, May).
- ResearchGate. (2008, January). SYNTHESIS OF γ-METHYL-l-LEUCINE (NEOPENTYLGLYCINE, NEO)
- ResearchGate. (n.d.). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH....
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- ResearchGate. (2018, December 9).
- National Institutes of Health. (n.d.).
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ACS Publications. (2018, June 22). The Impact of Trifluoroacetic Acid on Peptide Cocrystallization: Multicomponent Crystals of l-Leu-l-Leu Dipeptides.
- National Institutes of Health. (n.d.). Z-Gly-leu-NH2 | C16H23N3O4 | CID 7018181.
- BenchChem. (2025). Application Notes and Protocols for Bzl-Ile-OMe HCl in Peptide Synthesis.
- RSC Publishing. (2023, October 25). Advancing sustainable peptide synthesis.
- ACS Publications. (2015, August 18). Discrimination of Leucine and Isoleucine in Peptides Sequencing with Orbitrap Fusion Mass Spectrometer.
- Wikipedia. (n.d.). Leucine.
- SCIEX. (n.d.).
- Thermo Fisher Scientific. (n.d.). AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.
- Chem-Impex. (n.d.). Z-Leucine methyl ester.
- MDPI. (2024, April 27). Synthesis and Oxidative Degradation of Leucine-Based Poly(diacylhydrazine).
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of H-Leu-NHNH-Z TFA
As laboratory professionals, our commitment to scientific advancement goes hand-in-hand with an unwavering responsibility for safety and environmental stewardship. The proper disposal of chemical reagents, particularly novel or specialized compounds like H-Leu-NHNH-Z TFA (L-Leucine, N-[(phenylmethoxy)carbonyl]hydrazide, trifluoroacetate salt), is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, grounded in established safety protocols and regulatory standards. Our approach moves beyond a simple checklist to explain the chemical reasoning behind these essential procedures, ensuring a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: A Deconstructed Approach
Since highly specialized reagents like this compound often lack a dedicated Safety Data Sheet (SDS), a conservative disposal pathway must be determined by analyzing its constituent chemical moieties. This compound presents a composite hazard profile derived from its trifluoroacetate anion and its protected hydrazide structure.
The Trifluoroacetate (TFA) Anion: Corrosivity Legacy and Environmental Persistence
The trifluoroacetate salt is formed from trifluoroacetic acid, a strong and corrosive acid.[1][2] While the salt form is not corrosive in the same way as the parent acid, the TFA anion itself is a primary concern for disposal.
-
Environmental Persistence : Trifluoroacetate salts are highly stable and resistant to degradation in the environment.[3][4] They are water-soluble and can accumulate in terminal water sinks such as salt lakes and oceans.[4] Due to this persistence, regulatory bodies mandate special handling to prevent environmental release.
-
Aquatic Toxicity : While some broad environmental assessments suggest low to moderate toxicity for TFA, specific salts like sodium trifluoroacetate are classified as "Very toxic to aquatic life with long lasting effects."[5] Lacking specific data for this compound, a precautionary approach assuming significant aquatic toxicity is required.
-
Disposal Technology : Effective destruction of TFA requires specialized, high-temperature incineration or other advanced reduction techniques to break the highly stable carbon-fluorine bonds.[6] This underscores why it must never be disposed of via standard laboratory drains.
The Protected Amino Acid Hydrazide Moiety: A Profile of Potential Toxicity
The core structure includes a hydrazide group (-NHNH-), a derivative of hydrazine. Hydrazine and its analogues, such as phenylhydrazine, are known for their potential toxicity and reactivity.[7][8]
-
Toxicity by Analogy : Phenylhydrazine is classified as toxic by ingestion, inhalation, and skin absorption and is a suspected carcinogen.[7] While the toxicity of the Z-protected leucine hydrazide is not specifically defined, the presence of the hydrazide functional group necessitates handling it as a potentially toxic substance.
-
Reactivity : Hydrazine derivatives can be reactive. Therefore, this compound waste must be segregated from incompatible materials, particularly strong oxidizing agents.[5][9]
Regulatory Framework: Adherence to Safety Standards
The disposal of hazardous laboratory waste is governed by strict regulations enforced by national and local authorities. In the United States, these include the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[10][11][12]
Your institution's Environmental Health & Safety (EH&S) office is your primary resource for navigating these regulations.[13] They will provide specific procedures for waste collection and connect you with certified waste brokers for final disposal.[14] Adherence to your institution's Laboratory Management Plan is mandatory.[15]
Standard Operating Procedure (SOP) for Disposal
This SOP outlines the compliant, step-by-step process for managing this compound waste from the point of generation to its final collection.
Step 1: Waste Characterization and Identification
From the moment it is deemed waste, this compound must be managed as hazardous.[13] This applies to the pure compound, contaminated consumables (e.g., pipette tips, weighing paper), and solutions containing the reagent.
Step 2: Segregation of Waste
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Store this compound waste separately from incompatible materials.
-
Primary Incompatibilities :
Step 3: Containment and Labeling
Proper containment prevents spills and ensures clear communication of hazards.
-
Container Selection : Use a chemically compatible container with a secure, screw-top cap.[17] High-density polyethylene (HDPE) or glass containers are generally appropriate. The container must be in good condition, free of cracks or deterioration.[17]
-
Labeling : All hazardous waste containers must be accurately and clearly labeled.[13][18] Your institution's EH&S department will provide official hazardous waste tags. The label must include:
-
The words "Hazardous Waste"
-
The full, unabbreviated chemical name: "this compound" or "L-Leucine, N-[(phenylmethoxy)carbonyl]hydrazide, trifluoroacetate salt"
-
The approximate concentration and quantity of the waste
-
All identified hazards (e.g., "Toxic," "Environmental Hazard")
-
The date waste was first added to the container
-
Step 4: Accumulation in a Designated Area
Laboratories must have a designated "Satellite Accumulation Area" (SAA) for storing hazardous waste.[13][17]
-
The SAA must be at or near the point of waste generation.[13]
-
Keep the waste container securely capped at all times, except when adding waste.[17]
-
The total volume of hazardous waste in an SAA is limited (typically 55 gallons).[13]
Step 5: Final Disposition and Removal
Once the waste container is full (generally not exceeding 90% capacity to allow for expansion), or if the project is complete, arrange for its removal.
-
Contact your institution's EH&S office to schedule a waste pickup.[13][19]
-
Do not attempt to transport the waste off-site yourself. Transportation must be handled by trained personnel in accordance with Department of Transportation (DOT) regulations.[11]
Emergency Procedures: Spill and Exposure Protocol
Spill Cleanup:
-
Minor Spill (in a chemical fume hood) :
-
Ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.
-
Absorb the spill with an inert material like vermiculite or sand.[18]
-
Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled hazardous waste container.
-
-
Major Spill (or any spill outside a fume hood) :
Personal Exposure:
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Use an emergency safety shower if necessary. Seek immediate medical attention.[1][20]
-
Eye Contact : Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][19]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]
Following any spill or exposure, report the incident to your supervisor and EH&S as required by your institution's policy.[19]
Data Summary Table
| Hazard Component | Primary Hazard(s) | Incompatible Materials | Required Personal Protective Equipment (PPE) |
| This compound (Overall) | Potential Toxicity, Environmental Hazard, Aquatic Toxicity | Strong Oxidizing Agents, Strong Bases, Strong Acids | Chemical safety goggles, lab coat, nitrile gloves. Work in a certified chemical fume hood. |
| Trifluoroacetate (TFA) Anion | Environmental Persistence, Aquatic Toxicity | Strong Oxidizing Agents, Strong Bases | As above. |
| Hydrazide Moiety | Potential Toxicity (by analogy to hydrazine derivatives) | Strong Oxidizing Agents | As above. |
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling H-Leu-NHNH-Z TFA
Welcome, researchers and innovators. In the landscape of drug development, our work with novel peptide compounds like N-benzyloxycarbonyl-L-leucyl hydrazide trifluoroacetic acid salt (H-Leu-NHNH-Z TFA) is foundational. However, pioneering research demands an equally pioneering commitment to safety. This guide moves beyond mere compliance, offering a deep dive into the why and how of personal protective equipment (PPE) when handling this specific reagent. Our goal is to embed a culture of safety that protects you, your colleagues, and the integrity of your work.
The toxicological properties of many novel peptide derivatives have not been exhaustively investigated[1]. Therefore, we must operate under the precautionary principle, treating this compound with the respect it deserves. The primary, known hazard stems from its nature as a trifluoroacetic acid (TFA) salt. TFA is a strong, corrosive acid, extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin.[2][3] It can cause severe burns, which may have a delayed onset, and is harmful if inhaled.[2][4]
This guide provides a comprehensive framework for PPE selection, use, and disposal, ensuring you are equipped not just with gear, but with the knowledge to use it effectively.
The Hierarchy of Controls: Your First Line of Defense
Before we even discuss PPE, it is crucial to implement engineering and administrative controls. PPE is the last line of defense, essential for protecting you from residual risks.
-
Engineering Controls: The most critical engineering control is the mandatory use of a properly functioning chemical fume hood for all manipulations of this compound, especially when handling the solid powder or preparing solutions.[3][4][5] This mitigates the risk of inhaling the powder or corrosive vapors.
-
Administrative Controls: Adherence to Standard Operating Procedures (SOPs), clear labeling of all containers, and regular safety training are non-negotiable.
Mandatory PPE: A Head-to-Toe Protocol
The selection of PPE must be deliberate and matched to the task at hand. Below is a detailed breakdown of the minimum required ensemble for handling this compound.
Eye and Face Protection: Non-Negotiable Shielding
Direct contact with even minute quantities of TFA can cause severe, irreversible eye damage.[2]
-
Chemical Splash Goggles: At a minimum, ANSI Z87.1-compliant chemical splash goggles are required for all procedures.[6] These provide a seal around the eyes, protecting from splashes, vapors, and fine powders.
-
Full-Face Shield: When handling larger quantities (>100 mL of solution) or during procedures with a high risk of splashing (e.g., neutralization, large-scale dissolution), a full-face shield must be worn in addition to chemical splash goggles.[4]
Hand Protection: The Critical Barrier
Your hands are most likely to come into direct contact with the chemical. Glove selection is not a one-size-fits-all matter.
-
Material Selection: Nitrile gloves are suitable for handling small quantities and incidental contact.[4][6] For prolonged work, handling larger volumes, or during spill cleanup, heavy-duty gloves such as butyl rubber or Viton are recommended.[4] Always consult the glove manufacturer's resistance chart for compatibility with trifluoroacetic acid.
-
Double Gloving: For added protection, especially when preparing stock solutions or handling the pure compound, wearing two pairs of nitrile gloves is a prudent measure. This allows for the safe removal of the outer glove immediately following a potential contamination without exposing your skin.
-
Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Change them immediately if you suspect contamination and always before leaving the laboratory or touching common surfaces like doorknobs or keyboards.
Body Protection: Shielding from Spills and Splashes
-
Laboratory Coat: A properly fitting, knee-length laboratory coat, fully buttoned, is mandatory.[4][5]
-
Chemical-Resistant Apron: For tasks involving significant splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Full-Coverage Clothing: Long pants and closed-toe, non-permeable shoes are required at all times in the laboratory.[5][6]
Respiratory Protection: Preventing Inhalation Hazards
While engineering controls are the primary defense against inhalation, respiratory protection may be required in specific situations.
-
Chemical Fume Hood: All work with this compound powder and any procedure that may generate vapors must be conducted in a chemical fume hood.[4][7]
-
Respirator Use: In the event of a large spill outside of a fume hood or a failure of engineering controls, a NIOSH-approved air-purifying respirator with appropriate cartridges for organic acids/vapors should be used by trained personnel during cleanup. For major incidents, a self-contained breathing apparatus (SCBA) may be necessary.[1][8]
Scenario-Based PPE Configuration
The level of PPE required is dictated by the specific task and the associated risk. This table provides at-a-glance guidance for common laboratory procedures.
| Laboratory Task | Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Powder | Any | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Stock Solutions | < 100 mL | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Stock Solutions | > 100 mL | Goggles & Face Shield | Butyl/Viton or Double Nitrile | Lab Coat & Chem-Resistant Apron | Chemical Fume Hood |
| Routine Use in Reactions | Any | Chemical Splash Goggles | Single Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Minor Spill Cleanup | < 50 mL | Chemical Splash Goggles | Heavy-Duty Gloves (Butyl/Viton) | Lab Coat & Chem-Resistant Apron | Work in Fume Hood if possible; Respirator if not |
| Major Spill Cleanup | > 50 mL | Goggles & Face Shield | Heavy-Duty Gloves (Butyl/Viton) | Chemical Splash Suit | SCBA (Emergency Personnel) |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning Sequence
-
Clothing Check: Ensure you are wearing long pants and closed-toe shoes.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Gloves (Inner Pair): If double-gloving, don the first pair of nitrile gloves.
-
Goggles/Face Shield: Put on your chemical splash goggles and, if required, the face shield.
-
Gloves (Outer Pair): Don the second (outer) pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.
Experimental Protocol: PPE Doffing Sequence (to be performed at the lab exit)
The goal is to touch potentially contaminated surfaces only with other contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it down and away from your body, turning it inside out. With your now-ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, again turning it inside out. Dispose of them in the designated hazardous waste container.
-
Face Shield/Apron: If worn, remove the face shield and/or apron.
-
Lab Coat: Unbutton and remove your lab coat by folding it in on itself, avoiding contact with the exterior surface. Hang it in its designated location or dispose of it if it's a disposable coat.
-
Goggles: Remove your goggles.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][3]
Disposal and Decontamination Plan
-
Solid Waste: All disposable PPE (gloves, disposable coats, absorbent pads used for cleanup) that has come into contact with this compound must be disposed of as hazardous chemical waste.[2][9] Place these items in a clearly labeled, sealed hazardous waste bag or container.
-
Chemical Waste: The chemical itself and any solutions containing it must be collected in a designated, compatible, and clearly labeled hazardous waste container. Never pour this compound down the drain.[2][5][10]
-
Decontamination: In case of a spill on reusable equipment or surfaces, decontaminate the area using an appropriate neutralizing agent (such as sodium bicarbonate solution for the acidic TFA component) followed by a thorough cleaning. All materials used for decontamination must also be disposed of as hazardous waste.
Logical Workflow: PPE Selection Process
The following diagram illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.
Caption: PPE Selection Workflow for this compound Handling.
Your safety is paramount. By integrating these principles and protocols into your daily work, you build a foundation of trust and excellence in the laboratory. Always refer to your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet (SDS) for this compound.
References
-
Peptide Institute, Inc. (2021). Safety Data Sheet. Retrieved from [Link]
-
Amherst College. (2024). Standard Operation Procedures for Working with Trifluoroacetic Acid. Retrieved from [Link]
-
Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
-
Gelest, Inc. (2017). Safety Data Sheet - SODIUM TRIFLUOROACETATE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoroacetic acid lithium salt monohydrate, 95%. Retrieved from [Link]
- Fang, G., et al. (2011). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
-
AmericanBio. (2015). Safety Data Sheet - TRIFLUOROACETIC ACID. Retrieved from [Link]
-
University of Connecticut. (n.d.). Standard Operating Procedure: Trifluoroacetic Acid (TFA) and its mixtures. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA) ≥99,7 %. Retrieved from [Link]
Sources
- 1. peptide.co.jp [peptide.co.jp]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. biovera.com.au [biovera.com.au]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. americanbio.com [americanbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. amherst.edu [amherst.edu]
- 10. gelest.com [gelest.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
